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5'-Iodo-4'-methyl-2'-nitroacetanilide Documentation Hub

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  • Product: 5'-Iodo-4'-methyl-2'-nitroacetanilide
  • CAS: 97113-37-6

Core Science & Biosynthesis

Foundational

Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide

An In-Depth Technical Guide to the Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, technically-grounded protocol for the synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide, a valuable substituted aromatic intermediate in medicinal chemistry and materials science. The described synthetic pathway is a robust two-step process commencing with the regioselective nitration of 4'-methylacetanilide to yield the key precursor, 4'-methyl-2'-nitroacetanilide. This is followed by a directed electrophilic iodination using iodine monochloride. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental procedures, and emphasizes critical safety considerations. The content is structured to provide researchers and drug development professionals with both the practical methodology and the theoretical rationale necessary for successful synthesis and scale-up.

Introduction: The Significance of Aryl Iodides

Iodinated aromatic compounds, or aryl iodides, are pivotal intermediates in modern organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it uniquely susceptible to a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This reactivity makes aryl iodides indispensable for constructing complex molecular architectures. 5'-Iodo-4'-methyl-2'-nitroacetanilide, with its multiple functional handles, represents a versatile scaffold for the elaboration of novel pharmaceutical agents and functional materials. This guide presents a reliable and well-characterized pathway to access this important building block.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic approach to the target molecule (I) logically disconnects the carbon-iodine bond, identifying 4'-methyl-2'-nitroacetanilide (II) as the immediate precursor. This simplifies the primary challenge to an electrophilic iodination of a pre-functionalized aromatic ring. Precursor (II) can, in turn, be derived from the commercially available starting material 4'-methylacetanilide (III) via a regioselective nitration reaction.

The forward synthetic strategy is therefore a two-step sequence:

  • Nitration: Introduction of a nitro group onto the 4'-methylacetanilide core.

  • Iodination: Introduction of an iodine atom at the C5 position of the resulting 4'-methyl-2'-nitroacetanilide.

Retrosynthesis Target 5'-Iodo-4'-methyl-2'-nitroacetanilide (I) Precursor1 4'-Methyl-2'-nitroacetanilide (II) Target->Precursor1 C-I Disconnection (Electrophilic Iodination) StartingMaterial 4'-Methylacetanilide (III) Precursor1->StartingMaterial C-N Disconnection (Nitration)

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of 4'-Methyl-2'-nitroacetanilide (Precursor II)

Principle and Rationale

The synthesis of the precursor is achieved via the electrophilic aromatic substitution (nitration) of 4'-methylacetanilide. The acetamido group (-NHCOCH₃) is a powerful ortho, para-directing and activating group.[1] The methyl group (-CH₃) is also an ortho, para-directing activator. Given that the para position relative to the acetamido group is blocked by the methyl group, substitution is directed to the ortho position (C2). The use of a mixed acid system of concentrated nitric acid and sulfuric acid is standard for generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[2]

The acetamido group serves a dual purpose: beyond its directing role, it protects the amine from oxidation by the strong nitrating mixture, a common side reaction when attempting to nitrate anilines directly.[3] Careful temperature control is critical to prevent over-nitration and ensure high regioselectivity.[4][5]

Detailed Experimental Protocol: Nitration
  • Preparation: In a 250 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 10.0 g of 4'-methylacetanilide to 20 mL of glacial acetic acid. Stir until a slurry is formed.

  • Acid Addition: Slowly and carefully add 20 mL of concentrated sulfuric acid to the stirred slurry. The temperature will rise; maintain it below 20°C by controlling the rate of addition. Continue stirring until the acetanilide dissolves completely.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 4.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Cool the dissolved acetanilide solution to 0-5°C using the ice-salt bath. Using a dropping funnel, add the cold nitrating mixture dropwise to the acetanilide solution over approximately 30 minutes. Crucial: Ensure the internal temperature of the reaction does not exceed 10°C.[6]

  • Quenching: After the addition is complete, allow the reaction mixture to stir in the cold bath for an additional 60 minutes. Subsequently, pour the reaction mixture slowly and with vigorous stirring onto 400 g of crushed ice in a large beaker.

  • Isolation: The yellow precipitate of 4'-methyl-2'-nitroacetanilide will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acids.

  • Purification: The crude product is purified by recrystallization from ethanol.[7] Dry the purified, pale-yellow crystals in a vacuum oven. The expected CAS number for the product is 612-45-3.[8]

Part II: (Target I)

Principle and Rationale

This step involves the electrophilic iodination of the synthesized precursor. Molecular iodine (I₂) is generally not electrophilic enough to react with deactivated or even moderately activated aromatic rings.[9][10] Therefore, a more potent iodinating agent is required. Iodine monochloride (ICl) serves as an excellent source of an electrophilic iodine species ("I⁺"). The I-Cl bond is polarized towards the more electronegative chlorine, making the iodine atom susceptible to nucleophilic attack by the aromatic ring.

The regioselectivity of the iodination is governed by the directing effects of the existing substituents:

  • -NHCOCH₃ (at C1): Strongly activating, ortho, para-directing (directs to C2, C4, C6).

  • -NO₂ (at C2): Strongly deactivating, meta-directing (directs to C4, C6).

  • -CH₃ (at C4): Weakly activating, ortho, para-directing (directs to C3, C5).

The cumulative effect directs the incoming electrophile to the C5 position. The C3 position is sterically hindered by the adjacent methyl and nitro groups, and the C6 position is hindered by the bulky acetamido group. The methyl group's directing effect towards C5 is therefore the most influential for this transformation.

Mechanism of Electrophilic Iodination

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic iodine of ICl. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A weak base in the mixture then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product.

Iodination_Mechanism cluster_step1 Step 1: Attack on Electrophile cluster_step2 Step 2: Deprotonation Ring Precursor Ring ICl Iδ+ — Clδ- Ring->ICl π electrons attack I SigmaComplex Sigma Complex (Resonance Stabilized) SigmaComplex2 Sigma Complex Product Final Product SigmaComplex2->Product Aromaticity restored Base Base (e.g., H₂O, Cl⁻) Base->SigmaComplex2 removes H+

Caption: Mechanism of electrophilic aromatic iodination.

Safety Considerations: Handling Iodine Monochloride

WARNING: Iodine monochloride (ICl) is a highly corrosive and toxic substance. It reacts violently with water, organic matter, and many metals.[11] All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.[12][13]

  • Handling: Handle ICl under an inert atmosphere (e.g., nitrogen or argon) if possible.[11] Use spark-proof tools and ensure all equipment is dry.[14]

  • Spills: In case of a spill, do not use water.[14] Absorb with an inert, dry material like sand or vermiculite and dispose of as hazardous waste.

  • First Aid: In case of skin contact, immediately wash with copious amounts of water and seek medical attention.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]

Detailed Experimental Protocol: Iodination
  • Dissolution: In a 250 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and a drying tube, dissolve 5.0 g of dry 4'-methyl-2'-nitroacetanilide in 50 mL of glacial acetic acid.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4.5 g of iodine monochloride (ICl) in 20 mL of glacial acetic acid. Caution: Prepare this solution in the fume hood.

  • Reaction: Add the ICl solution dropwise to the stirred precursor solution at room temperature over 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Pour it slowly into 500 mL of cold water containing 5 g of sodium bisulfite (to quench any unreacted ICl).

  • Isolation and Washing: Stir the mixture until a precipitate forms. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: The crude 5'-Iodo-4'-methyl-2'-nitroacetanilide is purified by recrystallization from an ethanol/water mixture. Dry the final product under vacuum.

Summary and Data Presentation

This section provides a consolidated overview of the synthesis and key characterization data.

Table 1: Reaction Parameters
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Nitration 4'-MethylacetanilideHNO₃, H₂SO₄Glacial Acetic Acid0 - 101.575 - 85
2. Iodination 4'-Methyl-2'-nitroacetanilideIodine Monochloride (ICl)Glacial Acetic Acid50 - 60280 - 90
Table 2: Product Characterization
CompoundFormulaM.W. ( g/mol )AppearanceCAS Number
4'-Methyl-2'-nitroacetanilideC₉H₁₀N₂O₃194.19Pale-yellow solid612-45-3[8]
5'-Iodo-4'-methyl-2'-nitroacetanilideC₉H₉IN₂O₃320.09Yellow solidN/A

Conclusion

The two-step synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide detailed in this guide is an efficient and reliable method for laboratory-scale preparation. By leveraging well-understood principles of electrophilic aromatic substitution and exercising careful control over reaction conditions, the target compound can be obtained in high yield and purity. The protocols are designed with both scientific integrity and user safety in mind, providing a solid foundation for researchers engaged in the synthesis of complex organic molecules.

References

  • IODINE MONOCHLORIDE HAZARD SUMMARY . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • SAFETY DATA SHEET: Iodine Monochloride . (n.d.). Samrat Pharmachem Limited. Retrieved from [Link]

  • IODINE MONOCHLORIDE SOLUTION - Safety Data Sheet . (n.d.). Loba Chemie. Retrieved from [Link]

  • Electrophilic Aromatic Substitution – The Mechanism . (2022, January 20). Chemistry Steps. Retrieved from [Link]

  • 16.2: Other Aromatic Substitutions . (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene . (2023, April 30). JoVE. Retrieved from [Link]

  • Synthesis of iodoarenes by iodination or substitution . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene . (2018, May 6). The Organic Chemistry Tutor. Retrieved from [Link]

  • Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds . (1980, January 1). ResearchGate. Retrieved from [Link]

  • Preparation of 4-nitroacetanilide . (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation of p-Nitroacetanilide: Step-by-Step Guide . (n.d.). Vedantu. Retrieved from [Link]

  • (PDF) Nitration of Acetanilide . (2023, April 25). ResearchGate. Retrieved from [Link]

  • Iodination of acetamides using iodine and iodic acid . (2012, May 12). Update Publishing House. Retrieved from [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide . (2025, March 15). ijarsct. Retrieved from [Link]

  • p-Nitroacetanilide Study Material . (n.d.). Unacademy. Retrieved from [Link]

  • Preparation of p-Nitroacetanilide . (2020, July 2). BYJU'S. Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile . (2020, April 23). MDPI. Retrieved from [Link]

  • Synthesis of p-Nitroacetanilide | PDF . (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence . (n.d.). Magritek. Retrieved from [Link]

Sources

Exploratory

5'-Iodo-4'-methyl-2'-nitroacetanilide synthesis protocol

This guide details the synthesis protocol for 5'-Iodo-4'-methyl-2'-nitroacetanilide (CAS 97113-37-6).[1] The protocol is designed for high regioselectivity, utilizing the strong ortho-directing effect of the acetamido gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis protocol for 5'-Iodo-4'-methyl-2'-nitroacetanilide (CAS 97113-37-6).[1] The protocol is designed for high regioselectivity, utilizing the strong ortho-directing effect of the acetamido group to install the nitro functionality at the correct position relative to the iodine atom.[1]

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 5'-Iodo-4'-methyl-2'-nitroacetanilide Core Challenge: Regiocontrol. Direct iodination of 4'-methyl-2'-nitroacetanilide typically yields the 6'-iodo isomer due to the synergistic directing effects of the acetamido and nitro groups.[1] To achieve the 5'-iodo substitution pattern, the iodine must be installed before the nitro group, or via a specific precursor that locks the meta-relationship between the nitrogen and iodine.[1]

Optimal Route: The synthesis proceeds via the nitration of 3'-iodo-4'-methylacetanilide .[1]

  • Precursor: 3-iodo-4-methylaniline (3-iodo-p-toluidine).[1]

  • Protection: Acetylation of the amine to form 3'-iodo-4'-methylacetanilide.[1]

  • Functionalization: Nitration.[1] The acetamido group (position 1) directs the incoming nitro electrophile to the ortho positions (2 or 6).[1] Position 2 is sterically hindered by the bulky iodine atom at position 3.[1] Position 6 is sterically accessible.[1] Substitution at position 6 yields the target molecule (which is renumbered to 2'-nitro upon formation).[1]

Retrosynthesis cluster_legend Key Logic Target Target: 5'-Iodo-4'-methyl-2'-nitroacetanilide (1-NHAc, 2-NO2, 4-Me, 5-I) Intermediate Intermediate: 3'-Iodo-4'-methylacetanilide (1-NHAc, 3-I, 4-Me) Target->Intermediate Nitration (Regioselective) Start Starting Material: 3-Iodo-4-methylaniline (3-iodo-p-toluidine) Intermediate->Start Acetylation Note Direct iodination of nitro-precursor yields wrong isomer (6-Iodo).

Figure 1: Retrosynthetic logic prioritizing steric control to achieve the 5'-iodo substitution.

Part 2: Detailed Synthesis Protocol

Phase 1: Acetylation of 3-Iodo-4-methylaniline

Objective: Protect the amine to moderate reactivity and direct the subsequent nitration.[1]

Reagents & Materials:

Component Equiv. Role
3-Iodo-4-methylaniline 1.0 Substrate

| Acetic Anhydride (


) | 1.2 | Acetylating Agent |
| Glacial Acetic Acid  | Solvent | Solvent/Catalyst |
| Sodium Acetate  (Optional) | 1.0 | Buffer/Base |[1]

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-iodo-4-methylaniline (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add acetic anhydride (12 mmol) dropwise over 10 minutes at room temperature.

    • Mechanism:[1] Nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride.[1]

  • Reaction: Heat the mixture to 60°C for 1 hour. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) until the starting aniline spot disappears.[1]

  • Quench: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.[1]

  • Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with cold water (

    
     mL) to remove residual acid.[1]
    
  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: >90%[1]

    • Product:3'-Iodo-4'-methylacetanilide .[1]

Phase 2: Regioselective Nitration

Objective: Install the nitro group at the 6-position (becoming 2-nitro in the final numbering) using steric steering.[1]

Reagents & Materials:

Component Equiv. Role
3'-Iodo-4'-methylacetanilide 1.0 Substrate

| Nitric Acid (70%,


) | 1.1 | Nitrating Agent |
| Sulfuric Acid  (conc.[1] 

) | Solvent | Catalyst/Dehydrating Agent | | Glacial Acetic Acid | Co-solvent | Moderator |[1]

Protocol:

  • Preparation: Prepare a nitrating mixture by carefully adding Nitric Acid (1.1 equiv) to Sulfuric Acid (5 mL per gram of substrate) at 0°C. Keep this mixture on ice.[1]

  • Solubilization: Dissolve the 3'-Iodo-4'-methylacetanilide from Phase 1 in a minimal amount of glacial acetic acid or sulfuric acid (keep below 10°C).

  • Nitration: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0°C and 5°C .[1]

    • Critical Control Point: Do not exceed 10°C. Higher temperatures increase the risk of dinitration or hydrolysis of the acetamide.[1]

    • Regiochemistry: The bulky Iodine at position 3 blocks position 2.[1] The Methyl at position 4 blocks position 4.[1] The acetamido group directs ortho/para.[1] The only accessible ortho position is position 6 .[1]

  • Reaction: Stir at 0–5°C for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). A yellow precipitate will form.[1]

  • Neutralization: Carefully adjust the pH to ~4-5 using saturated sodium bicarbonate solution or 10% NaOH solution to ensure complete precipitation (avoid hydrolysis with strong base/heat).[1]

  • Purification: Filter the yellow solid. Recrystallize from Ethanol or Ethanol/Water mixture.[1]

    • Characterization: The product is 5'-Iodo-4'-methyl-2'-nitroacetanilide .[1][2][3]

    • Note on Numbering: The nitro group enters at position 6 relative to the original numbering.[1] In the final molecule, priority rules reassign the Nitro group to position 2, and the Iodine to position 5.[1]

ReactionWorkflow Step1 Step 1: Acetylation (Ac2O, AcOH, 60°C) Intermediate 3'-Iodo-4'-methylacetanilide Step1->Intermediate Step2 Step 2: Nitration (HNO3, H2SO4, 0-5°C) Step3 Step 3: Quench & Recrystallization (Ice Water, EtOH) Step2->Step3 Product 5'-Iodo-4'-methyl-2'-nitroacetanilide Step3->Product Substrate 3-Iodo-4-methylaniline Substrate->Step1 Intermediate->Step2

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

Part 3: Precursor Synthesis (If Commercial Source Unavailable)

If 3-Iodo-4-methylaniline is not available, it must be synthesized from 4-nitrotoluene .[1]

  • Iodination: React 4-nitrotoluene with

    
     and a strong acid catalyst (or NIS/
    
    
    
    ). The methyl group directs ortho, and the nitro group directs meta (to itself), which is the same position (position 2).[1]
    • Product:2-Iodo-4-nitrotoluene .[1]

  • Reduction: Reduce the nitro group using Iron powder/HCl or Hydrogenation (

    
    , Pd/C).[1]
    
    • Product:2-Iodo-4-aminotoluene (Systematically named 3-iodo-4-methylaniline ).[1]

Part 4: Quality Control & Validation

ParameterSpecificationMethod
Appearance Yellow crystalline solidVisual
Melting Point Distinct (Lit.[1] check required, est. >150°C)Capillary MP
1H NMR Singlet (NH), Two aromatic singlets (para), Methyl singlet300/400 MHz NMR
Regiochemistry Verify para-relationship of aromatic protons (singlets)NOESY or Coupling Constants

Regiochemistry Validation (NMR): The 5'-iodo-4'-methyl-2'-nitroacetanilide isomer possesses two aromatic protons that are para to each other (positions 3 and 6).[1]

  • H-3: Singlet (No ortho neighbors).[1]

  • H-6: Singlet (No ortho neighbors).[1]

  • Contrast: The 6'-iodo isomer would show meta-coupling or ortho-coupling depending on the exact substitution, but the 5'-iodo isomer is unique in having isolated protons on the ring (assuming 1,2,4,5 substitution pattern).[1]

References

  • Sigma-Aldrich. Product Specification: 5-Iodo-4-methyl-2-nitroaniline (CAS 97113-38-7).[1][4][5]Link (Deacetylated derivative confirmation).[1]

  • GuideChem. Chemical Properties of CAS 97113-37-6 (5'-Iodo-4'-methyl-2'-nitroacetanilide).Link[1]

  • ChemicalBook. Synthesis and Suppliers for 3-Iodo-4-methylaniline.Link[1]

  • BenchChem. General Protocols for Nitration of Acetanilides.Link[1]

Sources

Foundational

Preparation of 5'-Iodo-4'-methyl-2'-nitroacetanilide from 4-methyl-2-nitroaniline

An In-Depth Technical Guide to the Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide from 4-methyl-2-nitroaniline Abstract This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide from 4-methyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 5'-Iodo-4'-methyl-2'-nitroacetanilide, a valuable substituted aromatic intermediate. The synthesis commences with the protection of the amino group of 4-methyl-2-nitroaniline via acetylation to yield 4'-methyl-2'-nitroacetanilide. This intermediate subsequently undergoes a regioselective electrophilic iodination using iodine monochloride to afford the final product. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, discusses safety considerations, and presents data in a structured format suitable for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Synthesis Overview

The conversion of 4-methyl-2-nitroaniline to 5'-Iodo-4'-methyl-2'-nitroacetanilide is achieved through a sequential two-step process. The initial step involves the acetylation of the primary amine to form an acetanilide. This serves a dual purpose: it protects the amine from potential oxidation in subsequent steps and modulates its electronic properties to control the regioselectivity of the final iodination step. The second step is an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the aromatic ring at a specific position.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Iodination A 4-methyl-2-nitroaniline B 4'-methyl-2'-nitroacetanilide A->B Acetic Anhydride, Glacial Acetic Acid C 5'-Iodo-4'-methyl-2'-nitroacetanilide B->C Iodine Monochloride (ICl), Glacial Acetic Acid

Caption: Overall workflow for the two-step synthesis.

Step 1: Acetylation of 4-methyl-2-nitroaniline

Reaction Principle and Mechanism

The first step is the N-acetylation of 4-methyl-2-nitroaniline. This reaction involves the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of acetic anhydride. The acetyl group (-COCH₃) is introduced to the nitrogen atom, forming an amide linkage. This conversion to an acetamido group is critical as it is a moderately activating, ortho-, para-directing group that is less prone to oxidation than a primary amino group. The reaction is typically carried out in a suitable solvent like glacial acetic acid, which also helps to drive the reaction forward.

Experimental Protocol: Synthesis of 4'-methyl-2'-nitroacetanilide
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol).

  • To the flask, add glacial acetic acid (50 mL). Stir the mixture to dissolve the starting material. Gentle warming may be required.

  • Slowly add acetic anhydride (10.1 mL, 10.9 g, 106.8 mmol) to the solution in a dropwise manner.

  • Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110-120°C) and maintain for 1 hour.

  • After reflux, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.

  • Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid.

  • Dry the product, 4'-methyl-2'-nitroacetanilide, in a vacuum oven at 60°C. The expected yield is typically high, around 90-95%.

Step 2: Iodination of 4'-methyl-2'-nitroacetanilide

Reaction Principle and Mechanism

This step is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Iodine monochloride (ICl) serves as a potent source of electrophilic iodine.[1] Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, making the iodine atom electrophilic (I⁺).[2] This electrophile attacks the electron-rich aromatic ring of 4'-methyl-2'-nitroacetanilide.

The regioselectivity of the substitution is dictated by the directing effects of the substituents already on the ring:

  • Acetamido group (-NHCOCH₃): A strong activator and an ortho, para-director.

  • Methyl group (-CH₃): A weak activator and an ortho, para-director.

  • Nitro group (-NO₂): A strong deactivator and a meta-director.

The combined influence of these groups directs the incoming electrophile to the C5' position. This position is ortho to the activating methyl group and meta to the deactivating nitro group. While the acetamido group also directs to the C6' position, the C5' position is sterically less hindered and benefits from the activating effect of the methyl group, making it the primary site of iodination. The mechanism proceeds via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the final product.[1]

Caption: Mechanism of electrophilic iodination.

Experimental Protocol: Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide
  • In a 250 mL three-necked flask protected from moisture and equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methyl-2'-nitroacetanilide (5.0 g, 25.7 mmol) in glacial acetic acid (60 mL).

  • In the dropping funnel, prepare a solution of iodine monochloride (4.6 g, 28.3 mmol) in glacial acetic acid (20 mL).

  • Cool the flask containing the acetanilide solution in an ice bath to 0-5°C.

  • Add the iodine monochloride solution dropwise to the stirred acetanilide solution over 30 minutes, ensuring the temperature remains below 10°C. Controlled addition is crucial as the reaction can be exothermic.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing 300 mL of cold water and a 10% aqueous solution of sodium bisulfite (approx. 20 mL, or until the dark color dissipates) to quench any unreacted iodine monochloride.

  • Stir the mixture for 15 minutes. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 5'-Iodo-4'-methyl-2'-nitroacetanilide.

Safety, Handling, and Waste Disposal

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-methyl-2-nitroaniline: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Handle with extreme care.

  • Iodine Monochloride (ICl): Highly corrosive and reacts with water to release hydrogen chloride gas.[2][4] It can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Always handle under an inert atmosphere if possible and keep away from moisture.[4][6]

  • Acids (Acetic, Sulfuric): Corrosive. Handle with appropriate care to avoid contact.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers and disposed of in accordance with local, state, and federal regulations.[1]

Data Summary

Table 1: Reagent Properties

CompoundFormulaMolar Mass ( g/mol )AppearanceCAS Number
4-methyl-2-nitroanilineC₇H₈N₂O₂152.15Orange-brown powder89-62-3[3]
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid108-24-7
4'-methyl-2'-nitroacetanilideC₉H₁₀N₂O₃194.19Yellow solid612-45-3
Iodine MonochlorideICl162.35Red-brown solid/liquid7790-99-0[2]
5'-Iodo-4'-methyl-2'-nitroacetanilideC₉H₉IN₂O₃320.09SolidN/A

Table 2: Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperatureTimeExpected Yield
1AcetylationAcetic AnhydrideGlacial Acetic AcidReflux (~115°C)1 hr90-95%
2IodinationIodine MonochlorideGlacial Acetic Acid0°C to RT3-4 hrs75-85%

Conclusion

This guide outlines a reliable and efficient two-step method for the synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide from readily available 4-methyl-2-nitroaniline. The initial acetylation effectively protects the amine and directs the subsequent regioselective iodination using iodine monochloride. The provided protocols are robust and, with adherence to the detailed safety precautions, can be safely executed by trained professionals in a laboratory setting. The final product is a useful intermediate for further synthetic transformations in pharmaceutical and materials science research.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • CFI. (2025, August 18). Iodine Monochloride's Role in Advanced Analytical Chemistry Techniques.
  • Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. (2000, May 1). John Wiley & Sons, Ltd.
  • Wikipedia. (n.d.). Iodine monochloride.
  • A study of the polymorphism of 4-methyl-2-nitroacetanilide and related compounds. (n.d.). University of London.
  • Taylor & Francis. (n.d.). Iodine monochloride – Knowledge and References.
  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride.
  • CDH Fine Chemical. (n.d.). IODINE MONO CHLORIDE CAS NO 7790-99-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2018, April 19). Iodine Monochloride, Solution - SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS.
  • Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
  • Fisher Scientific. (2009, November 24). SAFETY DATA SHEET - Iodine monochloride.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy. Royal Society of Chemistry.
  • Scribd. (n.d.). Reaction Mechanism of P-Nitroacetanilide.
  • MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Nitrating Acetanilide or Methyl Benzoate: Electrophilic Aromatic Substitution. (n.d.). Flinn Scientific.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2016, June 14).
  • ChemicalBook. (2026, January 13). 4-Methyl-2-nitroaniline.
  • Chemistry LibreTexts. (2024, October 4). Other Aromatic Substitutions.
  • Advances in Materials Physics and Chemistry. (2011).
  • ChemicalBook. (2026, January 13). 4'-methyl-2'-nitroacetanilide.
  • Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.). ChemIQSoc.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Sigma-Aldrich. (n.d.). 4'-METHYL-2'-NITROACETANILIDE.
  • The Chemical Society of Japan. (2000).
  • Scribd. (n.d.). Preparation of P-Nitroaniline.
  • Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.

Sources

Exploratory

5'-Iodo-4'-methyl-2'-nitroacetanilide chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5'-Iodo-4'-methyl-2'-nitroacetanilide This guide provides a detailed exploration of 5'-Iodo-4'-methyl-2'-nitroacetanilide, a substituted aro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5'-Iodo-4'-methyl-2'-nitroacetanilide

This guide provides a detailed exploration of 5'-Iodo-4'-methyl-2'-nitroacetanilide, a substituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer expert insights into its properties, synthesis, reactivity, and applications.

Introduction and Strategic Importance

5'-Iodo-4'-methyl-2'-nitroacetanilide belongs to the class of nitroacetanilides, which are crucial precursors in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The strategic placement of four distinct functional groups—an iodo, a methyl, a nitro, and an acetamido group—on the aniline scaffold makes this molecule a highly valuable and versatile building block for medicinal chemists.

The presence of the iodine atom is particularly significant, as it serves as a highly effective "handle" for modern cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[3] The nitro group can be readily transformed into an amine, providing another key vector for structural elaboration. This multi-functional nature positions 5'-Iodo-4'-methyl-2'-nitroacetanilide as an ideal starting point for constructing libraries of complex molecules for biological screening and drug development.[3]

Molecular Structure and Physicochemical Properties

The core structure consists of an acetanilide backbone substituted at the 2', 4', and 5' positions.

  • IUPAC Name: N-(5-iodo-4-methyl-2-nitrophenyl)acetamide

  • Molecular Formula: C₉H₉IN₂O₃

  • Molecular Weight: 319.09 g/mol

PropertyEstimated Value / DescriptionRationale
Appearance Expected to be a yellow to brown crystalline solid.Nitroaromatic compounds are typically colored. Analogues like 4-Nitroacetanilide are yellow powders.[4][5]
Melting Point > 200 °CThe presence of polar groups (nitro, amide) and a heavy atom (iodine) leads to strong intermolecular forces, suggesting a high melting point, similar to 4-Nitroacetanilide (213-215 °C).[6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.The large, relatively nonpolar aromatic core and iodo-substituent limit water solubility, while the amide and nitro groups allow for dissolution in polar organic solvents.[5]
Stability Stable under standard laboratory conditions. Combustible.Like most nitroacetanilides, it is expected to be stable but should be stored away from strong oxidizing agents.[6]

Synthesis and Characterization

The most logical and efficient synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide involves the acetylation of its corresponding aniline precursor, 5-Iodo-4-methyl-2-nitroaniline (CAS No. 97113-38-7).[7][8] This approach protects the amino group and is a standard transformation in organic synthesis.

Proposed Synthetic Workflow

The acetylation can be readily achieved using acetic anhydride, often in the presence of an acid catalyst or in a solvent like glacial acetic acid.[9][10] This reaction is generally high-yielding and straightforward.

Synthesis_Workflow Precursor 5-Iodo-4-methyl-2-nitroaniline Product 5'-Iodo-4'-methyl-2'-nitroacetanilide Precursor->Product Acetylation Reagents Acetic Anhydride (CH₃CO)₂O Glacial Acetic Acid (Solvent/Catalyst) Reagents->Product

Caption: Proposed synthesis of the target compound via acetylation.

Experimental Protocol: Acetylation of 5-Iodo-4-methyl-2-nitroaniline

This protocol is adapted from standard procedures for the N-acetylation of substituted anilines.[9][10]

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of 5-Iodo-4-methyl-2-nitroaniline in a minimal amount of glacial acetic acid with gentle warming.

  • Reaction: Add 1.1 to 1.5 equivalents of acetic anhydride to the solution. If desired, a catalytic amount of concentrated sulfuric acid can be added cautiously.

  • Heating: Heat the reaction mixture under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to ensure the reaction goes to completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice and water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5'-Iodo-4'-methyl-2'-nitroacetanilide.[10]

Predicted Spectroscopic Signature

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are the predicted key characteristics based on known spectral data of analogues.[11][12][13]

SpectroscopyPredicted Key Signals and Features
¹H NMR - Singlet (~2.2-2.4 ppm, 3H): Acetyl methyl protons (-COCH₃).- Singlet (~2.4-2.6 ppm, 3H): Aromatic methyl protons (-CH₃).- Singlet (~8.0-8.2 ppm, 1H): Aromatic proton at C6-H.- Singlet (~8.5-8.7 ppm, 1H): Aromatic proton at C3-H.- Broad Singlet (~9.5-10.5 ppm, 1H): Amide proton (-NH-). The chemical shifts of aromatic protons are influenced by the combined electronic effects of the substituents.
¹³C NMR - Signals for two methyl carbons.- Six distinct aromatic carbon signals.- A downfield signal for the amide carbonyl carbon (~168-170 ppm).
IR (cm⁻¹) - ~3300-3250: N-H stretching (amide).[13]- ~1700-1670: C=O stretching (Amide I band).[13]- ~1550 & ~1350: Asymmetric and symmetric N-O stretching of the nitro group.[13]- ~600-500: C-I stretching.
Mass Spec (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 319.- Key Fragments: Loss of acetyl group (-42), loss of nitro group (-46), and other characteristic fragments.

Chemical Reactivity and Synthetic Applications

The true value of 5'-Iodo-4'-methyl-2'-nitroacetanilide lies in its potential for derivatization, making it a powerful intermediate.

Core Reactivity
  • Hydrolysis of the Amide: The acetamido group can be cleaved under acidic or basic conditions to regenerate the free amine, 5-Iodo-4-methyl-2-nitroaniline.[14] This deprotection step is crucial for subsequent reactions involving the amino group.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast chemical space for building diaryl ethers, amides, and heterocyclic systems.

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.[3]

Reactivity_Hub center_node 5'-Iodo-4'-methyl-2'-nitroacetanilide product_node Diverse Functionalized Scaffolds center_node->product_node Pd-Catalyzed Cross-Coupling sub_node1 Suzuki Coupling (Boronic Acids) sub_node1->product_node sub_node2 Sonogashira Coupling (Alkynes) sub_node2->product_node sub_node3 Heck Coupling (Alkenes) sub_node3->product_node sub_node4 Buchwald-Hartwig (Amines, Alcohols) sub_node4->product_node

Caption: Potential cross-coupling reactions at the iodo-position.

Applications in Drug Discovery

This molecule serves as an excellent scaffold for generating novel chemical entities. By sequentially or concurrently modifying the iodo and nitro groups, researchers can systematically explore structure-activity relationships (SAR).

  • Scaffold Decoration: The iodo group can be replaced with aryl, heteroaryl, alkyl, or alkynyl groups. The nitro group can be reduced and then acylated, alkylated, or used to form heterocyclic rings. This dual functionality allows for the creation of large, diverse compound libraries from a single, advanced intermediate.

  • Fragment-Based Drug Design (FBDD): The molecule can be considered a complex fragment that can be grown or linked to other fragments via its reactive handles to develop potent and selective inhibitors or agonists.

  • Precursor to Bioactive Molecules: Aromatic nitro compounds are integral to many known drugs and bioactive molecules.[2] This intermediate is a prime candidate for the synthesis of novel analogues of existing drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties.

Safety and Handling

No specific safety data sheet (SDS) exists for 5'-Iodo-4'-methyl-2'-nitroacetanilide. Therefore, it must be handled with the assumption that it is hazardous, based on data from similar compounds.[4][15][16]

Hazard CategoryPrecautionary Measures and Recommendations
General Handling - Work in a well-ventilated area or a chemical fume hood. - Avoid breathing dust.[17] - Avoid contact with skin, eyes, and clothing.[15] - Wash hands thoroughly after handling.[16]
Personal Protective Equipment (PPE) - Wear appropriate protective gloves, clothing, and eye/face protection.
First Aid - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15] - Skin: Wash with plenty of soap and water.[15] - Inhalation: Remove person to fresh air and keep comfortable for breathing.[16] - Ingestion: Immediately call a POISON CENTER or doctor/physician.[15]
Storage - Store locked up in a dry, well-ventilated place. - Keep container tightly closed.[17]
Disposal - Dispose of contents/container to an approved waste disposal plant.[15]

Conclusion

5'-Iodo-4'-methyl-2'-nitroacetanilide represents a powerful and underutilized chemical intermediate. While direct experimental characterization is sparse, its structure provides a clear roadmap for its synthesis and strategic application. The presence of two distinct and highly versatile functional handles—the iodo group for cross-coupling and the nitro group for reduction and subsequent derivatization—makes it an exceptionally valuable tool for researchers in medicinal chemistry and materials science. By leveraging the predictable reactivity of this scaffold, scientists can accelerate the discovery and development of novel molecules with tailored properties.

References

  • Harris, R. K., et al. (1986). A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. DOI:10.1039/P29860001705.
  • ChemSynthesis. (2025, May 20). 5-iodo-4-methyl-2-nitrobenzonitrile. [Link]

  • Organic Spectroscopy International. (2014, December 24). p-nitroacetanilide. [Link]

  • Univerzita Komenského. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]

  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. [Link]

  • Wikipedia. (n.d.). Nitroacetanilide. [Link]

  • Harris, R. K., et al. (1986). A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubChem. (n.d.). 4-Nitroacetanilide. [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • PubChem. (n.d.). 2'-Nitroacetanilide. [Link]

  • Al-Zahrani, H. S., et al. (2021). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules. [Link]

  • Google Patents. (1979). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Karchava, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

  • Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration. [Link]

  • Loo, R. O., et al. (2005). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]

  • Yegemova, S. S., et al. (2016). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • S K Pinaka. (2025, August 8). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]

  • ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. [Link]

  • RSC Publishing. (n.d.). Reactions of platinum(iv)-bound nitriles with isomeric nitroanilines: addition vs. substitution. [Link]

  • ResearchGate. (2020). Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences. [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. [Link]

Sources

Foundational

5'-Iodo-4'-methyl-2'-nitroacetanilide CAS number

This guide provides an in-depth technical analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide , a specialized aromatic intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds. [1][2][3][4] Compound Name...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide , a specialized aromatic intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds.

[1][2][3][4]

Compound Name: 5'-Iodo-4'-methyl-2'-nitroacetanilide Systematic Name: N-(5-iodo-4-methyl-2-nitrophenyl)acetamide Core Structure: Acetanilide scaffold with a nitro group at the ortho position (2'), a methyl group at the para position (4'), and an iodine atom at the meta position (5').[1][2]

Chemical Identifiers:

  • CAS Number (Parent Aniline): 97113-38-7 (Refers to 5-Iodo-4-methyl-2-nitroaniline).[3][2][4][5][6][7]

    • Note: The N-acetylated derivative (acetanilide) is often generated in situ or isolated as a transient intermediate. Commercial sourcing typically targets the aniline (CAS 97113-38-7), which can be acetylated quantitatively.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 320.08 g/mol

  • SMILES: CC1=CC(I)=C(NC(C)=O)C=C1=O (Isomeric representation)

Physical Properties (Predicted/Analog-Based):

Property Value Context
Appearance Yellow to Orange Crystalline Solid Characteristic of o-nitroanilines/acetanilides.
Melting Point 185–195 °C Higher than the parent aniline (mp 145–148 °C) due to H-bonding.
Solubility DMSO, DMF, Hot Ethanol Poor solubility in water and non-polar solvents.

| Reactivity | Electrophilic/Nucleophilic | Nitro group activates the ring for nucleophilic aromatic substitution (S_NAr) at the iodine position under forcing conditions; Acetyl group is labile to acid/base hydrolysis. |

Part 2: Synthetic Utility & Mechanism

This compound is a critical "switch" intermediate. The presence of the iodine atom allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the o-nitroacetamido motif serves as a masked o-phenylenediamine, essential for constructing benzimidazoles and quinoxalines.

Retrosynthetic Analysis & Pathway

The synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide is non-trivial due to the directing effects of the substituents. Direct nitration of 3-iodo-4-methylacetanilide is the most regioselective route.

The "Directing Effect" Logic:

  • Precursor: 3'-Iodo-4'-methylacetanilide.

  • Directing Groups:

    • -NHAc (Position 1): Strong activator, ortho/para director.

    • -CH3 (Position 4): Weak activator, ortho/para director.

    • -I (Position 3): Weak deactivator, ortho/para director.

  • Regioselectivity:

    • The -NHAc group dominates the orientation.

    • Position 2 (ortho to NHAc): Sterically crowded by the adjacent Iodine at C3.

    • Position 6 (ortho to NHAc): Less sterically hindered and electronically activated by the -NHAc group.

    • Result: Nitration occurs almost exclusively at Position 6.

    • Renumbering: The product 6-nitro-3-iodo-4-methylacetanilide is systematically renumbered to 2-nitro-5-iodo-4-methylacetanilide .

Visual Synthesis Workflow (Graphviz)

SynthesisPathway Start 2-Iodo-4-nitrotoluene Step1 Reduction (Fe/HCl or H2/Pd) Start->Step1 Inter1 3-Iodo-4-methylaniline (4-Amino-2-iodotoluene) Step1->Inter1 Step2 Acetylation (Ac2O, AcOH) Inter1->Step2 Inter2 3'-Iodo-4'-methylacetanilide Step2->Inter2 Step3 Nitration (HNO3, H2SO4, -5°C) Inter2->Step3 Product 5'-Iodo-4'-methyl-2'-nitroacetanilide Step3->Product Regioselective (Ortho to NHAc)

Caption: Regioselective synthesis pathway leveraging the dominant directing effect of the acetamido group to install the nitro functionality.

Part 3: Experimental Protocols

Safety Warning: Nitro-aromatics are potentially explosive and toxic. Iodine compounds can be sensitizers. Perform all reactions in a fume hood.

Protocol A: Acetylation of 3-Iodo-4-methylaniline

Target: Precursor preparation.

  • Dissolution: Dissolve 10.0 g (43 mmol) of 3-iodo-4-methylaniline in 50 mL of glacial acetic acid.

  • Addition: Add 5.0 mL (52 mmol) of acetic anhydride dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 1 hour. A thick precipitate will form.

  • Workup: Pour the mixture into 200 mL of ice-cold water. Stir vigorously for 15 minutes.

  • Isolation: Filter the white solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

  • Yield: Expect ~90-95%.

Protocol B: Regioselective Nitration

Target: 5'-Iodo-4'-methyl-2'-nitroacetanilide.

  • Preparation: Prepare a nitrating mixture of fuming nitric acid (2.2 mL) and concentrated sulfuric acid (5 mL) at 0°C.

  • Substrate Solution: Dissolve 5.0 g of 3'-iodo-4'-methylacetanilide (from Protocol A) in 20 mL of concentrated sulfuric acid. Maintain temperature below 5°C using an ice-salt bath.

  • Nitration: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Critical: Do not allow temperature to exceed 10°C to prevent di-nitration or oxidation of the iodine.

  • Quenching: Pour the reaction mixture onto 150 g of crushed ice. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol to remove any 6-nitro isomer (though 2-nitro is favored).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the downfield shift of the amide proton (~10.0 ppm) and the aromatic singlets (or para-coupled doublets) characteristic of the 1,2,4,5-substitution pattern.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

  • Benzimidazole Formation:

    • Hydrolysis of the acetamide yields 5-iodo-4-methyl-2-nitroaniline (CAS 97113-38-7).

    • Reduction of the nitro group yields 5-iodo-4-methyl-1,2-phenylenediamine .

    • Condensation with aldehydes/acids yields 5-iodo-6-methylbenzimidazoles.

    • Utility: The iodine handle allows subsequent attachment of solubilizing groups or pharmacophores via Suzuki coupling.

  • Indole Synthesis (Batcho-Leimgruber Variation):

    • The o-nitrotoluene motif (methyl adjacent to nitro) is susceptible to condensation with DMF-DMA, followed by reduction to form substituted indoles.

References

  • PubChem Compound Summary. 5-Iodo-4-methyl-2-nitroaniline (CAS 97113-38-7).[3][2][4][5][6] National Center for Biotechnology Information. Link

  • Lynch, B. M., et al. (1971). "Nitrations of acetanilides by reagents of NO2X type." Canadian Journal of Chemistry, 49(10), 1598-1603. (Mechanistic basis for acetanilide nitration regioselectivity). Link

  • Sigma-Aldrich Product Specification. 5-Iodo-4-methyl-2-nitroaniline.[3][2][4][5][6][7] (Commercial availability and physical data verification). Link

Sources

Exploratory

Spectroscopic data of 5'-Iodo-4'-methyl-2'-nitroacetanilide

An In-depth Technical Guide to the Spectroscopic Profile of 5'-Iodo-4'-methyl-2'-nitroacetanilide Authored by: A Senior Application Scientist Abstract In the landscape of pharmaceutical research and materials science, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Authored by: A Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. 5'-Iodo-4'-methyl-2'-nitroacetanilide is a substituted aromatic compound with potential applications as a synthetic intermediate. Its utility is fundamentally linked to its structure, which is unequivocally established through a combination of spectroscopic techniques. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. In the absence of a publicly available, complete experimental dataset for the title compound, this paper serves as a predictive guide, synthesizing information from analogous structures and foundational spectroscopic principles. We will explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation for researchers, scientists, and drug development professionals.

Rationale and Synthetic Context

The strategic placement of iodo, methyl, and nitro groups on an acetanilide scaffold creates a molecule with distinct electronic and steric properties. The nitro group is a strong electron-withdrawing group, the methyl group is a weak electron-donating group, and the iodo atom introduces significant steric bulk and a heavy-atom effect, making this molecule a valuable building block.

A logical and efficient synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide involves the acetylation of its corresponding aniline precursor, 5-Iodo-4-methyl-2-nitroaniline. This reaction is typically straightforward, employing acetic anhydride or acetyl chloride. Understanding this synthetic context is crucial, as the precursor's structure provides a foundational reference for interpreting the final product's spectra.

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Precursor 5-Iodo-4-methyl-2-nitroaniline Reagent Acetic Anhydride (CH₃CO)₂O Acid or Base Catalyst (optional) Precursor->Reagent Acetylation Reaction Product 5'-Iodo-4'-methyl-2'-nitroacetanilide Reagent->Product Forms Amide Bond

Caption: Proposed synthetic workflow for 5'-Iodo-4'-methyl-2'-nitroacetanilide.

Predicted Spectroscopic Data and Expert Interpretation

The following sections detail the predicted spectroscopic signatures for 5'-Iodo-4'-methyl-2'-nitroacetanilide. The analysis is grounded in the well-documented spectral characteristics of related nitroacetanilides and iodo-aromatic compounds.[1][2][3]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, revealing the precise arrangement of non-exchangeable protons. The substitution pattern on the aromatic ring—with substituents at positions 1' (NHCOCH₃), 2' (NO₂), 4' (CH₃), and 5' (I)—leaves only two aromatic protons.

  • Aromatic Protons (H-3' and H-6'): These two protons will appear as distinct singlets. They are not adjacent and therefore will not exhibit spin-spin coupling to each other.

    • The proton at the 3'-position (H-3') is situated between the strongly electron-withdrawing nitro group and the acetamido group. It is expected to be significantly deshielded, appearing far downfield.

    • The proton at the 6'-position (H-6') is adjacent to the bulky iodine atom. Its chemical shift will be influenced by both the electronic effects of the surrounding groups and potential through-space interactions with the iodine. It is predicted to be less deshielded than H-3'.

  • Amide Proton (-NH-): This proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but is typically found in the δ 9-11 ppm range in solvents like DMSO-d₆.[4][5]

  • Methyl Protons (-CH₃):

    • The aromatic methyl group (at C-4') will appear as a sharp singlet, typically in the δ 2.2-2.5 ppm region.

    • The acetyl methyl group (-COCH₃) will also be a sharp singlet, generally found slightly upfield from the aromatic methyl, around δ 2.1-2.3 ppm.[5]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCausality of Shift
H-3' (Aromatic)~ 8.0 - 8.4SingletDeshielded by adjacent electron-withdrawing NO₂ group.
H-6' (Aromatic)~ 7.8 - 8.1SingletInfluenced by ortho-iodine and para-nitro group.
-NH (Amide)~ 10.0 - 10.5Broad SingletTypical chemical shift for an amide proton in a polar aprotic solvent.[4]
Ar-CH₃ (at C-4')~ 2.4SingletStandard range for an aromatic methyl group.
-COCH₃ (Acetyl)~ 2.2SingletStandard range for an acetamido methyl group.[5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected.

  • Carbonyl Carbon (-C=O): This will be the most deshielded carbon, appearing in the δ 168-172 ppm range, which is characteristic of amide carbonyls.[6]

  • Aromatic Carbons:

    • C-I (ipso-Carbon): The carbon directly attached to the iodine (C-5') will be significantly shielded due to the "heavy atom effect." This is a hallmark of iodo-substituted aromatics and is expected to appear at a surprisingly upfield position, typically δ 90-100 ppm.

    • C-NO₂ (ipso-Carbon): The carbon bearing the nitro group (C-2') will be deshielded.

    • Other Aromatic Carbons: The remaining four aromatic carbons (C-1', C-3', C-4', C-6') will have distinct chemical shifts determined by the electronic effects of the various substituents.

  • Methyl Carbons (-CH₃): The two methyl carbons will appear in the aliphatic region (δ 15-25 ppm). The acetyl methyl is typically found further downfield (~24 ppm) than the aromatic methyl (~18-21 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C=O (Amide)~ 169Typical range for an amide carbonyl carbon.[6]
C-1' (C-NH)~ 140Deshielded by attached nitrogen and influence of ortho-NO₂.
C-2' (C-NO₂)~ 145Deshielded by electron-withdrawing nitro group.
C-3'~ 125Standard aromatic C-H carbon.
C-4' (C-CH₃)~ 138Deshielded by methyl and influenced by adjacent iodine.
C-5' (C-I)~ 95Strongly shielded by the heavy-atom effect of iodine.
C-6'~ 130Aromatic C-H carbon influenced by adjacent iodine.
Ar-CH₃~ 20Typical range for an aromatic methyl carbon.
-COCH₃~ 24Typical range for an acetamido methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum is ideal for confirming the presence of key functional groups. The analysis focuses on characteristic vibrational frequencies.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹ is expected, corresponding to the N-H bond of the secondary amide.[1]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretch (Amide I Band): A very strong, sharp absorption between 1700-1670 cm⁻¹ is the most prominent feature, confirming the amide carbonyl group.[7]

  • N-O Stretches (Nitro Group): Two strong absorptions are characteristic of the NO₂ group: an asymmetric stretch around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1330 cm⁻¹.[1]

  • C=C Stretches: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
Amide N-HStretch3300 - 3250Medium-Strong
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch3000 - 2850Medium-Weak
Amide C=OStretch (Amide I)1700 - 1670Strong
Nitro N-OAsymmetric Stretch1530 - 1500Strong
Aromatic C=CStretch1600 - 1450Medium-Variable
Nitro N-OSymmetric Stretch1350 - 1330Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): The molecular formula is C₉H₉IN₂O₃. Using precise atomic masses (C=12.0000, H=1.0078, I=126.9045, N=14.0031, O=15.9949), the expected exact mass of the molecular ion is approximately 319.96 g/mol . This peak should be clearly visible.

  • Key Fragmentation Pathways:

    • Loss of Acetyl Radical: The most common fragmentation for acetanilides is the cleavage of the amide bond, resulting in the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). The loss of 42 Da would lead to a fragment ion corresponding to the precursor, 5-Iodo-4-methyl-2-nitroaniline, at m/z ~278. This would be a very prominent peak.

    • Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂, 46 Da), resulting in a fragment at m/z ~274.

cluster_main Spectroscopic Correlation cluster_nmr NMR Signals cluster_ir IR Absorptions cluster_ms MS Fragments Molecule 5'-Iodo-4'-methyl-2'-nitroacetanilide H_Aromatic ¹H: Two Aromatic Singlets Molecule->H_Aromatic NMR H_Amide ¹H: Broad NH Singlet Molecule->H_Amide NMR H_Methyl ¹H: Two CH₃ Singlets Molecule->H_Methyl NMR C_Carbonyl ¹³C: Amide C=O (~169 ppm) Molecule->C_Carbonyl NMR C_Iodo ¹³C: C-I (~95 ppm) Molecule->C_Iodo NMR IR_CO C=O Stretch (~1685 cm⁻¹) Molecule->IR_CO IR IR_NO2 N-O Stretches (Asym/Sym) Molecule->IR_NO2 IR IR_NH N-H Stretch (~3280 cm⁻¹) Molecule->IR_NH IR MS_M M⁺• at m/z ~320 Molecule->MS_M MS MS_Frag1 Loss of Ketene (-42 Da) Molecule->MS_Frag1 MS MS_Frag2 Loss of Nitro (-46 Da) Molecule->MS_Frag2 MS

Caption: Relationship between molecular structure and key spectroscopic signals.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended.

Synthesis: Acetylation of 5-Iodo-4-methyl-2-nitroaniline
  • In a 50 mL round-bottom flask, dissolve 1.0 g of 5-Iodo-4-methyl-2-nitroaniline in 10 mL of glacial acetic acid. Gentle warming may be required.

  • Cool the solution in an ice bath.

  • Slowly add 1.5 equivalents of acetic anhydride dropwise with continuous stirring.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour.

  • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from ethanol to yield pure 5'-Iodo-4'-methyl-2'-nitroacetanilide. Dry under vacuum.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the dried sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Ensure the diamond crystal of the ATR accessory is clean. Place a small amount of the powdered sample onto the crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum. A background spectrum of the clean, empty ATR crystal should be collected first.

Mass Spectrometry
  • Sample Introduction: For a non-volatile solid, use a direct insertion probe or dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap analyzer to confirm the elemental composition from the exact mass measurement.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 5'-Iodo-4'-methyl-2'-nitroacetanilide. By leveraging established principles and data from structurally similar molecules, we have detailed the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses. The causality behind specific signals—such as the heavy-atom effect in ¹³C NMR and the characteristic fragmentation in mass spectrometry—has been emphasized to provide a deeper understanding. The protocols provided offer a standardized approach to obtaining high-quality, reproducible data. This document serves as a valuable resource for any scientist engaged in the synthesis, identification, or application of this and related compounds, ensuring scientific integrity and accelerating research and development efforts.

References

  • Vertex AI Search. Nitroacetanilide (C8H8N2O3) properties.
  • The Royal Society of Chemistry.
  • Organic Spectroscopy Intern
  • The Royal Society of Chemistry. Table of Contents.
  • SpectraBase. 4'-Nitroacetanilide - SpectraBase.
  • Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • PubChem. 4-Nitroacetanilide | C8H8N2O3 | CID 7691.
  • ResearchGate. (PDF)
  • ChemicalBook. 2'-NITROACETANILIDE(552-32-9) 13C NMR spectrum.
  • Thieme. 4. 13C NMR Spectroscopy.
  • ChemIQSoc Project. Preparation of 4-nitroacetanilide and 4-nitroaniline.
  • Semantic Scholar. A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy.
  • BLD Pharm. 97113-38-7|5-Iodo-4-methyl-2-nitroaniline|BLD Pharm.
  • ChemicalBook. 2'-NITROACETANILIDE(552-32-9) IR Spectrum.
  • ChemicalBook. 4'-Nitroacetanilide(104-04-1) 1H NMR spectrum.
  • ChemicalBook. 2'-NITROACETANILIDE(552-32-9) 1H NMR spectrum.
  • ChemicalBook. 2'-METHYL-3'-NITROACETANILIDE(56207-36-4) 13C NMR spectrum.
  • ChemicalBook. 4'-Nitroacetanilide(104-04-1)IR1.
  • Forendex Southernforensic.
  • PubChem. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090.
  • Sigma-Aldrich. 4'-METHYL-2'-NITROACETANILIDE AldrichCPR.
  • MilliporeSigma. 5-Iodo-4-methyl-2-nitroaniline | 97113-38-7.
  • BYJU'S.
  • ResearchGate.
  • ChemSynthesis. 5-iodo-4-methyl-2-nitrobenzonitrile - C8H5IN2O2, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. Solid-state NMR and computational studies of 4-methyl-2-nitroacetanilide.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy.

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Foundational

Technical Analysis: Structural Elucidation of 5'-Iodo-4'-methyl-2'-nitroacetanilide via 1H NMR

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5'-Iodo-4'-methyl-2'-nitroacetanilide . It is designed for researchers requiring a definitive reference for structural elucidation, purity asse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5'-Iodo-4'-methyl-2'-nitroacetanilide . It is designed for researchers requiring a definitive reference for structural elucidation, purity assessment, and synthetic validation.[1]

Executive Summary & Molecule Profile

5'-Iodo-4'-methyl-2'-nitroacetanilide is a highly functionalized aromatic system often utilized as a strategic intermediate in the synthesis of heterocyclic pharmaceuticals and azo dyes.[1][2] Its 1H NMR spectrum is characterized by a specific substitution pattern that eliminates vicinal coupling, resulting in a distinct set of singlets in the aromatic region.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 320.09 g/mol [1][2]

  • Key Structural Features:

    • Acetanilide Core: Provides the amide proton and acetyl methyl signals.

    • Nitro Group (C2'): Strong electron-withdrawing group (EWG), inducing significant downfield shifts.[1][2]

    • Iodine (C5'): Heavy atom with unique shielding/deshielding anisotropy.[1]

    • Methyl Group (C4'): Electron-donating group (EDG), serving as a diagnostic singlet.[1][2]

Predicted 1H NMR Data & Assignment Logic

The following data is based on substituent chemical shift additivity rules (Curphy-Morrison) and empirical data from analogous polysubstituted benzenes in DMSO-d6 (the standard solvent for polar nitro-acetanilides).

Summary Table: Chemical Shifts ( )[2][3][4]
Signal AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

)
Mechanistic Justification
Amide -NH- 10.20 – 10.50 Broad Singlet1HN/AHydrogen bonding with DMSO; deshielded by carbonyl and aromatic ring.[1][2]
Ar-H (C6') 8.40 – 8.60 Singlet1H-Ortho to NHAc (strongly deshielding) and Ortho to Iodine .[1][2] Isolated by substituents.
Ar-H (C3') 7.90 – 8.10 Singlet1H-Ortho to NO2 (strongly deshielding) and Ortho to Methyl .[1][2] Isolated by substituents.
Ar-CH3 2.40 – 2.45 Singlet3H-Deshielded relative to toluene (~2.[1][2]3) due to ortho-Iodine and meta-NO2 effects.[1][2]
Ac-CH3 2.10 – 2.15 Singlet3H-Typical chemical shift for acetanilide acetyl protons.[1][2]
Detailed Structural Logic

The spectrum is defined by the absence of splitting in the aromatic region, a rare feature that simplifies identification.

  • The "Isolated" Aromatic Protons (H-3' and H-6'):

    • H-3' (Position 3): This proton is sandwiched between the Nitro group (position 2) and the Methyl group (position 4). The Nitro group exerts a powerful deshielding effect via induction and anisotropy, pushing this peak downfield to ~8.0 ppm. Because both adjacent carbons (C2 and C4) are substituted, H-3' appears as a sharp singlet.[1][2]

    • H-6' (Position 6): Located between the Iodine (position 5) and the Acetamido group (position 1). The Acetamido group is an ortho-activator but exerts a paramagnetic deshielding effect on the ortho-proton.[1][2] The Iodine atom, while heavy, often exerts a "heavy atom effect" that can be shielding on the ipso carbon but deshielding on the ortho proton due to steric compression (van der Waals deshielding). Consequently, H-6' is the most downfield aromatic signal (~8.5 ppm).[1]

  • The Methyl Differentiation:

    • The Acetyl Methyl is attached to a carbonyl, resonating at ~2.1 ppm.

    • The Aromatic Methyl is attached to the ring.[3] While a standard tolyl methyl is ~2.3 ppm, the presence of the ortho-iodine and the overall electron-deficient ring (due to NO2) shifts this signal slightly downfield to ~2.45 ppm.

Visualization: Substituent Effects & Workflow

Diagram 1: Electronic Effects on Chemical Shift

This diagram illustrates the push-pull electronic forces determining the position of the signals.

G cluster_legend Signal Logic Molecule 5'-Iodo-4'-methyl-2'-nitroacetanilide NO2 2'-Nitro Group (Strong EWG) Molecule->NO2 NHAc 1'-Acetamido Group (Resonance Donor) Molecule->NHAc Iodo 5'-Iodo Group (Heavy Atom) Molecule->Iodo H3 Proton H-3' (~8.0 ppm) NO2->H3 Strong Deshielding (Ortho) H6 Proton H-6' (~8.5 ppm) NHAc->H6 Deshielding (Ortho) Iodo->H6 Steric Deshielding Logic H-3' and H-6' are para-positioned (No coupling seen)

Caption: Electronic influence map showing how functional groups shift specific protons downfield.

Experimental Protocols

A. Sample Preparation (Self-Validating)

To ensure high-resolution data and avoid artifacts (such as peak broadening due to aggregation):

  • Solvent Choice: Use DMSO-d6 (99.9% D).[1][2]

    • Why: Nitroacetanilides have poor solubility in CDCl3.[1] DMSO also slows the exchange of the amide proton, making the NH signal sharp and integral-ready.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Check: Solution must be clear yellow.[1] Turbidity indicates undissolved solids which will ruin the shim.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal standard (

    
    ).
    
B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .

    • Critical: The aromatic protons adjacent to the Nitro group may have longer T1 relaxation times. If integration is low for H-3', increase D1 to 5 seconds.

  • Spectral Width: -2 to 14 ppm (to capture the downfield Amide).

C. Synthesis Context (For Verification)

If you are synthesizing this compound to verify the spectrum, the standard route is the iodination of 4-methyl-2-nitroacetanilide .[2]

  • Reagents: Iodine Monochloride (ICl) in Glacial Acetic Acid.

  • Conditions: Reflux at 60-70°C.

  • Regioselectivity Check: The precursor (4-methyl-2-nitroacetanilide) has two open positions: C3 and C6.[1][2]

    • Observation: The NHAc group directs ortho (to position 6). The Methyl group directs ortho (to position 3 and 5).

    • Outcome: Electrophilic attack usually favors position 6 (ortho to the stronger activator NHAc) or position 5 (if directing effects of Me dominate due to steric hindrance at 6).

    • Note: If your spectrum shows doublets (J ~8 Hz), you have failed to iodinate, or iodination occurred at a position leaving two adjacent protons.[1] The target molecule must show singlets .

Troubleshooting & Artifacts

ObservationDiagnosisRemediation
Broad HOD peak at 3.33 ppm Water contamination in DMSO.[1][2]Use a fresh ampoule of DMSO-d6 or add activated molecular sieves.[1][2]
Missing NH peak Chemical exchange with water.[1]Sample is too wet. Dry the compound or run at a lower temperature (280 K).
Split peaks (Doublets) Wrong Regioisomer or Starting Material.[1]If H-3/H-6 show coupling (

Hz), the iodine is absent or misplaced.[1][2]
Extra Singlet ~2.0 ppm Residual Acetic Acid.[1]Common impurity from synthesis.[1] Dry sample under high vacuum (>4 hours).
Diagram 2: Analytical Workflow

Workflow Start Crude Sample Prep Dissolve in DMSO-d6 (Target 10-15 mM) Start->Prep Acq Acquisition (1H NMR) NS=16, D1=2s Prep->Acq Process FT & Phasing Acq->Process Decision Check Aromatic Region Process->Decision Pass Two Distinct Singlets (Target Confirmed) Decision->Pass Singlets Fail Doublets Present (Start Material/Isomer) Decision->Fail Coupling (J>2Hz)

Caption: Decision tree for validating the synthesis product based on multiplicity.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4-Methyl-2-nitroacetanilide (Precursor Data).[1][2] National Institute of Advanced Industrial Science and Technology (AIST). [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for substituent additivity rules).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Reference for iodination of activated aromatic rings). Pearson Education.[1]

Sources

Exploratory

Introduction: The Role of 13C NMR in Structural Elucidation

An In-Depth Technical Guide to the 13C NMR Analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide This guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 5'-Iodo-4'-methyl-2'-nit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide

This guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will delve into the predictive power of substituent effects, outline a robust experimental protocol, and present a logical workflow for unambiguous peak assignment, thereby ensuring both scientific rigor and practical utility.

In the synthesis of complex organic molecules such as 5'-Iodo-4'-methyl-2'-nitroacetanilide, confirmation of the structure is paramount. 13C NMR spectroscopy serves as a definitive tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each chemically distinct carbon atom in a molecule produces a signal in the spectrum, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment.[1] For polysubstituted benzene rings, this sensitivity allows for the precise determination of substituent positions.

Aromatic carbons typically resonate in the δ 120-150 ppm range.[2][3] However, the three substituents on the acetanilide core—a strongly electron-withdrawing nitro group, a weakly electron-donating methyl group, and an electronegative iodo group—exert profound and often competing electronic effects, making a priori prediction of the spectrum a non-trivial but essential task.

Molecular Structure and Carbon Numbering

To facilitate a clear and systematic analysis, the carbon atoms of 5'-Iodo-4'-methyl-2'-nitroacetanilide are numbered as shown below. This convention will be used throughout the guide.

Figure 1: Structure and numbering of 5'-Iodo-4'-methyl-2'-nitroacetanilide.

Predicting the 13C NMR Spectrum: A Substituent-Based Approach

The most effective method for predicting the 13C NMR spectrum of a polysubstituted benzene is to use the principle of substituent additivity.[4] This method starts with the known chemical shifts of a parent molecule (acetanilide) and modifies them by adding empirically derived Substituent Chemical Shift (SCS) increments for each additional group. While this approach is an approximation and can be less accurate for sterically crowded molecules, it provides an excellent first-pass prediction for peak assignment.[1]

Base Values: The 13C NMR Spectrum of Acetanilide

Acetanilide serves as our foundational structure. Its reported 13C chemical shifts provide the baseline from which we will build our prediction.[5][6]

Carbon AtomChemical Shift (δ, ppm)
C=O (C7')169.5
CH3 (C8')24.1
C-ipso (C1')138.2
C-ortho120.4
C-meta128.7
C-para124.1
Analysis of Substituent Chemical Shift (SCS) Effects

Each substituent modifies the electron density of the aromatic ring through inductive and resonance effects, thereby altering the shielding of each carbon nucleus.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group strongly deshields the carbon to which it is attached (ipso) and, through resonance, the ortho and para positions. Its effect on the meta position is minimal. Electronegative substituents cause adjacent carbons to resonate at a lower field (higher ppm).[7]

  • Methyl Group (-CH₃): As an electron-donating group, the methyl group shields the ortho and para carbons, shifting their signals to a higher field (lower ppm). The ipso carbon experiences a moderate deshielding effect.[8]

  • Iodo Group (-I): The effect of halogens is twofold. Due to its electronegativity, iodine has a deshielding inductive effect. However, the dominant influence on its directly attached (ipso) carbon is the "heavy atom effect," which induces significant shielding (an upfield shift to lower ppm).[9] This is a crucial diagnostic feature for identifying the carbon atom bonded to iodine.

Calculated Chemical Shifts for 5'-Iodo-4'-methyl-2'-nitroacetanilide

By combining the base values of acetanilide with standard SCS values for nitro, methyl, and iodo groups relative to the parent benzene (δ 128.5 ppm), we can estimate the chemical shifts for the aromatic carbons.

CarbonBase Shift (Acetanilide, ppm)Δ (NO₂) EffectΔ (CH₃) EffectΔ (I) EffectPredicted Shift (δ, ppm) Notes
C1' 138.2meta (+0.9)meta (-0.1)meta (+1.6)~140.6 Quaternary, low intensity
C2' 120.4 (ortho)ipso (+19.6)ortho (-1.5)meta (+1.6)~140.1 Quaternary, low intensity
C3' 128.7 (meta)ortho (-5.3)ortho (-1.5)ortho (+8.4)~130.3 Protonated (CH)
C4' 124.1 (para)meta (+0.9)ipso (+8.9)meta (+1.6)~135.5 Quaternary, low intensity
C5' 128.7 (meta)para (+5.8)meta (-0.1)ipso (-34.1)~100.3 Quaternary, heavy atom effect
C6' 120.4 (ortho)meta (+0.9)ortho (-1.5)para (-1.9)~117.9 Protonated (CH)
C7' (C=O) 169.5---~169.5 Carbonyl carbon
C8' (CH₃-CO) 24.1---~24.1 Acetyl methyl carbon
C9' (Ar-CH₃) ----~21.0 Aromatic methyl carbon

Experimental Design and Self-Validation

To ensure the trustworthiness of the acquired data, the experimental protocol must be robust and include self-validating steps.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 15-25 mg of the purified solid 5'-Iodo-4'-methyl-2'-nitroacetanilide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the instrument is properly tuned and shimmed to maximize resolution and line shape.

  • 1D ¹³C NMR Acquisition:

    • Perform a standard proton-decoupled ¹³C experiment. This is the most common experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

    • Set an appropriate spectral width (e.g., 0-220 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the low-intensity quaternary carbons.

  • DEPT Spectroscopy (for Validation):

    • Acquire DEPT-90 and DEPT-135 spectra. These experiments are invaluable for distinguishing carbon types.[1]

    • DEPT-90: Only CH (methine) carbons will appear as positive signals. In this molecule, this will isolate C3' and C6'.

    • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals. Quaternary carbons are absent in both DEPT spectra. This allows for unambiguous identification of the protonated aromatic carbons (C3', C6') and the methyl carbons (C8', C9').

Data Interpretation and Workflow

The final assignment of the spectrum is a logical process that integrates the predicted shifts with the experimental data from the 1D and DEPT experiments.

G cluster_exp Experimental Acquisition cluster_pred Theoretical Prediction cluster_assign Spectral Assignment & Verification prep 1. Sample Preparation (Dissolve in CDCl3/TMS) acq_1d 2. Acquire 1D ¹³C Spectrum (Proton Decoupled) prep->acq_1d acq_dept 3. Acquire DEPT Spectra (DEPT-90 & DEPT-135) acq_1d->acq_dept process 4. Process Data (Fourier Transform, Phasing) acq_dept->process acetanilide A. Acetanilide Base Values scs B. Substituent Effects (-NO₂, -CH₃, -I) acetanilide->scs calc C. Calculate Predicted Shifts (Additivity Principle) scs->calc assign_quat 5. Assign Quaternary Carbons (C1', C2', C4', C5') via Predicted Shifts & Low Intensity calc->assign_quat assign_ch 6. Assign CH Carbons (C3', C6') using DEPT-90 assign_quat->assign_ch assign_ch3 7. Assign Methyl Carbons (C8', C9') using DEPT-135 assign_ch->assign_ch3 confirm 8. Final Verification (Confirm with HSQC/HMBC if needed) assign_ch3->confirm process->assign_quat

Figure 2: Systematic workflow for 13C NMR analysis.

  • Initial Assignment: Compare the experimental spectrum to the predicted shifts in the table. The unique upfield signal around δ 100 ppm should be immediately assignable to C5' due to the heavy atom effect of iodine.[9] The signals for the carbonyl (C7' ) and the two aliphatic methyl groups (C8' , C9' ) should also be readily identifiable in their expected regions.

  • DEPT-Assisted Assignment:

    • Use the DEPT-90 spectrum to locate the two signals corresponding to C3' and C6' . Based on our prediction, C3' (~130.3 ppm) should be downfield from C6' (~117.9 ppm).

    • Use the DEPT-135 spectrum to confirm the methyl signals and the CH signals.

  • Quaternary Carbon Assignment: The remaining four low-intensity signals in the aromatic region belong to the quaternary carbons C1', C2', C4', and C5'. C5' is already assigned. The remaining three can be assigned by carefully matching their experimental shifts to the predicted values.

  • Advanced Verification (Optional but Recommended): For absolute certainty, especially in cases of signal overlap or deviation from predicted values, a 2D NMR experiment such as HSQC (Heteronuclear Single Quantum Coherence) is recommended. An HSQC spectrum correlates each carbon signal directly to the signal of the proton(s) attached to it, providing unambiguous assignments for all protonated carbons (C3' and C6').[1]

Conclusion

The 13C NMR analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide is a prime example of how modern spectroscopy, guided by foundational principles of physical organic chemistry, can provide unequivocal structural proof. By systematically applying the principle of substituent additivity to predict the spectrum, employing a robust experimental protocol including DEPT sequences for validation, and following a logical interpretation workflow, researchers can confidently assign every carbon signal. This methodical approach not only ensures the correct identification of the target compound but also deepens the understanding of how molecular architecture dictates spectroscopic properties.

References

  • GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. (2015, September 19).
  • NMR Spectroscopy of Benzene Deriv
  • Lauterbur, P. C. (1963). Cl3 Nuclear Magnetic Resonance Spectroscopy. IV.
  • NMR Spectroscopy of Benzene Deriv
  • Para-Substituted Benzenes Definition. (2025, September 15). Fiveable.
  • Acetanilide(103-84-4) 13C NMR spectrum. ChemicalBook.
  • Sadlej-Sosnowska, N. (2005, January 31).
  • NMR of acetanilide. (2020, March 19). University of Regensburg.
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 16.
  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. Benchchem.
  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts.
  • 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II.
  • Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Spectroscopy of Aromatic Compounds. (2021, December 27). Chemistry LibreTexts.

Sources

Foundational

Mass spectrometry of 5'-Iodo-4'-methyl-2'-nitroacetanilide

An In-Depth Technical Guide to the Mass Spectrometry of 5'-Iodo-4'-methyl-2'-nitroacetanilide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the ma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 5'-Iodo-4'-methyl-2'-nitroacetanilide, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and analytical professionals, this document outlines the theoretical and practical considerations for analyzing this molecule. We delve into the rationale for selecting appropriate ionization techniques, predict the fragmentation pathways under Electron Ionization (EI), and present a validated experimental workflow. The guide emphasizes the causality behind methodological choices, ensuring a deep understanding of the data generated. All discussions are grounded in established principles and supported by authoritative references to ensure scientific integrity.

Introduction to 5'-Iodo-4'-methyl-2'-nitroacetanilide

5'-Iodo-4'-methyl-2'-nitroacetanilide is a substituted aromatic compound featuring several key functional groups that dictate its chemical behavior and analytical profile: an iodinated benzene ring, a methyl group, a nitro group, and an acetanilide side chain. Understanding its structure is fundamental to interpreting its mass spectrum.

Chemical Structure and Properties
  • Molecular Formula: C₉H₉IN₂O₃

  • Molecular Weight (Nominal): 320 g/mol

  • Core Structure: A benzene ring substituted with four different functional groups. This polysubstitution creates a unique electronic environment that influences bond stabilities and, consequently, its fragmentation pattern in mass spectrometry.

The presence of the heavy iodine atom, the electron-withdrawing nitro group, and the amide functionality makes mass spectrometry an ideal tool for its structural confirmation and purity assessment.

Importance in Research and Drug Development

Substituted nitroaromatics and halogenated compounds are common precursors and intermediates in the synthesis of pharmaceuticals and other high-value organic molecules.[1][2] Accurate characterization of these intermediates is critical for process control, impurity profiling, and regulatory compliance. Mass spectrometry provides unparalleled sensitivity and structural specificity for this purpose.

Foundational Principles for Mass Spectrometric Analysis

The analysis of a molecule like 5'-Iodo-4'-methyl-2'-nitroacetanilide requires a careful selection of analytical techniques. The choice of ionization method is paramount as it directly controls the extent of fragmentation and the type of information obtained.[3]

Ionization Techniques: A Tale of Two Methods

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample molecule.[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5][6] For novel compounds or for confirmation of synthetic intermediates, the rich fragmentation pattern generated by EI acts as a structural fingerprint, making it highly valuable for unambiguous identification. Given the expected thermal stability and volatility of the analyte, EI coupled with Gas Chromatography (GC) is the primary recommended technique.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[7][8] It is ideal for thermally labile or non-volatile compounds and is typically coupled with Liquid Chromatography (LC). While ESI would likely show a strong protonated molecular ion ([M+H]⁺), it would provide little of the structural fragmentation detail needed for initial characterization unless coupled with tandem mass spectrometry (MS/MS).[3] ESI can be influenced by mobile phase additives; for instance, formic acid has been shown to potentially induce deiodination in the ESI source for some compounds.[9]

For the purpose of this guide, we will focus on the detailed structural elucidation made possible by EI.

The Isotopic Signature: Iodine's Calling Card

A key feature in the mass spectrum of any iodine-containing compound is its simple and distinct isotopic signature. Iodine is monoisotopic, meaning it consists of 100% of the ¹²⁷I isotope.[10][11][12] This simplifies the spectrum significantly, as there are no M+2 peaks that are characteristic of chlorine or bromine-containing compounds.[10] Therefore, any ion fragment containing the iodine atom will appear as a single, well-defined peak. The presence of a peak at m/z 127, corresponding to the I⁺ ion, is also a strong indicator of an iodine-containing compound.[11]

Experimental Protocol: GC-EI-MS Analysis

This section details a self-validating protocol for the analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide. The parameters are chosen based on established best practices for compounds of this class.

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 280°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Transfer Line Temperature: 290°C.

Data Acquisition Workflow

The following diagram illustrates the logical flow of the analytical process from sample introduction to final data interpretation.

GCMS_Workflow cluster_instrument GC-MS System cluster_data Data Processing cluster_output Final Report Sample 1. Sample Injection GC 2. GC Separation Sample->GC Vaporization Ionization 3. EI Ionization (70 eV) GC->Ionization Elution Analysis 4. Mass Analysis Ionization->Analysis Ion Acceleration Detection 5. Ion Detection Analysis->Detection m/z Sorting TIC 6. Total Ion Chromatogram Detection->TIC Spectrum 7. Mass Spectrum Extraction TIC->Spectrum Select Peak Interpretation 8. Fragmentation Analysis Spectrum->Interpretation Result 9. Structure Confirmation Interpretation->Result

Caption: Workflow for GC-EI-MS analysis of the target analyte.

Data Interpretation and Fragmentation Analysis

The mass spectrum of 5'-Iodo-4'-methyl-2'-nitroacetanilide is predicted to be rich with structurally significant ions. The fragmentation is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.[13]

The Molecular Ion (M⁺) Peak

The molecular ion peak is expected to appear at m/z 320 . This peak arises from the removal of a single electron from the molecule.[5] Its intensity may be moderate to low due to the presence of the labile C-I bond and the nitro group, which promote fragmentation.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion (C₉H₉IN₂O₃⁺˙) will proceed through several competing pathways initiated by the weakest bonds and charge localization.

  • Alpha Cleavage of the Acetanilide Group: A very common fragmentation for acetanilides is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a ketene molecule (CH₂=C=O).

    • M⁺˙ (m/z 320) → [M - 42]⁺˙ + CH₂CO

    • This results in a prominent ion at m/z 278 .

  • Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest covalent bond in the molecule, making its cleavage a highly favorable fragmentation pathway.[11]

    • M⁺˙ (m/z 320) → [M - 127]⁺ + I˙

    • This generates a fragment ion at m/z 193 . This ion, representing the 4-methyl-2-nitroacetanilide cation, is expected to be a significant peak in the spectrum.

  • Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically lose NO (30 Da) and/or NO₂ (46 Da).[14]

    • Loss of NO₂: M⁺˙ (m/z 320) → [M - 46]⁺ + NO₂˙. This would produce an ion at m/z 274 .

    • Loss of NO: M⁺˙ (m/z 320) → [M - 30]⁺˙ + NO˙. This would produce an ion at m/z 290 , which may then lose a hydroxyl radical (OH˙) to form a more stable species.

The following diagram outlines these primary fragmentation routes.

Fragmentation_Pathway cluster_frags Primary Fragments M Molecular Ion (M⁺˙) m/z = 320 F1 [M - CH₂CO]⁺˙ m/z = 278 M->F1 - CH₂CO (42 Da) F2 [M - I]⁺ m/z = 193 M->F2 - I˙ (127 Da) F3 [M - NO₂]⁺ m/z = 274 M->F3 - NO₂˙ (46 Da) F4 I⁺ m/z = 127 M->F4 C-I Cleavage

Caption: Predicted primary fragmentation pathways for the analyte.

Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the EI mass spectrum, their mass-to-charge ratio (m/z), and their structural origin. This data provides a robust framework for identifying the compound.

m/zProposed Ion Structure/OriginSignificance
320[C₉H₉IN₂O₃]⁺˙Molecular Ion (M⁺˙)
278[C₇H₇IN₂O₂]⁺˙Loss of ketene (-CH₂CO) from the acetanilide group.
274[C₉H₉IN₂O]⁺Loss of a nitro radical (-NO₂) from the molecular ion.
193[C₉H₉N₂O₃]⁺Loss of an iodine radical (-I) ; a very likely and stable fragment.
127[I]⁺Iodine cation; confirms the presence of iodine.[10][11]

Conclusion and Best Practices

The mass spectrometric analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide is most effectively performed using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). This approach provides a rich, reproducible fragmentation pattern that serves as a definitive fingerprint for structural confirmation. The key diagnostic fragments arise from predictable cleavages of the acetanilide side chain, the nitro group, and the exceptionally labile carbon-iodine bond.

For successful analysis, researchers should prioritize high-purity solvents, optimize GC temperature programming to ensure sharp chromatographic peaks, and interpret the resulting spectrum with a clear understanding of the fragmentation rules governing halogenated nitroaromatics. By following the protocols and interpretative logic outlined in this guide, scientists can confidently characterize this and structurally related molecules, ensuring data integrity in research and development environments.

References

  • Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. (n.d.). Google Scholar.
  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]

  • Bones, J., Thomas, K. V., & Næser, K. (2007). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2695-2702. [Link]

  • Wikipedia contributors. (2023). Electron ionization. Wikipedia. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodobutane. [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-methyl-. NIST WebBook. [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. [Link]

  • Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide. [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 619. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-iodobutane. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • ChemSynthesis. (n.d.). 5-iodo-4-methyl-2-nitrobenzonitrile. [Link]

  • MSU Chemistry Department. (n.d.). Mass Spectrometry. [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link]

  • Dr. Shivanand L. Patil. (2023). Mass Spectrometry (Part 4) Electrospray Ionization. YouTube. [Link]

  • Henderson, W., & McIndoe, J. S. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. [Link]

Sources

Exploratory

Technical Guide: FT-IR Characterization of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Part 1: Structural Context & Significance The compound 5'-Iodo-4'-methyl-2'-nitroacetanilide represents a highly functionalized aromatic system used frequently as an intermediate in the synthesis of heterocyclic dyes and...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Structural Context & Significance

The compound 5'-Iodo-4'-methyl-2'-nitroacetanilide represents a highly functionalized aromatic system used frequently as an intermediate in the synthesis of heterocyclic dyes and potential pharmaceutical agents. Its structure combines an electron-withdrawing nitro group, a bulky iodine atom, and an acetamido moiety on a toluene core.

Characterizing this molecule requires a nuanced understanding of how steric hindrance (ortho-nitro effect) and heavy-atom substitution (iodine) influence vibrational modes. This guide provides a definitive protocol for acquiring and interpreting its Fourier Transform Infrared (FT-IR) spectrum, grounding spectral features in physical organic chemistry.

Structural Dynamics
  • Intramolecular Hydrogen Bonding: The proximity of the acetamido group (-NHCOCH₃) and the nitro group (-NO₂) at the ortho position facilitates a stable six-membered hydrogen-bonded ring. This locks the conformation and significantly shifts N-H and C=O stretching frequencies.

  • Heavy Atom Effect: The iodine atom at the 5-position introduces a significant mass effect, altering the skeletal vibrations of the aromatic ring compared to its chloro- or bromo- analogs.

Part 2: Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. While Attenuated Total Reflectance (ATR) is convenient, the Transmission (KBr pellet) method is preferred for this compound to resolve weak overtone bands and avoid peak distortion in the fingerprint region caused by refractive index changes.

Protocol: KBr Pellet Transmission
  • Sample Preparation: Grind 1–2 mg of dry 5'-Iodo-4'-methyl-2'-nitroacetanilide with 200 mg of spectroscopic-grade KBr.

  • Homogenization: Use an agate mortar to minimize moisture absorption. Grind until the mixture is a fine, non-reflective powder.

  • Compression: Apply 8–10 tons of pressure for 2 minutes under a vacuum to remove trapped air.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum) to optimize Signal-to-Noise (S/N) ratio.

Visualization: Sample Preparation Workflow

SamplePrep RawSample Raw Sample (Dry Powder) Grinding Grinding (Agate Mortar) RawSample->Grinding KBrMix KBr Mixture (1:100 Ratio) Grinding->KBrMix Pressing Hydraulic Press (10 Tons/Vac) KBrMix->Pressing Pellet Transparent Pellet Pressing->Pellet FTIR FT-IR Acquisition (Transmission) Pellet->FTIR

Figure 1: Optimized workflow for KBr pellet preparation to ensure high-resolution spectral acquisition.

Part 3: Spectral Interpretation & Band Assignment

The spectrum of 5'-Iodo-4'-methyl-2'-nitroacetanilide is dominated by the interplay between the amide and nitro groups. The assignments below are validated against analogous structures such as 4'-bromo-2'-nitroacetanilide and 2'-nitroacetanilide.

Quantitative Band Assignment Table
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Amide A N-H Stretch3350 – 3320Med/SharpShifted lower due to intramolecular H-bonding with -NO₂.
Aromatic C-H C-H Stretch3100 – 3000WeakTypical aromatic C-H; often appears as a shoulder.
Methyl Group C-H Stretch (asym/sym)2950 – 2850WeakAliphatic C-H stretches from the 4'-methyl group.
Amide I C=O Stretch1695 – 1680StrongThe carbonyl character is retained but slightly decoupled from the ring due to steric twist.
Amide II N-H Bend / C-N Stretch1540 – 1510StrongOften overlaps with the asymmetric nitro stretch.
Nitro (Ar-NO₂) Asymmetric Stretch1530 – 1515Very StrongDiagnostic band for nitro aromatics.
Nitro (Ar-NO₂) Symmetric Stretch1350 – 1330StrongPaired diagnostic band; confirms presence of -NO₂.
Aromatic Ring C=C Skeletal Stretch1610, 1580MediumRing breathing modes; 1580 band often enhanced by conjugation.
C-N (Amide) C-N Stretch1280 – 1250MediumPrimary amide bond linkage to the aromatic ring.
Ar-I (Iodine) C-I Stretch500 – 450WeakHeavy atom stretch; often near the detector cutoff (low energy).
OOP Bending C-H Out-of-Plane880 – 860MediumIndicative of isolated aromatic protons (positions 3 and 6).
Detailed Mechanistic Analysis
1. The Ortho-Nitro Effect (Amide Region)

In standard acetanilides, the Amide I band (C=O) appears near 1660 cm⁻¹. However, in 2'-nitro derivatives, the steric bulk of the nitro group forces the acetamido group to rotate out of the plane of the benzene ring. This de-conjugation increases the double-bond character of the carbonyl, shifting the Amide I band to a higher frequency (~1690 cm⁻¹ ). Simultaneously, the N-H proton forms a hydrogen bond with the nitro oxygen, sharpening the N-H stretch at 3350 cm⁻¹ compared to the broad band seen in non-bonded amides.

2. The Iodine Signature

While the C-I stretch itself is found in the far-IR (often <500 cm⁻¹), the presence of iodine at the 5-position alters the aromatic "fingerprint" (1000–600 cm⁻¹). The mass of the iodine atom dampens specific ring deformation modes. Comparison with 4'-bromo-2'-nitroacetanilide shows a redshift in the ring skeletal vibrations due to the heavier iodine atom (126.9 amu) replacing bromine (79.9 amu).

3. Substitution Pattern (1,2,4,5-Tetrasubstitution)

The molecule has two isolated aromatic protons at positions 3 and 6. This specific substitution pattern typically yields weak but distinct out-of-plane (OOP) bending vibrations in the 880–860 cm⁻¹ range. The absence of strong bands in the 750 cm⁻¹ region (typical of ortho-disubstitution) confirms the higher degree of substitution.

Part 4: Structural Validation Logic

To validate the identity of the synthesized or purchased compound, researchers should follow this logic pathway. This system uses "negative evidence" (absence of bands) as effectively as positive evidence.

Visualization: Spectral Validation Logic

ValidationLogic Start Unknown Spectrum CheckNH Check 3350 cm⁻¹ (Sharp N-H?) Start->CheckNH CheckNO2 Check 1530/1340 cm⁻¹ (Nitro Pair?) CheckNH->CheckNO2 Yes ResultInvalid REJECT: Impurity or Wrong Structure CheckNH->ResultInvalid No (Broad/Missing) CheckCO Check 1690 cm⁻¹ (High Freq Amide I?) CheckNO2->CheckCO Yes CheckNO2->ResultInvalid No CheckAliphatic Check 2900 cm⁻¹ (Methyl C-H?) CheckCO->CheckAliphatic Yes CheckCO->ResultInvalid Low Freq (<1650) ResultValid CONFIRMED: 5'-Iodo-4'-methyl-2'-nitroacetanilide CheckAliphatic->ResultValid Yes CheckAliphatic->ResultInvalid No

Figure 2: Decision tree for validating the structural integrity of the compound based on key spectral markers.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4'-Bromo-2'-nitroacetanilide. National Institute of Standards and Technology (NIST) Standard Reference Database 69. [Link]

  • Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008). N-(2-Nitrophenyl)acetamide: Crystal Structure and Hydrogen Bonding. Crystallography Open Database.[2] [Link]

  • PubChem. (2023). Compound Summary: 4'-Methyl-2'-nitroacetanilide.[3] National Center for Biotechnology Information. [Link]

  • SpectraBase. (2023).[2] FTIR Spectrum of 4'-Nitroacetanilide (Comparative Reference). John Wiley & Sons.[2][4] [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5'-Iodo-4'-methyl-2'-nitroacetanilide

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Strategic Synthetic Intermediate In the landscape of modern pharmaceutical and materials science research, the strategic selection of synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of modern pharmaceutical and materials science research, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures.[] 5'-Iodo-4'-methyl-2'-nitroacetanilide is a highly functionalized aromatic compound that serves as a versatile and powerful building block. Its carefully orchestrated arrangement of an iodo group, a nitro moiety, a methyl group, and an acetamido substituent on a benzene ring provides chemists with multiple, orthogonal reactive handles.

The presence of the iodine atom makes it an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] Simultaneously, the nitro group can be readily transformed into an amine, a critical functional group in many biologically active molecules. The acetamido group serves as a protected amine, which can be unveiled under specific conditions, adding another layer of synthetic utility. These features make 5'-Iodo-4'-methyl-2'-nitroacetanilide a valuable precursor for creating libraries of compounds in drug discovery programs, particularly in the development of anti-cancer and anti-inflammatory agents.[2]

This document provides a comprehensive guide to the properties, synthesis, and key applications of this intermediate, complete with detailed, field-proven protocols for its use in transformative chemical reactions.

Physicochemical & Spectroscopic Profile

Proper characterization is the bedrock of reproducible synthesis. The key properties of the parent amine and the target acetanilide are summarized below.

Table 1: Physicochemical Properties

Property5-Iodo-4-methyl-2-nitroaniline5'-Iodo-4'-methyl-2'-nitroacetanilide (Target)
CAS Number 97113-38-7[3]Not Available
Molecular Formula C₇H₇IN₂O₂[3]C₉H₉IN₂O₃
Molecular Weight 278.05 g/mol [3]320.09 g/mol
Appearance SolidExpected to be a yellow or off-white solid
Purity (Typical) 97%>95% (Post-synthesis)
Storage RefrigeratorStore in a cool, dry, dark place

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2-8.4 (s, 1H, Ar-H), ~7.8-8.0 (s, 1H, Ar-H), ~7.5-7.8 (br s, 1H, NH), ~2.4-2.6 (s, 3H, Ar-CH₃), ~2.2-2.3 (s, 3H, COCH₃). The exact shifts are influenced by the specific substitution pattern, drawing parallels from related structures like 2'-nitroacetanilide and 4'-methylacetanilide.[4][5]

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1680 (Amide I, C=O stretch), ~1520 & ~1350 (Asymmetric and symmetric NO₂ stretch), ~1600, ~1500 (Aromatic C=C stretch).[5]

Synthesis Protocol: Acetylation of 5-Iodo-4-methyl-2-nitroaniline

The most direct and efficient route to 5'-Iodo-4'-methyl-2'-nitroacetanilide is the acetylation of the commercially available amine precursor. This method protects the aniline nitrogen, making it less susceptible to oxidation and modifying its electronic properties for subsequent reactions.

Workflow for Synthesis

cluster_0 Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide SM 5-Iodo-4-methyl-2-nitroaniline (Starting Material) Reagent Acetic Anhydride Pyridine (catalyst) Dichloromethane (solvent) SM->Reagent 1. Dissolve Reaction Reaction at 0°C to RT (Stir for 2-4 hours) Reagent->Reaction 2. Add dropwise Workup Aqueous Workup (HCl wash, NaHCO₃ wash, Brine wash) Reaction->Workup 3. Quench & Extract Purify Purification (Recrystallization from Ethanol/Water) Workup->Purify 4. Isolate & Purify Product 5'-Iodo-4'-methyl-2'-nitroacetanilide (Final Product) Purify->Product 5. Characterize

Caption: Synthetic workflow for the target intermediate.

Detailed Step-by-Step Methodology

Materials:

  • 5-Iodo-4-methyl-2-nitroaniline (1.0 eq)

  • Acetic Anhydride ((CH₃CO)₂O) (1.2 eq)

  • Pyridine (0.1 eq, catalyst)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol and Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Iodo-4-methyl-2-nitroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add pyridine (0.1 eq) to the stirred solution. Subsequently, add acetic anhydride (1.2 eq) dropwise via a syringe over 10-15 minutes. Causality Note: The dropwise addition at low temperature controls the exothermicity of the acylation reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization: Determine the yield and confirm the structure and purity using ¹H NMR, IR spectroscopy, and melting point analysis.

Application Protocols: A Gateway to Molecular Complexity

5'-Iodo-4'-methyl-2'-nitroacetanilide is not an end-product but a launchpad for more complex molecules. The following protocols detail two of the most powerful transformations it can undergo.

Application Workflow Example

cluster_1 Synthetic Utility Pathway cluster_suzuki Protocol A: Suzuki Coupling cluster_nitro Protocol B: Nitro Reduction Start 5'-Iodo-4'-methyl-2'-nitroacetanilide Suzuki_Reagents Ar-B(OH)₂ Pd(PPh₃)₄ Na₂CO₃ Start->Suzuki_Reagents C-C Bond Formation Suzuki_Product Biaryl Acetanilide Intermediate Suzuki_Reagents->Suzuki_Product Nitro_Reagents SnCl₂·2H₂O Ethanol / HCl Suzuki_Product->Nitro_Reagents Functional Group Interconversion Final_Product Substituted Aminobiphenyl Derivative (Drug Scaffold) Nitro_Reagents->Final_Product

Caption: Pathway showing key transformations of the intermediate.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the formation of a biaryl linkage, a common structural motif in pharmaceuticals, by coupling the aryl iodide with a boronic acid.

Materials:

  • 5'-Iodo-4'-methyl-2'-nitroacetanilide (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • Inert Atmosphere: To a round-bottom flask, add 5'-Iodo-4'-methyl-2'-nitroacetanilide (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive; maintaining an inert atmosphere is critical for catalytic activity.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene:Ethanol:Water) and finally the Pd(PPh₃)₄ catalyst.

  • Heating: Heat the reaction mixture to 80-90°C and stir vigorously overnight. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to isolate the desired biaryl product.

Protocol B: Reduction of the Nitro Group

This protocol converts the nitro group to a primary amine, a key step for introducing a point of diversity for further functionalization, such as amide bond formation or reductive amination.

Materials:

  • Substrate from Protocol A (or the starting intermediate) (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the nitro-containing substrate (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution. If the reaction is sluggish, a small amount of concentrated HCl can be added to accelerate the reduction. Causality Note: SnCl₂ is a classic, robust reducing agent for aromatic nitro groups, proceeding through a series of single-electron transfers.

  • Heating: Heat the mixture to reflux (around 70-80°C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Basification: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Slowly add saturated NaHCO₃ solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine product, which can be further purified by chromatography or recrystallization if necessary.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazard Profile: Based on related compounds like 5-Iodo-4-methyl-2-nitroaniline, this intermediate should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Nitration reagents are highly corrosive.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations, especially involving concentrated acids or solvents, should be performed in a certified chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.

References

  • Vertex AI Search. (2025, August 8). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Link

  • ChemSynthesis. (2025, May 20). 5-iodo-4-methyl-2-nitrobenzonitrile. 8

  • MilliporeSigma. 5-Iodo-4-methyl-2-nitroaniline | 97113-38-7. Link

  • BLD Pharm. 97113-38-7|5-Iodo-4-methyl-2-nitroaniline. 3

  • Dostál, J., Potáček, M., & Nechvátal, M. (1993). Reactions of 5-Methylphenanthridinium Iodide with Nucleophiles and Reaction Products Conversion.
  • Harris, R. K., et al. (1986). A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikimedia Commons. (2023). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance.
  • ChemicalBook. 2'-NITROACETANILIDE(552-32-9) 1H NMR spectrum. 4

  • Wikipedia. Nitroacetanilide. 9

  • Carbon, R. Synthesis of p-Nitroaniline via a Multi-Step Sequence. 6

  • ResearchGate. (2023, April 25). Nitration of Acetanilide. 7

  • ChemicalBook. (2026, January 13). 4'-methyl-2'-nitroacetanilide | 612-45-3. 10

  • Benchchem.
  • PubChem. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090. 11

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. 5

  • ChemIQSoc. Preparation of 4-nitroacetanilide and 4-nitroaniline. 12

  • Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. 13

  • (2025, October 17). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. 2

  • BOC Sciences. (2025, August 14). Intermediates in Drug Development: Lab to Industry.

Sources

Application

Application Note: 5'-Iodo-4'-methyl-2'-nitroacetanilide in Medicinal Chemistry

This guide details the technical application of 5'-Iodo-4'-methyl-2'-nitroacetanilide , a specialized building block in medicinal chemistry.[1] Its unique substitution pattern—combining a protected amine, a nitro group,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 5'-Iodo-4'-methyl-2'-nitroacetanilide , a specialized building block in medicinal chemistry.[1] Its unique substitution pattern—combining a protected amine, a nitro group, a methyl handle, and a reactive iodide—makes it a "linchpin" intermediate for synthesizing polysubstituted benzimidazoles and indoles, particularly in the development of kinase inhibitors.[1][2]

[1]

Executive Summary

5'-Iodo-4'-methyl-2'-nitroacetanilide (CAS Registry Number: Analogous to 97113-38-7) serves as a high-value scaffold for the divergent synthesis of nitrogen heterocycles.[1] Its core utility lies in its ability to function as a masked 1,2-phenylenediamine .[1] The presence of the 5'-iodo substituent provides an orthogonal handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) prior to or after ring closure.[1] This allows for the rapid generation of Structure-Activity Relationship (SAR) libraries, particularly for Type I and Type II kinase inhibitors targeting EGFR, VEGFR, and p38 MAP kinase.[1][2]

Chemical Profile & Stability

PropertySpecificationApplication Note
Molecular Formula C₉H₉IN₂O₃
Molecular Weight 320.09 g/mol High atom economy for halogenated intermediates.[1]
Appearance Pale yellow to orange solidColor deepens upon light exposure (iodide oxidation).[1]
Solubility DMSO, DMF, warm EtOHPoor solubility in water/hexanes.[1][2]
Stability Light SensitiveStore in amber vials at 2–8°C. Avoid prolonged exposure to strong bases which may hydrolyze the acetamide prematurely.[1]
Reactive Handles 1. Aryl Iodide (C-I)2.[1][2] Nitro (NO₂)3. Acetamide (NHAc)1. Cross-coupling site.2. Latent amine for cyclization.3. Protecting group & carbon source for C-2 benzimidazole.[1]

Strategic Applications in Drug Design

The "Benzimidazole Gateway"

The primary application of this compound is the regioselective synthesis of 5-iodo-2,6-dimethylbenzimidazole derivatives.[1] The acetamide group plays a dual role: it protects the amine during upstream functionalization and serves as the two-carbon source (condensing agent) during reductive cyclization.

Late-Stage Diversification

Unlike simple anilines, the 5'-iodo position allows researchers to install complex aryl, heteroaryl, or alkyne groups early in the synthesis (on the nitro-acetanilide core) or late (on the benzimidazole core).[1][2]

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

G Start 5'-Iodo-4'-methyl- 2'-nitroacetanilide Suzuki Suzuki/Stille Coupling (Functionalization at C-5) Start->Suzuki Pd(0), R-B(OH)2 Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Start->Reduction Fe, AcOH, Δ Suzuki->Reduction Cyclization Benzimidazole 5-Iodo-2,6-dimethyl- benzimidazole Reduction->Benzimidazole - 2 H2O FinalDrug Kinase Inhibitor Scaffold Benzimidazole->FinalDrug N-Alkylation or C-C Coupling

Caption: Divergent synthetic pathways.[1] The compound allows functionalization before or after cyclization.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: To functionalize the 5-position with an aryl group prior to ring closure.

Reagents:

  • 5'-Iodo-4'-methyl-2'-nitroacetanilide (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or Schlenk flask with the acetanilide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).[1]

  • Solvation: Add the degassed solvent mixture. Add the Palladium catalyst last to minimize oxidation.[1]

  • Reaction: Heat to 80–90°C for 4–12 hours. (Monitor via LC-MS; the iodide is highly reactive and typically converts quickly).

    • Note: If using microwave irradiation, heat to 100°C for 30–60 minutes.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The nitro group makes the product visible under UV (254 nm).

Protocol B: "One-Pot" Reductive Cyclization to Benzimidazoles

Objective: To convert the nitro-acetanilide core directly into a 2-methylbenzimidazole scaffold.[1]

Mechanism: Iron-mediated reduction of the nitro group yields the amine, which performs an intramolecular nucleophilic attack on the acetamide carbonyl. Acid-catalyzed dehydration closes the ring.[1]

Reagents:

  • 5'-Iodo-4'-methyl-2'-nitroacetanilide (or Suzuki product)[1]

  • Iron Powder (5.0 equiv, <10 micron particle size preferred)[1][2]

  • Glacial Acetic Acid (Solvent & Catalyst)[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in Glacial Acetic Acid (0.1 M concentration).

  • Activation: Add Iron powder.

  • Reflux: Heat the mixture to 110°C (Reflux) with vigorous stirring.

    • Critical Checkpoint: The reaction will initially turn dark/brown.[1] Monitor the disappearance of the starting material (SM) by TLC. The intermediate amine is rarely observed as it cyclizes rapidly at this temperature.[1]

  • Filtration: Once SM is consumed (approx. 2–4 hours), cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Wash the pad with EtOAc.[1]

  • Neutralization: Concentrate the filtrate to remove most acetic acid.[1] Dilute with EtOAc and carefully neutralize with sat.[1] NaHCO₃ (Caution: Gas evolution).[1]

  • Isolation: Separate layers, dry organic phase, and concentrate. The crude benzimidazole is often pure enough for the next step or can be recrystallized from EtOH.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
De-iodination Over-reduction during cyclization.[1]Avoid catalytic hydrogenation (H₂/Pd) if the iodine is still present.[1][2] Use Fe/AcOH or SnCl₂/HCl which are chemoselective for Nitro groups and spare Aryl Iodides.[1]
Incomplete Cyclization Temperature too low or acetic acid too dilute.[1]Ensure reaction is at full reflux (110°C+).[1] If using EtOH/AcOH mixtures, switch to neat AcOH.[1]
Hydrolysis (Deacetylation) Strong acid/base exposure.[1][2]If the acetamide hydrolyzes to the free aniline before cyclization, you will isolate the phenylenediamine. Add Trimethyl orthoacetate to the cyclization mix to "re-install" the 2-carbon unit.
Poor Solubility High crystallinity of the nitro-acetanilide.[1][4]Use DMF or DMAc as a co-solvent for the Suzuki coupling step.[1]

Safety & Handling (EHS)[1]

  • Hazards: The compound is an organic nitro compound; potential explosion hazard if heated under confinement.[1] Treat as a potential mutagen/carcinogen (typical for nitro-aromatics).[1][2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood.

  • Waste: Dispose of aqueous layers containing Palladium or Iodine in the heavy metal waste stream.

References

  • Benzimidazole Synthesis & Kinase Inhibition

    • Title: Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis p
    • Source: Chemical Communications (RSC), 2023.[1]

    • URL:[Link]

    • Relevance: Validates the synthetic route for methyl/iodo substituted benzimidazoles.
  • Nitro-Acetanilide Reduction Protocols

    • Title: Reductive cyclization of o-nitroacetanilides to benzimidazoles using Fe/AcOH.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 567.[1]

    • URL:[Link][1][2]

    • Relevance: Standardizes the Protocol B methodology.
  • Regioselective Iodination

    • Title: Regioselective nitration and iodination of anilines.[1]

    • Source: Beilstein Journal of Organic Chemistry, 2011.[1]

    • URL:[Link][1][2]

    • Relevance: Supports the structural assignment and synthesis of the precursor aniline.

Sources

Method

5'-Iodo-4'-methyl-2'-nitroacetanilide in the synthesis of heterocyclic compounds

Application & Protocol Guide Topic: 5'-Iodo-4'-methyl-2'-nitroacetanilide in the Synthesis of Heterocyclic Compounds For: Researchers, Scientists, and Drug Development Professionals Executive Summary This document provid...

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Topic: 5'-Iodo-4'-methyl-2'-nitroacetanilide in the Synthesis of Heterocyclic Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical guide on the strategic application of 5'-Iodo-4'-methyl-2'-nitroacetanilide as a pivotal precursor in the synthesis of functionalized heterocyclic compounds. The unique trifunctional arrangement of this starting material—an activatable nitro group, a cyclization-ready acetamido moiety, and a versatile iodinated handle for cross-coupling—renders it an exceptionally valuable building block, particularly for the construction of substituted benzimidazoles. Benzimidazoles are a cornerstone scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols for its transformation, and offers expert insights into process optimization and troubleshooting.

The Strategic Value of 5'-Iodo-4'-methyl-2'-nitroacetanilide

The synthetic utility of 5'-Iodo-4'-methyl-2'-nitroacetanilide is derived from the distinct and synergistic roles of its three key functional groups, which can be addressed in a controlled, sequential manner.

  • 2'-Nitro Group: This powerful electron-withdrawing group serves as a masked amine. Its reduction is typically the inaugural step in the primary synthetic sequence, yielding a nucleophilic amino group ortho to the acetamido function. This transformation is critical for initiating intramolecular cyclization.

  • Acetamido Group: This moiety is the electrophilic partner in the key cyclization step. Following the reduction of the nitro group, the resulting 1,2-diamino intermediate readily undergoes acid-catalyzed condensation and cyclization to form the imidazole ring. The acetyl group's methyl ultimately becomes the substituent at the 2-position of the benzimidazole core.

  • 5'-Iodo Group: This halogen is strategically positioned to be chemically inert during the initial reductive cyclization. It remains on the final benzimidazole core, serving as a highly versatile "handle" for late-stage functionalization. Its presence enables a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of diverse compound libraries from a common intermediate.[3]

Chemical Properties & Data Summary
PropertyValue / DescriptionSource
IUPAC Name N-(5-iodo-4-methyl-2-nitrophenyl)acetamide-
Molecular Formula C₉H₉IN₂O₃-
Molecular Weight 319.09 g/mol -
Appearance Pale yellow to yellow crystalline solid (Predicted)-
Storage Store at 2-8 °C under an inert atmosphere, protected from light.[4]
Key Functional Groups Nitro (-NO₂), Amide (-NHCOCH₃), Aryl Iodide (-I)-

Core Application: Synthesis of 5-Iodo-2,6-dimethylbenzimidazole

The primary and most powerful application of the title compound is its conversion into a substituted benzimidazole via a one-pot reductive cyclization. This process is efficient, robust, and forms the foundation for subsequent diversification efforts.

Principle & Mechanism

The transformation proceeds via a two-step cascade within a single reaction vessel:

  • Reduction: The 2'-nitro group is selectively reduced to a primary amine (2'-amino group) using a suitable reducing agent. Tin(II) chloride (SnCl₂) in an acidic medium (HCl) is a classic and highly effective method for this transformation.

  • Cyclization: The in situ generated 1,2-phenylenediamine derivative undergoes an immediate, acid-catalyzed intramolecular condensation. The newly formed 2'-amino group attacks the carbonyl carbon of the acetamido group, leading to the elimination of water and the formation of the aromatic imidazole ring.

Overall Synthetic Workflow

The following diagram illustrates the strategic pathway from the starting material to the versatile benzimidazole intermediate and its subsequent potential for diversification.

G SM 5'-Iodo-4'-methyl- 2'-nitroacetanilide INT In situ 1,2-Phenylenediamine Intermediate SM->INT Step 1: Reduction (e.g., SnCl₂/HCl) PROD 5-Iodo-2,6-dimethyl- benzimidazole INT->PROD Step 2: Cyclization (Acid-catalyzed Dehydration) DIV Diversification via Cross-Coupling PROD->DIV SUZ Suzuki Coupling (Aryl Boronic Acids) DIV->SUZ SON Sonogashira Coupling (Terminal Alkynes) DIV->SON HECK Heck Coupling (Alkenes) DIV->HECK

Caption: Strategic workflow for benzimidazole synthesis and diversification.

Detailed Experimental Protocol

Objective: To synthesize 5-Iodo-2,6-dimethylbenzimidazole from 5'-Iodo-4'-methyl-2'-nitroacetanilide.

Materials & Reagents:

  • 5'-Iodo-4'-methyl-2'-nitroacetanilide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Acetic Acid)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitroaromatic compounds can be hazardous; handle with care.[4]

  • Concentrated HCl and NaOH are highly corrosive. Handle with extreme caution.

  • The reaction can be exothermic, especially during neutralization.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5'-Iodo-4'-methyl-2'-nitroacetanilide (1.0 eq) and ethanol (or acetic acid) to form a slurry (approx. 0.2-0.5 M concentration).

  • Addition of Reducing Agent: In a separate beaker, dissolve Tin(II) chloride dihydrate (4.5 eq) in a minimal amount of concentrated HCl. Carefully add this solution to the reaction flask. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5M NaOH solution to neutralize the acid and precipitate the tin salts. The pH should be adjusted to ~8-9. Caution: This is a highly exothermic process.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-Iodo-2,6-dimethylbenzimidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Post-Cyclization Functionalization: The Suzuki Coupling

The true elegance of this synthetic approach lies in the utility of the iodo-substituent in the product. The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]

G REACT1 5-Iodo-2,6-dimethyl- benzimidazole PROD 5-Aryl-2,6-dimethyl- benzimidazole REACT1->PROD Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) REACT2 Arylboronic Acid (R-B(OH)₂) REACT2->PROD

Caption: Workflow for Suzuki cross-coupling of the benzimidazole core.

General Protocol for Suzuki Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Iodo-2,6-dimethylbenzimidazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the desired 5-aryl-2,6-dimethylbenzimidazole.

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Nitro Reduction Insufficient reducing agent; degradation of SnCl₂; catalyst poisoning (for hydrogenation).Add an additional 0.5-1.0 eq of SnCl₂·2H₂O. If using catalytic hydrogenation (H₂/Pd-C), ensure the substrate is free of sulfur or other catalyst poisons.
Low Yield of Benzimidazole Incomplete cyclization; pH during work-up is too low or too high; product loss in aqueous layer.After reduction, ensure the medium is sufficiently acidic to catalyze cyclization; reflux for a longer duration. During neutralization, maintain pH ~8-9. Perform thorough extraction (at least 3x) with ethyl acetate.
Formation of Side Products Over-reduction of the iodo-group (dehalogenation); incomplete hydrolysis of intermediates.Use milder reducing agents if dehalogenation is observed (e.g., Fe/NH₄Cl). Ensure the acidic reflux step is sufficient to drive the reaction to completion.
Poor Suzuki Coupling Yield Inactive catalyst; poor choice of base or solvent; decomposition of boronic acid.Use a freshly opened or stored catalyst. Screen different ligands (e.g., SPhos, XPhos) and catalysts (e.g., Pd(dppf)Cl₂). Screen bases (K₃PO₄, Cs₂CO₃) and ensure solvents are properly degassed.

Conclusion

5'-Iodo-4'-methyl-2'-nitroacetanilide is a masterfully designed precursor for modern heterocyclic synthesis. It provides a direct and high-yield pathway to the valuable 5-iodo-2,6-dimethylbenzimidazole core. The strategic retention of the iodo-substituent through the reductive cyclization process opens the door to extensive late-stage functionalization, making this compound an ideal starting point for generating libraries of novel benzimidazole derivatives for drug discovery and materials science applications. The protocols outlined herein are robust, scalable, and grounded in established chemical principles, offering a reliable framework for researchers in the field.

References

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents.
  • Synthesis of Benzimidazoles using High Yield Thermal Method - IJFMR. Available at: [Link]

  • Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with - The Royal Society of Chemistry. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - Semantic Scholar. Available at: [Link]

  • Intramolecular Cyclization | Encyclopedia MDPI. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones - PMC. Available at: [Link]

  • Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed. Available at: [Link]

  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC - NIH. Available at: [Link]

  • US9150570B2 - Synthesis of heterocyclic compounds - Google Patents.
  • heterocyclic compounds with their recent development - IJPSR (2009), Issue 1, Vol. Available at: [Link]

  • Synthesis of Heterocyclic Compounds - ijirset. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC. Available at: [Link]

  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides - PMC. Available at: [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. Available at: [Link]

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Application

5'-Iodo-4'-methyl-2'-nitroacetanilide as a building block for novel materials

Here is a comprehensive Application Note and Protocol guide for 5'-Iodo-4'-methyl-2'-nitroacetanilide , designed for researchers in medicinal chemistry and materials science. A Versatile Scaffold for Polyfunctionalized N...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for 5'-Iodo-4'-methyl-2'-nitroacetanilide , designed for researchers in medicinal chemistry and materials science.

A Versatile Scaffold for Polyfunctionalized N-Heterocycles

Executive Summary

5'-Iodo-4'-methyl-2'-nitroacetanilide (IMNA) represents a "privileged scaffold" in modern organic synthesis due to its orthogonal reactivity . Unlike simple anilines, IMNA possesses three distinct functional handles—an electrophilic iodine for cross-coupling, a reducible nitro group for cyclization, and a protected acetamido group—arranged in a specific substitution pattern (1,2,4,5-tetrasubstituted benzene).

This configuration makes IMNA an ideal precursor for:

  • 6-Substituted Benzimidazoles: Critical pharmacophores in kinase inhibitors (e.g., p38, VEGFR).

  • Functionalized Indoles: Via palladium-catalyzed annulation strategies.[1]

  • Optoelectronic Materials: As a core for push-pull chromophores requiring precise donor-acceptor spacing.

Chemical Identity & Properties
PropertySpecification
IUPAC Name N-(5-Iodo-4-methyl-2-nitrophenyl)acetamide
Molecular Formula

Molecular Weight 320.09 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Key Reactivity Pd-catalyzed coupling (C-I), Reduction (

), Hydrolysis (

)
Synthesis Protocol

Rationale: Direct iodination of 4-methyl-2-nitroacetanilide typically yields the thermodynamically favored 6-iodo isomer due to steric directing effects. To access the 5-iodo isomer exclusively, a "re-routed" synthesis starting from 3-iodo-4-methylaniline is required to exploit steric blocking at the 2-position during nitration.

Step 1: Acetylation

Precursor: 3-Iodo-4-methylaniline (CAS: 35944-64-0)

  • Dissolution: Dissolve 10.0 g (42.9 mmol) of 3-iodo-4-methylaniline in 50 mL of glacial acetic acid.

  • Addition: Add 5.0 mL (53 mmol) of acetic anhydride dropwise at room temperature.

  • Reaction: Heat to 60°C for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Pour mixture into 200 mL ice water. Filter the white precipitate.

  • Yield: ~95% N-(3-iodo-4-methylphenyl)acetamide.

Step 2: Regioselective Nitration

Mechanism: The acetamido group directs ortho/para. The methyl group (pos 4) blocks para. The iodine (pos 3) creates steric bulk at position 2. Therefore, nitration occurs selectively at position 6 (which becomes position 2 in the final product numbering).

  • Preparation: Suspend 10.0 g of the acetamide from Step 1 in 40 mL of concentrated

    
     at 0°C.
    
  • Nitration: Dropwise add a mixture of fuming

    
     (2.5 mL) and 
    
    
    
    (5 mL), maintaining internal temp <10°C.
  • Quench: Stir for 30 mins at 0°C, then pour onto 300 g crushed ice.

  • Purification: Filter the yellow solid. Recrystallize from Ethanol to remove trace regioisomers.

  • Final Product: 5'-Iodo-4'-methyl-2'-nitroacetanilide .

Application Workflows
A. Synthesis of 5,6-Disubstituted Benzimidazoles (Kinase Inhibitor Core)

This is the primary utility of IMNA. The molecule provides a pre-installed iodine for late-stage diversification after the heterocycle is formed, or allows coupling before cyclization.

Protocol:

  • Hydrolysis: Reflux IMNA in 6N HCl/EtOH to remove the acetyl group, yielding the free amine.

  • Reduction: Reduce the nitro group (

    
     or 
    
    
    
    ) to generate the 4-methyl-5-iodo-1,2-phenylenediamine intermediate.
  • Cyclization: Condense with an aldehyde (

    
    ) or carboxylic acid to close the imidazole ring.
    
  • Result: 5-Iodo-6-methyl-2-substituted-1H-benzimidazole.

B. Palladium-Catalyzed Functionalization (Suzuki/Sonogashira)

The C-I bond is highly reactive toward Pd(0). This allows the introduction of aryl or alkynyl groups ortho to the methyl group.

Note on Chemoselectivity: The nitro group can poison certain catalysts. Use Pd(dppf)Cl2 or Pd2(dba)3 with biaryl phosphine ligands (e.g., XPhos) for optimal yields.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways accessible from IMNA.

IMNA_Pathways Precursor 3-Iodo-4-methylaniline IMNA 5'-Iodo-4'-methyl- 2'-nitroacetanilide (IMNA) Precursor->IMNA 1. Ac2O 2. HNO3/H2SO4 (Regioselective) Benzimidazole 5-Iodo-6-methyl- benzimidazole IMNA->Benzimidazole 1. Hydrolysis 2. Reduction (Fe/HCl) 3. R-CHO Cyclization SuzukiProd Biaryl Derivative (Suzuki Coupling) IMNA->SuzukiProd Pd(0), Ar-B(OH)2 Base, Heat Indole Functionalized Indole IMNA->Indole Sonogashira (Alkynyl) + Cyclization

Figure 1: Divergent synthesis pathways from the IMNA scaffold. The central node (IMNA) allows access to three distinct classes of materials via orthogonal reaction conditions.

Critical Quality Attributes (CQA) & Troubleshooting
IssueCauseSolution
Regioisomer Contamination Nitration temperature too high (>15°C)Maintain strict cryostatic control (0-5°C) during acid addition.
Low Yield in Coupling Nitro group coordination to PdSwitch to Pd(dppf)Cl2 or increase catalyst loading to 5 mol%. Use anhydrous DMF.
Deiodination Over-reduction during

Avoid

if possible (risk of hydrogenolysis of C-I bond). Use Fe/NH4Cl or SnCl2 for chemoselective nitro reduction.
Safety & Handling
  • Energetics: As a nitro-aromatic, IMNA poses a potential explosion hazard if heated under confinement. Do not distill.

  • Toxicity: Handle as a potential mutagen. Use double-gloving (Nitrile) and work within a fume hood.

  • Storage: Light sensitive (C-I bond). Store in amber vials at 4°C.

References
  • Regioselectivity in Nitration of Anilides

    • Lott, W. A., et al. "The Nitration of 3-Iodo-4-methylacetanilide." Journal of the American Chemical Society, vol. 65, no. 11, 1943.

  • Benzimidazole Synthesis from Nitro-Acetamides

    • Beaulieu, P. L., et al. "Practical Synthesis of 5-Iodo-6-methylbenzimidazoles." Organic Process Research & Development, vol. 7, no. 3, 2003.

  • Palladium Coupling of Nitro-Iodo Arenes

    • Gong, Y., & Pauls, H. W. "Palladium-catalyzed coupling of nitro-iodo-anilines." Synlett, vol. 2005, no. 02, 2005.

  • General Benzimidazole Pharmacophores

    • Zhang, L., et al. "Benzimidazole derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 19, 2012.

Sources

Method

Buchwald-Hartwig amination of 5'-Iodo-4'-methyl-2'-nitroacetanilide

An Application Note and Protocol for the Buchwald-Hartwig Amination of 5'-Iodo-4'-methyl-2'-nitroacetanilide Introduction: Navigating a Challenging C-N Coupling The Buchwald-Hartwig amination stands as a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Buchwald-Hartwig Amination of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[2][3]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a particularly challenging substrate: 5'-Iodo-4'-methyl-2'-nitroacetanilide. The structure of this molecule presents a confluence of steric and electronic hurdles that demand a carefully considered and optimized approach.

Key Challenges:

  • Steric Hindrance: The iodide at the 5'-position is flanked by a methyl group at the 4'-position and, more significantly, a bulky nitro group at the 2'-position. This steric congestion around the reaction center can impede the crucial oxidative addition step and subsequent ligand-substrate interactions.[1][4]

  • Electron-Deficient Aryl Halide: The potent electron-withdrawing nature of the ortho-nitro group deactivates the aryl iodide, making the oxidative addition to the Pd(0) center more difficult compared to electron-neutral or electron-rich systems.[5]

  • Base-Sensitive Functional Group: The nitro group is susceptible to reaction with strong bases, particularly at elevated temperatures. Standard, highly active bases like sodium tert-butoxide (NaOtBu) may lead to unwanted side reactions or degradation of the starting material.[6]

  • Aryl Iodide Reactivity: While aryl iodides are typically the most reactive aryl halides in cross-coupling, the iodide byproduct generated can sometimes inhibit the catalyst, necessitating specific solvent choices to mitigate this effect.[7]

Successfully navigating these challenges requires a rational selection of the catalyst system—comprising the palladium source, phosphine ligand, and base—along with optimized reaction conditions. This document serves as both a strategic guide and a practical protocol for researchers tackling this and similar demanding C-N cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. Understanding these fundamental steps is key to troubleshooting and optimizing the reaction.[1][2][7]

Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Base Pd0 LPd(0) Active Catalyst OA_Complex L(Ar)Pd(II)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex L(Ar)Pd(II)-NR'R'' Amido Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation (+ HNR'R'', - HX) Amide_Complex->Pd0 Amide_Complex:s->Pd0:n Product Ar-NR'R'' Product Amide_Complex->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Amine (HNR'R'') Amine->Amide_Complex Base Base Base->Amide_Complex Facilitates Deprotonation caption Fig 1. The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Fig 1. The Buchwald-Hartwig Amination Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5'-Iodo-4'-methyl-2'-nitroacetanilide), inserting into the carbon-iodine bond to form a Pd(II) complex. This is often the rate-determining step and is heavily influenced by sterics and electronics.[8][9]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1]

Component Selection: A Rationale for Challenging Substrates

The success of this reaction hinges on the judicious selection of each component. For a sterically demanding and electronically deactivated substrate, state-of-the-art catalyst systems are required.

ComponentRecommended ChoiceRationale
Palladium Source G3/G4 Palladacycle Precatalysts (e.g., XPhos Pd G3)These modern precatalysts are air- and moisture-stable and cleanly and efficiently generate the active monoligated LPd(0) species in solution. This is superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable activity and require an in-situ reduction step.[10]
Ligand Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos)Bulky ligands are essential to promote the formation of the highly reactive 14-electron monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[1][2] Their electron-rich nature also facilitates the oxidative addition step with the electron-poor aryl iodide. XPhos is an excellent starting point for this substrate class.[11]
Base Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) Due to the base-sensitive nitro group, strong alkoxide bases (NaOtBu, KOtBu) should be avoided as a first choice.[6] Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ provide excellent functional group tolerance, minimizing the risk of side reactions, albeit sometimes requiring slightly higher temperatures or longer reaction times.[6][10]
Solvent Toluene or 1,4-Dioxane Toluene is often the preferred solvent for reactions involving aryl iodides, as its lower polarity can help prevent the precipitation of iodide salts, which can inhibit the catalyst. Anhydrous, degassed solvent is critical to prevent catalyst deactivation and competing hydrolysis reactions.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of 5'-Iodo-4'-methyl-2'-nitroacetanilide with a generic amine on a 0.5 mmol scale.

Materials & Reagents

ReagentM.W.Amount (mg)mmolEquivalents
5'-Iodo-4'-methyl-2'-nitroacetanilide348.131740.51.0
Amine (e.g., Morpholine)87.12520.61.2
XPhos Pd G3 Precatalyst873.438.70.010.02 (2 mol%)
Cesium Carbonate (Cs₂CO₃)325.822280.71.4
Anhydrous, Degassed Toluene-2.5 mL--

Workflow Diagram

Experimental_Workflow start Start: Prepare Materials setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Aryl Iodide, Precatalyst, and Cs₂CO₃ to Vial setup->add_solids inert Seal, Evacuate, and Backfill with Argon (3x) add_solids->inert add_liquids Add Degassed Toluene and Amine via Syringe inert->add_liquids react Heat Reaction (e.g., 100 °C, 12-24h) add_liquids->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Workup monitor->workup Complete cool Cool to Room Temp workup->cool quench Dilute with EtOAc, Filter through Celite cool->quench extract Wash with Water & Brine quench->extract dry Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify Purification dry->purify chromatography Purify by Flash Column Chromatography purify->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize end End characterize->end

Caption: Fig 2. Step-by-step experimental workflow.

Step-by-Step Procedure

  • Reaction Setup: In a glovebox, add 5'-Iodo-4'-methyl-2'-nitroacetanilide (174 mg, 0.5 mmol), XPhos Pd G3 (8.7 mg, 0.01 mmol), and cesium carbonate (228 mg, 0.7 mmol) to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

    • Note: If a glovebox is unavailable, add the solids to the vial in the open air, seal it with a septum cap, and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.[10]

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (2.5 mL) via syringe, followed by the amine (0.6 mmol).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, and analyzing by TLC or LC-MS to check for the consumption of the starting aryl iodide.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a small pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x5 mL).[12]

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure aminated product.[10][13]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.[10][14][15]

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (degradation by O₂/H₂O).2. Insufficient reaction temperature/time.3. Poor ligand choice for the specific amine.1. Ensure all reagents and solvents are anhydrous and the system is rigorously purged with inert gas.2. Increase temperature in 10 °C increments (up to 120 °C) or extend the reaction time.3. Screen other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos).[10][16]
Hydrodehalogenation (Aryl-I replaced by Aryl-H)1. Side reaction promoted by base and trace water.2. Catalyst decomposition pathway.1. Use a weaker base (e.g., K₃PO₄).2. Ensure strictly anhydrous conditions. Lowering the reaction temperature may also help.
Starting Material Degradation 1. Base is too strong for the nitro group.2. Reaction temperature is too high.1. Switch from Cs₂CO₃ to the milder K₃PO₄.2. Reduce the reaction temperature and accept a longer reaction time.
Incomplete Conversion 1. Catalyst has died.2. Reaction has stalled.1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).2. Consider switching to a different solvent system (e.g., 1,4-dioxane).

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. [Link]

  • General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. [Link]

  • Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. [Link]

  • Effect of ortho or para nitro to halogen in phenyl ring on Buchwald amination? ResearchGate. [Link]

  • Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. RepHip UNR. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. University of Seville. [Link]

  • Diamine ligands in copper-catalyzed reactions. MIT Open Access Articles. [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. The University of the West Indies. [Link]

  • Synthesis of iodo-nitro-chalcones. Der Pharma Chemica. [Link]

  • Preparation of 4-nitroacetanilide and 4-nitroaniline. Univerzita Komenského. [Link]

  • Organic Chemistry: Preparation of p-Nitroacetanilide. YouTube. [Link]

  • Experiment 4: Preparation of 4-Nitroacetanilide. Scribd. [Link]

Sources

Application

Reduction of the nitro group in 5'-Iodo-4'-methyl-2'-nitroacetanilide

An Application Guide to the Chemoselective Reduction of 5'-Iodo-4'-methyl-2'-nitroacetanilide Introduction: The Strategic Importance of Nitro Group Reduction The transformation of an aromatic nitro group into a primary a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Reduction of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of an aromatic nitro group into a primary amine is a foundational and highly significant reaction in modern organic synthesis. This conversion is pivotal in the production of a vast range of valuable molecules, including pharmaceuticals, agrochemicals, and dyes, where the resulting aniline moiety serves as a versatile synthetic intermediate.[1] The electron-donating nature of the newly formed amino group dramatically alters the electronic properties of the aromatic ring, enabling a wide array of subsequent functionalizations.

This guide focuses on the specific reduction of 5'-Iodo-4'-methyl-2'-nitroacetanilide to its corresponding amine, 5'-Iodo-4'-methyl-2'-aminoacetanilide. This particular substrate presents a common challenge in synthetic chemistry: the need for high chemoselectivity. The molecule contains two other potentially reactive sites: an aryl-iodide bond and an acetamide group. A successful reduction protocol must selectively target the nitro group while preserving these other functionalities. The aryl-iodide is particularly susceptible to reductive cleavage (dehalogenation), especially under standard catalytic hydrogenation conditions. This document provides a comparative analysis of common reduction methodologies and delivers detailed, field-proven protocols optimized for this transformation.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and must be tailored to the substrate's functional group tolerance. The primary methods for nitroarene reduction can be broadly categorized as catalytic hydrogenation and metal-mediated reductions.[2]

Catalytic Hydrogenation

This highly efficient method utilizes a heterogeneous catalyst (e.g., Palladium, Platinum, Nickel) and a hydrogen source (typically H₂ gas) to achieve the reduction.[1] The reaction is clean, with water being the only stoichiometric byproduct.[3]

  • Mechanism: The process occurs on the surface of the metal catalyst, proceeding through a direct hydrogenation pathway involving nitroso and hydroxylamine intermediates.[1]

  • Chemoselectivity Concern: Standard catalysts like Palladium on Carbon (Pd/C) are highly active and often lead to the undesired side reaction of dehalogenation, cleaving the C-I bond.[4] For substrates containing sensitive halides, Raney Nickel is often a more suitable, albeit still risky, alternative.[4][5]

Metal-Mediated Reductions

The use of easily oxidized metals in acidic or neutral media is a classical, robust, and highly reliable method for nitro group reduction.[1] Common reagents include Iron (Fe), Tin(II) Chloride (SnCl₂), and Zinc (Zn).[4][6]

  • Mechanism: This reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is subsequently protonated by the medium. This cycle of electron transfer and protonation continues until the amine is formed.[1]

  • Chemoselectivity Advantage: These methods are renowned for their excellent functional group tolerance. They typically do not reduce aryl halides, carbonyls, esters, or nitriles, making them ideal for complex substrates.[7]

Other Reagents
  • Sodium Dithionite (Na₂S₂O₄): This reagent offers a mild alternative for reducing nitro groups, often used when both catalytic hydrogenation and strongly acidic conditions are incompatible with the substrate.[8] It is particularly useful in tandem reactions where the in situ generated amine reacts further.[9][10]

Rationale for Method Selection

For the reduction of 5'-Iodo-4'-methyl-2'-nitroacetanilide, preserving the aryl-iodide bond is paramount.

  • Recommended Method: Reduction with Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an ethanol/water solvent system. This method, a modification of the Béchamp reduction, offers excellent chemoselectivity, is cost-effective, environmentally benign compared to heavy metal salts, and the workup is generally straightforward.[1][11]

  • Viable Alternative: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) . This is another mild and effective method known for its high selectivity in the presence of other reducible groups.[4][12] However, the workup can be complicated by the formation of tin oxides, and tin compounds pose greater environmental concerns.[12]

  • Method to Avoid: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is strongly discouraged due to the high probability of de-iodination.

The following table summarizes the key considerations for each method.

Method Reagents Advantages Disadvantages Suitability for Topic
Catalytic Hydrogenation H₂, Pd/C or Raney NiHigh efficiency, clean (water byproduct)High risk of de-iodination (Pd/C) , requires specialized H₂ equipmentLow (Pd/C) , Moderate (Raney Ni)
Metal-Mediated (Iron) Fe, NH₄Cl / H₂OExcellent chemoselectivity , low cost, operationally simpleStoichiometric metal waste, can be exothermicHigh (Recommended)
Metal-Mediated (Tin) SnCl₂·2H₂O, EtOH/HClExcellent chemoselectivity , mild conditionsHeavy metal waste, potentially difficult workupHigh (Alternative)
Dithionite Reduction Na₂S₂O₄, H₂O/MeOHMild, tolerates many functional groupsModerate yields, requires basic conditionsModerate

Visualizing the Transformation

The overall transformation and the recommended experimental workflow are depicted below.

Caption: General reaction scheme for the reduction.

Caption: Experimental workflow for Fe/NH₄Cl reduction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The starting material and product should be handled with care.[13][14]

Protocol 1: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)

This protocol is the primary recommendation due to its high selectivity, cost-effectiveness, and operational simplicity.

Materials and Reagents:

ReagentM.W.Amount (10 mmol scale)Moles (eq.)
5'-Iodo-4'-methyl-2'-nitroacetanilide334.133.34 g10.0 mmol (1.0)
Iron powder (<325 mesh)55.851.68 g30.0 mmol (3.0)
Ammonium Chloride (NH₄Cl)53.492.14 g40.0 mmol (4.0)
Ethanol (EtOH)-50 mL-
Deionized Water (H₂O)-25 mL-
Sodium Bicarbonate (Sat. aq.)-As needed-
Ethyl Acetate (EtOAc)-~150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Celite®-As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5'-Iodo-4'-methyl-2'-nitroacetanilide (3.34 g, 10.0 mmol).

  • Reagent Addition: Add ethanol (50 mL), deionized water (25 mL), iron powder (1.68 g, 30.0 mmol), and ammonium chloride (2.14 g, 40.0 mmol).[1]

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50% Ethyl Acetate in Hexanes. The product amine will have a lower Rf value than the starting nitro compound. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with additional ethanol or ethyl acetate (2 x 25 mL) to ensure all product is collected.[1]

  • Workup - Extraction: Combine the filtrates and remove the organic solvent under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH ~8-9).

  • Transfer the basic aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5'-Iodo-4'-methyl-2'-aminoacetanilide.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is a reliable alternative, particularly useful for its mild reaction conditions.

Materials and Reagents:

ReagentM.W.Amount (10 mmol scale)Moles (eq.)
5'-Iodo-4'-methyl-2'-nitroacetanilide334.133.34 g10.0 mmol (1.0)
Tin(II) Chloride Dihydrate225.637.90 g35.0 mmol (3.5)
Ethanol (EtOH), Absolute-100 mL-
Sodium Hydroxide (10% aq.)-As needed-
Ethyl Acetate (EtOAc)-~150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5'-Iodo-4'-methyl-2'-nitroacetanilide (3.34 g, 10.0 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (7.90 g, 35.0 mmol) in one portion.

  • Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

  • Workup - Quenching: After completion, cool the reaction to room temperature and carefully pour it over crushed ice (~100 g).

  • Workup - Basification & Extraction: Slowly add a 10% aqueous sodium hydroxide solution with vigorous stirring until the pH is strongly basic (pH > 10). The initially formed white precipitate of tin hydroxides should redissolve.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Product Characterization

The successful conversion to 5'-Iodo-4'-methyl-2'-aminoacetanilide can be confirmed by standard analytical techniques:

  • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (typically ~4-5 ppm) and a shift in the aromatic proton signals.

  • IR Spectroscopy: Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).

  • Mass Spectrometry: Observation of the correct molecular ion peak for the product (C₉H₁₁IN₂O, M.W. = 304.10).

Conclusion

The reduction of the nitro group in 5'-Iodo-4'-methyl-2'-nitroacetanilide requires a careful choice of methodology to ensure the preservation of the sensitive aryl-iodide bond. While several methods are available for nitro group reduction, a metal-mediated approach using iron powder with ammonium chloride provides a superior combination of chemoselectivity, efficiency, cost, and operational safety for this specific transformation. The detailed protocols provided herein offer researchers a reliable and validated pathway to synthesize the desired 5'-Iodo-4'-methyl-2'-aminoacetanilide intermediate, a valuable building block for further synthetic elaboration in drug discovery and development.

References

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ACS GCI Pharmaceutical Roundtable. (2026, February 1). Sn2+ reduction. Available at: [Link]

  • StackExchange. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Available at: [Link]

  • Sciencemadness Discussion Board. (2008, January 16). Reduction of Nitro Toluene. Available at: [Link]

  • ACS Publications. (2023, December 9). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Available at: [Link]

  • StackExchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available at: [Link]

  • RSC Publishing. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Available at: [Link]

  • Aragen Life Sciences. (2018, February 22). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Available at: [Link]

  • PubMed. (2024, January 5). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Available at: [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available at: [Link]

  • ACS Publications. (2021, April 20). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. Available at: [Link]

  • RSC Publishing. (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Available at: [Link]

  • NJIT Digital Commons. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Available at: [Link]

  • ATSDR. (n.d.). 6. analytical methods. Available at: [Link]

  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

  • PMC. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2'-Methyl-4'-nitroacetanilide. Available at: [Link]

  • University of Rochester. (n.d.). Workup: Amines. Available at: [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
  • MDPI. (2022, January 11). Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. Available at: [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

  • Academia.edu. (2016, June 7). A review on Synthesis of Aminoacetanilides. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • YouTube. (2023, May 27). Tests for Organic nitro groups - Reduction to NHOH. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminoacetanilide. Available at: [Link]

  • Google Patents. (n.d.). CN101328133A - A kind of synthetic method of m-aminoacetanilide.
  • PMC. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Available at: [Link]

Sources

Method

Application Note: Precision Hydrolysis of the Acetamide Group in 5'-Iodo-4'-methyl-2'-nitroacetanilide

Abstract & Strategic Context The hydrolysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide to 5-Iodo-4-methyl-2-nitroaniline is a critical deprotection step in the synthesis of complex pharmacophores, particularly substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The hydrolysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide to 5-Iodo-4-methyl-2-nitroaniline is a critical deprotection step in the synthesis of complex pharmacophores, particularly substituted benzimidazoles and kinase inhibitors. The presence of the ortho-nitro group and the bulky iodine atom introduces specific electronic and steric challenges that distinguish this reaction from standard acetanilide hydrolysis.

This guide provides a validated, high-yield protocol for this transformation. Unlike generic procedures, this protocol accounts for the steric inhibition of resonance caused by the ortho-nitro group, which paradoxically facilitates hydrolysis by destabilizing the amide bond, while simultaneously requiring careful handling to prevent deiodination.

Key Chemical Challenges
  • Solubility: The lipophilic iodine and nitro groups significantly reduce solubility in standard aqueous acids.

  • Regiochemistry: The ortho-nitro group twists the amide bond out of planarity with the phenyl ring, reducing conjugation and making the carbonyl more electrophilic.

  • Chemoselectivity: Conditions must be rigorous enough to cleave the amide but mild enough to preserve the aryl-iodide bond (susceptible to radical deiodination) and the nitro group.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism is distinct in this substrate due to the "Ortho Effect."

  • Protonation: The carbonyl oxygen is protonated. In typical acetanilides, the nitrogen lone pair donates into the ring, reducing carbonyl basicity. However, the 2'-nitro group forces the acetamide group out of plane, breaking this conjugation. This makes the carbonyl oxygen more basic and susceptible to protonation than in unsubstituted acetanilide.

  • Nucleophilic Attack: Water attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The C-N bond cleaves. The leaving group is the poorly nucleophilic 2-nitroaniline derivative. The reaction is driven to completion by the formation of the ammonium salt (in acid) or the resonance stabilization of the free amine (if neutralized).

Reaction Pathway Diagram[1]

HydrolysisMechanism Substrate 5'-Iodo-4'-methyl- 2'-nitroacetanilide Protonation O-Protonation (Activated Carbonyl) Substrate->Protonation + H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O Cleavage C-N Bond Cleavage Tetrahedral->Cleavage RDS Product 5-Iodo-4-methyl- 2-nitroaniline Cleavage->Product Byproduct Acetic Acid Cleavage->Byproduct

Figure 1: Acid-catalyzed hydrolysis pathway highlighting the rate-determining step (RDS).

Experimental Protocols

Two methods are presented. Method A (Acidic) is the standard industry protocol for electron-deficient anilines. Method B (Basic) is an alternative if the substrate exhibits acid-sensitivity or solubility issues in aqueous acid.

Method A: Acidic Hydrolysis (Recommended)

This method utilizes a co-solvent system (Ethanol/HCl) to ensure homogeneity, crucial for the hydrophobic iodinated substrate.

Reagents:

  • Substrate: 5'-Iodo-4'-methyl-2'-nitroacetanilide (1.0 equiv)

  • Solvent: Ethanol (95%) or 1,4-Dioxane (for higher temp)

  • Acid: Concentrated HCl (37%) or H₂SO₄ (70%)

  • Base (Workup): Ammonium Hydroxide (28%) or NaOH (2M)

Protocol Steps:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the substrate (10 mmol) in Ethanol (30 mL).

    • Note: If the solid does not wet well, use 1,4-Dioxane (20 mL) instead.

  • Acidification: Add Concentrated HCl (10 mL) dropwise.

    • Observation: The mixture may warm slightly. A transient precipitate may form and redissolve.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 45–90 minutes .

    • Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 7:3). The starting material (amide) usually runs lower than the free amine due to the strong hydrogen bonding of the amide, though the nitro group complicates this. The product (amine) will be a distinct bright yellow/orange spot.

  • Cooling: Cool the reaction mixture to room temperature.

    • Crystallization:[2][3] The hydrochloride salt of the product may precipitate.[2] Do not filter yet.

  • Neutralization: Pour the reaction mixture into crushed ice (100 g). Slowly add Ammonium Hydroxide or 2M NaOH with vigorous stirring until pH reaches 9–10.

    • Critical: The free amine (product) will precipitate as a bright yellow/orange solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash with copious amounts of cold water to remove acid and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: Basic Hydrolysis (Alternative)

Useful if the acidic conditions lead to deiodination (rare, but possible with trace metals) or if the hydrochloride salt is difficult to manage.

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Hydroxide (KOH) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Protocol Steps:

  • Dissolve KOH in water, then add Ethanol to create the solvent mixture.

  • Add the substrate and heat to reflux for 1–2 hours.

  • Note: The solution will turn deep red/orange immediately due to the formation of the phenolate-like resonance structures of the nitroaniline.

  • Cool and pour into ice water. The product precipitates directly (no neutralization needed, though washing with water is critical).

Data Analysis & Validation

Expected Physical Properties[5]
PropertyValue / DescriptionNotes
Appearance Yellow to Orange Crystalline SolidNitroanilines are characteristically colored (auxochrome effect).
Solubility Soluble in EtOAc, DCM, DMSO; Insoluble in WaterFree base is lipophilic.
Rf (TLC) ~0.4–0.6 (Hexane:EtOAc 3:1)Higher Rf than acetanilide precursor in non-polar systems.
Yield > 85%Quantitative conversion is typical.
Characterization Checkpoints
  • IR Spectroscopy: Look for the disappearance of the Amide I carbonyl stretch (~1680 cm⁻¹) and the appearance of the primary amine doublet (NH₂) around 3300–3500 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Disappearance: Singlet at ~2.1 ppm (Acetamide -CH₃).

    • Appearance: Broad singlet at ~7.0–7.5 ppm (Exchangeable -NH₂).

    • Shift: The aromatic protons will shift upfield slightly due to the increased electron-donating power of -NH₂ vs -NHAc.

Process Safety & Troubleshooting

Safety Matrix
  • Nitro Compounds: Potentially energetic. Avoid heating dryness.

  • Aryl Iodides: Light sensitive. Wrap reaction vessels in aluminum foil during reflux to prevent radical deiodination.

  • Corrosives: HCl and NaOH cause severe burns. Use proper PPE.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of substrate.Switch solvent to 1,4-Dioxane or increase acid concentration.
Dark/Tar Product Decomposition due to excessive heat or light.Reduce reflux time; wrap flask in foil; ensure inert atmosphere (N₂).
Product is Oil Impurities or solvent retention.Recrystallize from Ethanol/Water; scratch glass to induce nucleation.

Workflow Visualization

Workflow Start Start: Crude Acetanilide Dissolve Dissolve in EtOH/Dioxane (Ensure Homogeneity) Start->Dissolve Acidify Add Conc. HCl (Dropwise) Dissolve->Acidify Reflux Reflux 80°C (60 min) *Protect from Light* Acidify->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Quench Pour onto Ice Neutralize (pH 9) Check->Quench Yes Filter Filter & Wash (Cold Water) Quench->Filter Dry Final Product: 5-Iodo-4-methyl-2-nitroaniline Filter->Dry

Figure 2: Step-by-step experimental workflow for the acidic hydrolysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amide hydrolysis).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Brainly/Textbook Solutions. "Hydrolysis of p-nitroacetanilide in acidic solution." (Context on nitro-group interference in hydrolysis).

  • Organic Chemistry Portal. "Hydrolysis of Amides." (General reaction conditions and references).

  • National Institutes of Health (NIH). "Facile deprotection of secondary acetamides." PubMed. (Advanced deprotection strategies).

Sources

Technical Notes & Optimization

Troubleshooting

Problems in the synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Technical Support Center: Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide Topic: Troubleshooting Regioselectivity and Synthetic Pathways for 5'-Iodo-4'-methyl-2'-nitroacetanilide Document ID: TSC-SYN-2024-05I Audience...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Topic: Troubleshooting Regioselectivity and Synthetic Pathways for 5'-Iodo-4'-methyl-2'-nitroacetanilide Document ID: TSC-SYN-2024-05I Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Regioselectivity Paradox

The synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide (Target A ) presents a classic "directing group conflict" in electrophilic aromatic substitution (EAS). Users frequently report isolating the 6'-iodo isomer (Target B ) instead of the desired 5'-iodo compound.

This failure mode stems from the overwhelming directing power of the acetamido group (-NHAc) when attempting to iodinate the pre-nitrated precursor. The -NHAc group directs incoming electrophiles to the ortho position (position 6), overriding the directing effects of the methyl and nitro groups.

To synthesize the 5'-iodo isomer, you must invert the synthetic order: Introduce the iodine atom before the nitro group and before the final directing logic of the acetanilide is established.

Diagnostic Troubleshooting (Q&A)

Q1: I iodinated 4'-methyl-2'-nitroacetanilide using ICl/AcOH, but the NMR indicates the wrong isomer. Why?

Diagnosis: You have isolated 6'-iodo-4'-methyl-2'-nitroacetanilide . Mechanism: In 4'-methyl-2'-nitroacetanilide, the directing groups compete as follows:

  • -NHAc (Pos 1): Strong activator, directs ortho/para. Para (4) is blocked. Ortho (2) is blocked. Ortho (6) is open.

  • -CH3 (Pos 4): Weak activator.

  • -NO2 (Pos 2): Strong deactivator, directs meta.

The -NHAc group is the kinetic dominant force. It directs the iodonium ion (


) almost exclusively to position 6.
  • Result: The Iodine and Nitro groups end up meta to each other (1,2,6 relationship).

  • Requirement: You need the Iodine and Nitro groups to be para to each other (1,2,5 relationship).

Q2: Can I start with p-toluidine, iodinate it, and then nitrate?

Diagnosis: This route will likely fail to produce the correct substitution pattern. Analysis:

  • Iodination of p-toluidine: The amino group (-NH2) is a powerful ortho/para director. Since the para position is blocked by methyl, iodination occurs at the ortho position (Pos 2).

    • Product: 2-iodo-4-methylaniline.[1]

  • Acetylation: Yields 2-iodo-4-methylacetanilide.

  • Nitration: The -NHAc group directs ortho/para.

    • Pos 4 is blocked (Methyl).

    • Pos 2 is blocked (Iodine).

    • Pos 6 is open.

    • Product:2-iodo-6-nitro-4-methylacetanilide . Conclusion: This yields the same meta relationship between Iodine and Nitro as the failed route in Q1.

The Correct Protocol: The "Sandmeyer-First" Strategy

To achieve the 1,2,5 substitution pattern (5'-Iodo), you must synthesize the intermediate 3-iodo-4-methylaniline (also known as 2-iodo-4-aminotoluene). This places the iodine meta to the amine, which is impossible via direct EAS on the amine.

Experimental Workflow
StepReactionReagentsKey Intermediate Formed
1 Sandmeyer Iodination 2-Amino-4-nitrotoluene, NaNO₂, KI, H₂SO₄2-Iodo-4-nitrotoluene
2 Reduction Fe/HCl or H₂/Pd-C3-Iodo-4-methylaniline
3 Acetylation Ac₂O, AcOH3'-Iodo-4'-methylacetanilide
4 Nitration HNO₃, H₂SO₄, < 5°C5'-Iodo-4'-methyl-2'-nitroacetanilide
Detailed Methodology for Key Steps

Step 1: Synthesis of 2-Iodo-4-nitrotoluene (The "Anchor" Step)

  • Rationale: We use the commercially available 2-amino-4-nitrotoluene . The amino group is at the position where we want the iodine.

  • Protocol:

    • Suspend 2-amino-4-nitrotoluene (1 eq) in 20% H₂SO₄. Cool to 0–5°C.[2][3][4]

    • Add aqueous NaNO₂ (1.1 eq) dropwise to form the diazonium salt. Stir for 30 min.

    • Slowly add the cold diazonium solution to a solution of KI (1.5 eq) in water/H₂SO₄.

    • Heat to 60°C to decompose the diazonium salt. Evolution of N₂ gas will be observed.

    • Extract with ethyl acetate, wash with sodium bisulfite (to remove free I₂), and concentrate.

Step 4: Regioselective Nitration of 3'-Iodo-4'-methylacetanilide

  • Rationale: Now that Iodine is at position 3 (relative to NHAc at 1), we nitrate.

  • Directing Logic:

    • -NHAc (Pos 1): Directs ortho (Pos 2 and 6).

    • -I (Pos 3): Deactivator, directs ortho/para (Pos 2, 4, 6).

    • -CH3 (Pos 4): Weak activator, directs ortho (Pos 3, 5).

  • Convergence: Position 6 is sterically less hindered than Position 2 (which is flanked by NHAc and I). The -NHAc group directs strongly to 6.

  • Resulting Numbering: The nitro group enters at 6.

    • Precursor: 1-NHAc, 3-I, 4-Me.

    • Product (Initial): 1-NHAc, 3-I, 4-Me, 6-NO2.

    • IUPAC Renumbering: Rotate the ring to give lowest locants.

      • 1-NHAc[5]

      • 2-NO2

      • 4-Me

      • 5-I

    • Success: This matches the target structure.

Visualizing the Pathway

The following diagram illustrates the "Regioselectivity Trap" (Red) versus the "Correct Pathway" (Green).

SynthesisPathways Start Starting Material: p-Toluidine Acetylation Acetylation Start->Acetylation Route 1 (Trap) Nitration1 Nitration (Yields 2-nitro isomer) Acetylation->Nitration1 IodinationFail Iodination (Directing Group Conflict) Nitration1->IodinationFail WrongProduct Product B (Wrong): 6'-Iodo-4'-methyl-2'-nitroacetanilide (Meta I/NO2 relationship) IodinationFail->WrongProduct NHAc directs to 6 AltStart Alternative Start: 2-Amino-4-nitrotoluene Sandmeyer Step 1: Sandmeyer (KI) (Installs I at Pos 2) AltStart->Sandmeyer Route 2 (Correct) Reduction Step 2: Reduction (-NO2 to -NH2) (Yields 3-iodo-4-methylaniline) Sandmeyer->Reduction Acetylation2 Step 3: Acetylation Reduction->Acetylation2 NitrationSuccess Step 4: Nitration (Directed to Pos 6 by NHAc) Acetylation2->NitrationSuccess TargetProduct Target A (Correct): 5'-Iodo-4'-methyl-2'-nitroacetanilide (Para I/NO2 relationship) NitrationSuccess->TargetProduct Renumbering: 6-nitro becomes 2-nitro

Caption: Comparison of synthetic routes. Route 1 fails due to steric and electronic directing conflicts. Route 2 succeeds by establishing the iodine position prior to acetanilide formation.

Data & Characterization

Use this table to verify which isomer you have isolated.

FeatureTarget A (5'-Iodo)Product B (6'-Iodo)
Structure I and NO₂ are Para I and NO₂ are Meta
¹H NMR (Aromatic) Two singlets (para protons) or weak coupling.Meta coupling (J ~2 Hz) often visible.
Shift of H-3 Shielded by adjacent Methyl, Deshielded by Nitro.Shielded by Methyl, Deshielded by Iodine.
Symmetry Asymmetric 1,2,4,5 substitution.Asymmetric 1,2,4,6 substitution.
Melting Point Typically Higher (More symmetric packing)Typically Lower

References

  • Directing Effects in Disubstituted Benzenes: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the dominance of -NHAc over -CH3 and -NO2).
  • Synthesis of 3-Iodo-4-methylaniline

    • Methodology: Reduction of 2-iodo-4-nitrotoluene.
    • Source:

  • Regioselectivity of Acetanilide Nitration

    • Mechanism:[1][6][7][8][9][10] The acetamido group directs para primarily, but if blocked, ortho.

    • Source:

  • Iodination of Deactivated Arenes: Context: Direct iodination of nitro-toluenes is kinetically slow and regiochemically poor without strong activation (e.g., NIS/TfOH). Source: Olah, G. A., et al. (1993). Synthetic Methods and Reactions. 183. Iodination of Deactivated Arenes. Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Recrystallization of 5'-Iodo-4'-methyl-2'-nitroacetanilide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5'-Iodo-4'-methyl-2'-nitroacetanilide via recrystallization. The content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5'-Iodo-4'-methyl-2'-nitroacetanilide via recrystallization. The content is structured to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of a high-purity product.

Solvent Selection: A Foundational Q&A

The success of any recrystallization hinges on the appropriate choice of solvent.[1][2] This section addresses key questions to guide you through this critical selection process.

Q1: What are the ideal characteristics of a recrystallization solvent for 5'-Iodo-4'-methyl-2'-nitroacetanilide?

A1: The perfect solvent should exhibit a steep solubility curve for the compound. This means 5'-Iodo-4'-methyl-2'-nitroacetanilide should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1] This temperature-dependent solubility is crucial for maximizing the recovery of the purified product. Additionally, the solvent must be chemically inert, meaning it will not react with your compound.[3] Impurities should either be completely soluble at all temperatures or completely insoluble, allowing for their removal by filtration.[4]

Q2: How do the structural features of 5'-Iodo-4'-methyl-2'-nitroacetanilide influence solvent choice?

A2: The principle of "like dissolves like" is your primary guide.[3] 5'-Iodo-4'-methyl-2'-nitroacetanilide is a moderately polar molecule. The presence of the nitro group (-NO₂) and the amide group (-NHCOCH₃) increases its polarity. Therefore, polar solvents are often a good starting point. However, the bulky, nonpolar iodo- and methyl-substituted phenyl ring will moderate this polarity. Alcohols, such as ethanol or methanol, are often effective for nitroaryl compounds and substituted anilines.[3]

Q3: Where should I start my solvent screening process?

A3: Begin with small-scale solubility tests.[2] Place a small amount (10-20 mg) of your crude 5'-Iodo-4'-methyl-2'-nitroacetanilide into several test tubes, each containing a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). Observe the solubility at room temperature and then upon heating to the solvent's boiling point.[2] The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

Solvent Selection Starting Points

SolventPolarityBoiling Point (°C)Rationale & Potential Outcome
Water High100Due to the large organic structure, solubility is likely low even when hot. May be useful as an anti-solvent in a mixed-solvent system.[3][5]
Ethanol Medium-High78Often a good choice for nitroaromatic compounds.[6] Likely to show the desired solubility profile. The ortho-nitro isomer of acetanilide is highly soluble in ethanol, which can aid in purification if it is a present impurity.[7][8]
Isopropanol Medium82Similar to ethanol, a good candidate to test.
Ethyl Acetate Medium77May be too good of a solvent, leading to poor recovery. Worth testing, but pay close attention to solubility at room temperature.
Toluene Low111Likely to have poor dissolving power due to the polarity of the nitro and amide groups.

Q4: When is a mixed-solvent system appropriate?

A4: A mixed-solvent system (also known as a solvent pair) is used when no single solvent meets the ideal criteria.[2] This is common when your compound is excessively soluble in one solvent (preventing good recovery) and poorly soluble in another (making it difficult to dissolve). The technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" or "anti-solvent" (in which the compound is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached.[2] The two solvents must be miscible with each other.[2] A common and effective pair for compounds like this is ethanol and water.[3][5]

Troubleshooting Guide

Even with careful planning, issues can arise during recrystallization. This section provides solutions to common problems.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves, forming a liquid layer.[9] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when there is a high concentration of impurities that significantly depresses the melting point.[9] Oiled-out products are often impure because the liquid droplets can trap impurities more readily than the solvent.[9]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point of the solution.[9]

  • Solution 2: Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool together.[4][10] Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[1]

  • Solution 3: If using a mixed-solvent system, add more of the "good" solvent to ensure the compound stays dissolved at a higher temperature.[9]

Q2: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A2: This is a common issue that can be caused by two main factors: using too much solvent or the solution being supersaturated.[11][10]

  • Solution 1 (Too Much Solvent): If you used an excessive amount of solvent, the solution is not saturated enough for crystals to form.[10] The remedy is to gently boil off some of the solvent to concentrate the solution.[9][10] Be careful not to boil it to dryness. Once concentrated, allow it to cool again.

  • Solution 2 (Supersaturation): In a supersaturated solution, the compound remains dissolved even though its solubility limit has been exceeded.[10] Crystallization needs a nucleation site to begin. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[10] The microscopic scratches on the glass provide a surface for the first crystals to form.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[10] This provides a template for further crystal growth.

  • Solution 3 (Further Cooling): Cool the solution in an ice-water bath to further decrease the solubility of your compound.[4]

Q3: My final product has a low yield. What are the likely causes?

A3: A poor yield is often a result of one or more procedural missteps.[9]

  • Cause 1: Using too much solvent. This is the most common reason for low recovery, as a significant amount of your product will remain in the mother liquor.[9]

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel along with the insoluble impurities.[4]

  • Cause 3: Incomplete crystallization. Not allowing enough time or cooling to a low enough temperature can leave a substantial amount of product in the solution.[4]

  • Cause 4: Washing with the wrong solvent or temperature. Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not ice-cold, will dissolve some of your product.[11]

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: If your product remains colored, it is likely due to the presence of highly colored impurities that co-crystallize with your product.

  • Solution: Activated charcoal (decolorizing carbon) can be used to remove these impurities.[4][11] After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% of the sample weight).[4] Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2][4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example using Ethanol)

  • Dissolution: Place the crude 5'-Iodo-4'-methyl-2'-nitroacetanilide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves.[2] Avoid adding a large excess of solvent.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, or if you used activated charcoal, perform a hot gravity filtration.[2][4] Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.[4][12]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1][11] Slow cooling is key to forming large, pure crystals.[1] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[4][13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[11]

  • Drying: Continue to pull a vacuum through the crystals to help dry them.[3] Then, transfer the crystals to a watch glass and allow them to air dry completely.[3]

Protocol 2: Mixed-Solvent Recrystallization (Example using Ethanol/Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent) in an Erlenmeyer flask.[3][5]

  • Addition of Anti-solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until you observe a persistent cloudiness (turbidity).[2]

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture to wash the crystals.

Visualization of Troubleshooting Workflow

Recrystallization_Troubleshooting Troubleshooting Decision Tree for Recrystallization start Start: Cooled solution no_crystals Problem: No crystals form start->no_crystals Observation oiling_out Problem: Compound 'oils out' start->oiling_out Observation low_yield Problem: Low yield start->low_yield Post-filtration Observation scratch Action: Scratch flask interior no_crystals->scratch Try first reheat_add_solvent Action: Reheat, add more 'good' solvent oiling_out->reheat_add_solvent Step 1 check_solvent_volume Cause: Too much solvent used? low_yield->check_solvent_volume Most common issue check_cooling_time Cause: Insufficient cooling time/temp? low_yield->check_cooling_time Also consider seed Action: Add a seed crystal scratch->seed If scratching fails concentrate Action: Boil off some solvent seed->concentrate If seeding fails, likely too much solvent cool_slowly Action: Cool solution much more slowly reheat_add_solvent->cool_slowly Step 2

Sources

Troubleshooting

Technical Support Center: Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Welcome to the technical support guide for the synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide. This document is designed for researchers, scientists, and drug development professionals who may be encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide. This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am experiencing a significantly low yield in my synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide. What are the most common culprits?

Low yield in this iodination is a frequent issue stemming from the nuanced reactivity of the substrate. The starting material, 4'-methyl-2'-nitroacetanilide, possesses a delicate balance of activating (-NHCOCH₃, -CH₃) and deactivating (-NO₂) groups. This complexity can lead to several problems.

The primary factors contributing to low yield are typically:

  • Sub-optimal Iodinating Species: Molecular iodine (I₂) itself is a weak electrophile and often fails to react efficiently with the moderately deactivated aromatic ring.[1][2] The reaction requires the in situ generation of a more potent electrophilic species, such as the iodonium ion (I⁺).[1][2] Failure to generate this species effectively results in poor conversion.

  • Oxidative Degradation: The reaction conditions necessary to generate I⁺, often involving an oxidizing agent and strong acid, can also lead to the oxidative decomposition of the electron-rich acetanilide starting material.[3][4] This is frequently observed as the formation of dark, tarry, and intractable byproducts.

  • Impure Starting Material: The synthesis of the 4'-methyl-2'-nitroacetanilide precursor can yield isomeric impurities.[5][6] The presence of even small amounts of other isomers can inhibit the crystallization of the desired product and complicate purification, leading to apparent low yields.

  • Poor Reaction Control: Inadequate control of temperature or reagent addition rates can favor side reactions over the desired iodination. Exothermic events can accelerate decomposition pathways.[7]

  • Product Loss During Workup: The product may be lost during aqueous washing, extraction, or recrystallization if the proper solvents and techniques are not employed.

The following sections will address each of these points with specific, actionable solutions.

Question 2: My reaction mixture is turning dark brown or black, and I'm isolating very little product. What causes this tarring and how can it be prevented?

The formation of dark, tarry material is a classic sign of oxidative decomposition.[4] While an oxidizing agent is necessary to convert I₂ to the electrophilic I⁺, it can also attack the activated aromatic ring of your starting material. The acetamido group makes the ring susceptible to such oxidation.[3]

Causality:

  • Overly Harsh Oxidants: Using an excessively strong oxidizing agent or too large an excess can indiscriminately oxidize the substrate.

  • High Temperatures: The rate of oxidative decomposition increases significantly with temperature. Localized "hot spots" from rapid reagent addition can initiate this process.

  • Incorrect Stoichiometry: An imbalance in the iodine-to-oxidant ratio can leave unreacted oxidant available to degrade the substrate.

Troubleshooting Steps:

  • Temperature Control: Maintain strict temperature control throughout the addition of the iodinating reagents. Pre-cooling the reaction vessel in an ice-salt bath to 0-5 °C before adding the oxidant is critical.[8][9]

  • Slow, Controlled Addition: Add the oxidizing agent (e.g., hydrogen peroxide) dropwise via an addition funnel. This prevents dangerous temperature spikes and minimizes the instantaneous concentration of the oxidant.[10]

  • Choice of Oxidant: Hydrogen peroxide (H₂O₂) is an effective and "green" choice, as its byproduct is water.[11] If using harsher systems like nitric acid, ensure conditions are scrupulously controlled.[1]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions caused by atmospheric oxygen, especially if trace metal impurities are present.

Troubleshooting Summary Table

Symptom Potential Cause Recommended Solution
Low or No Conversion 1. Ineffective iodinating agent. 2. Insufficient acid catalyst. 3. Starting material is impure.1. Ensure an appropriate oxidizing agent (e.g., H₂O₂) is used with I₂ to generate I⁺ in situ.[10] 2. Use a strong acid catalyst (e.g., H₂SO₄) to activate the iodinating agent. 3. Verify starting material purity via mp and/or ¹H NMR.
Dark/Tarry Reaction 1. Oxidative decomposition of substrate. 2. Reaction temperature too high.1. Add oxidant slowly and dropwise.[9] 2. Maintain reaction temperature at 0-5 °C during reagent addition.[8]
Multiple Spots on TLC 1. Isomer formation. 2. Incomplete reaction. 3. Decomposition.1. The directing groups strongly favor the 5'-position; significant isomerism is unlikely but possible. Confirm structure via NMR. 2. Increase reaction time or gently warm to room temperature after initial addition. 3. See "Dark/Tarry Reaction" solutions.
Low Isolated Yield 1. Product loss during workup. 2. Inefficient crystallization.1. Ensure complete precipitation by pouring into a large volume of ice water. Wash thoroughly but with cold water to minimize dissolution. 2. Use a suitable recrystallization solvent (e.g., ethanol) and allow for slow cooling to maximize crystal growth.[12]
Question 3: How can I be sure my iodinating agent is effective? I'm using molecular iodine but the reaction is stalled.

This is a crucial point. As established, molecular iodine (I₂) is not electrophilic enough for this reaction.[13] You must generate a more reactive "I⁺" equivalent. This is typically achieved by combining I₂ with an oxidizing agent in an acidic medium.

Mechanism of Activation: The most common and effective method involves the oxidation of I₂ to generate the electrophilic species. For example, with hydrogen peroxide and sulfuric acid:

I₂ + H₂O₂ + 2H⁺ → 2 "I⁺" (as H₂OI⁺ or ISO₄H) + 2H₂O

This newly formed electrophilic iodine species is then readily attacked by the π-electrons of the aromatic ring, leading to substitution.

dot digraph "Iodinating_Agent_Activation" { graph [fontname="Arial", label="Figure 1: Conceptual Activation of Iodine", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Figure 1: Conceptual Activation of Iodine

Recommended Iodinating Systems:

  • Iodine / Hydrogen Peroxide: This is a preferred method due to its efficiency and environmentally benign byproducts (water). It is typically performed in a polar solvent like ethanol with catalytic sulfuric acid.[10]

  • N-Iodosuccinimide (NIS): NIS is a commercially available, easy-to-handle source of electrophilic iodine. It often requires an acid catalyst, like trifluoroacetic acid or sulfuric acid, to enhance its reactivity, particularly for moderately deactivated rings.[14][15]

  • Iodine / Sodium Periodate (NaIO₄): This is a powerful system capable of iodinating even deactivated arenes, but care must be taken to control the reaction as it can be highly exothermic.[16]

If your reaction is stalled, the root cause is almost certainly the lack of a sufficiently powerful electrophile. Introducing an appropriate oxidant/catalyst system is the correct course of action.

Optimized Experimental Protocol

This protocol is designed to maximize yield by carefully controlling reaction conditions to favor iodination while minimizing substrate degradation.

Reagent Stoichiometry and Details
ReagentMW ( g/mol )Molar Eq.Amount (for 10 mmol scale)Notes
4'-methyl-2'-nitroacetanilide194.181.01.94 gStarting Material
Iodine (I₂)253.811.12.79 gIodinating Agent
Ethanol46.07-40 mLSolvent
Conc. Sulfuric Acid (H₂SO₄)98.08catalytic~0.5 mLCatalyst
30% Hydrogen Peroxide (H₂O₂)34.011.2~1.36 mLOxidant
Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4'-methyl-2'-nitroacetanilide (1.94 g, 10 mmol) and ethanol (40 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: To the solution, add iodine (2.79 g, 11 mmol). Stir for 5 minutes. The mixture will turn a dark brown/purple color.

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with vigorous stirring.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (~0.5 mL) dropwise.

  • Oxidation: While maintaining the temperature between 0-10 °C, add 30% hydrogen peroxide (~1.36 mL, 12 mmol) dropwise using a syringe or dropping funnel over a period of 20-30 minutes. The color of the solution may lighten as the I₂ is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching & Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing 200 mL of ice water with constant stirring. A pale yellow solid should precipitate. Add a small amount of saturated sodium thiosulfate solution dropwise until the yellow/brown color of any excess iodine is discharged.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual acids and salts.

  • Drying: Allow the product to air-dry on the filter for 20 minutes, then transfer the crude solid to a watch glass to dry completely.

  • Purification: Recrystallize the crude solid from hot ethanol.[12] Dissolve the product in a minimum amount of boiling ethanol, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration.

Logical Troubleshooting Workflow

The following diagram outlines a systematic process for diagnosing and resolving low-yield issues.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 2: A logical workflow for troubleshooting low product yield.

References

  • Yeadon, A. (1985). A study of the polymorphism of 4-methyl-2-nitroacetanilide and related compounds. Brunel University London. [Link]

  • Barattieri, A., et al. (2009). Process for the iodination of aromatic compounds.
  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • Unacademy. (n.d.). Organic Compounds: Acetanilide, P-Nitro Acetanilide, Aniline Yellow, and Iodoform. [Link]

  • Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Molecules. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. PMC. [Link]

  • NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). I2 and Electrophilic I+ reagents. Wordpress. [Link]

  • ResearchGate. (n.d.). Iodinating Reagents. [Link]

  • Merkushev, E. B. (1988). Advances in the direct iodination of aromatic compounds. ResearchGate. [Link]

  • Lines, R., et al. (1980). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitroacetanilide. [Link]

  • Organic Chemistry Data. (n.d.). Iodination - Common Conditions. [Link]

  • Reddit. (2015). Cationization of iodine in an electrophilic aromatic substitution reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • ResearchGate. (n.d.). Nitration of Acetanilide. [Link]

  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. [Link]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Google Patents. (2011). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. [Link]

  • PubMed. (2015). Iodination and Stability of Somatostatin Analogues: Comparison of Iodination Techniques. [Link]

  • Lu Le Laboratory. (2013). Synthesis of p-nitroacetanilide-Nitration. [Link]

  • The Chemical Society of Japan. (2000). Iodination of Both Deactivated and Activated Arenes. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Scribd. (n.d.). Experiment 4: Preparation of 4-Nitroacetanilide. [Link]

  • PMC. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Iodination. Wordpress. [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]

  • Charles University. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]

  • University of Gdańsk. (n.d.). 4-NITROACETANILIDE. [Link]

  • 0x27.me. (2015). Synthesis of p-Nitroacetanilide from Acetanilide. [Link]

Sources

Optimization

Technical Support Center: Stability of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Current Status: Online | Role: Senior Application Scientist Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Role: Senior Application Scientist Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary: The Stability Matrix

5'-Iodo-4'-methyl-2'-nitroacetanilide is a poly-functionalized aromatic intermediate. Its stability is governed by the "Three Pillars of Degradation," which act synergistically. Unlike simple acetanilides, the presence of the ortho-nitro group and the meta-iodine (relative to the amide) creates specific vulnerabilities.

Stability ParameterRisk LevelPrimary Degradation MechanismVisual Indicator
Photostability High Homolytic C–I bond cleavage (Deiodination)Yellow/Purple discoloration
Hydrolytic Stability Medium Amide hydrolysis (accelerated by ortho-sterics)Formation of precipitate (Aniline)
Thermal Stability High Exothermic decomposition of Nitro groupCharring / Violent exotherm
Part 1: Critical Handling Protocols (FAQs)
Q1: My white powder has turned pale yellow/brown. Is it still usable?

Diagnosis: This is likely photolytic degradation . Technical Explanation: Aryl iodides possess a weak C–I bond (~50–65 kcal/mol). Exposure to UV or intense visible light causes homolytic cleavage, generating an aryl radical and an iodine radical (


). The iodine radicals recombine to form molecular iodine (

), which appears yellow or purple. Action Plan:
  • Quantify: Run an HPLC. If the purity is >98% and the impurity is solely de-iodinated product (4'-methyl-2'-nitroacetanilide), you may be able to repurify.

  • Remediation: Recrystallize from ethanol/water. The

    
     will remain in the mother liquor.
    
  • Prevention: Store strictly in amber vials wrapped in aluminum foil.

Q2: I see "ghost peaks" in my HPLC chromatogram that weren't there yesterday.

Diagnosis: This is often on-column degradation or solution-state hydrolysis . Technical Explanation:

  • Solution Stability: In protic solvents (MeOH, Water) with trace acidity/basicity, the ortho-nitro group twists the acetamide bond out of planarity. This reduces resonance stabilization, making the carbonyl carbon highly electrophilic and prone to hydrolysis.

  • Mechanism:[1][2][3][4][5][6][7] The acetamide converts to 5-iodo-4-methyl-2-nitroaniline (free amine). Action Plan:

  • Check Solvent pH: Ensure your HPLC mobile phase is buffered. Avoid high pH (>8) diluents.

  • Fresh Prep: Prepare samples immediately before injection. Do not leave dissolved samples in the autosampler >12 hours.

Q3: Can I dry this compound in an oven at 80°C?

Diagnosis: Thermal Hazard Risk . Technical Explanation: Nitro-substituted aromatics are energetic. While the melting point is likely >150°C, prolonged heating can initiate autocatalytic decomposition. The "ortho" effect can lower the onset temperature of decomposition compared to para-isomers. Action Plan:

  • Protocol: Dry under vacuum at 40–50°C max .

  • Validation: Perform a DSC (Differential Scanning Calorimetry) scan before scaling up drying processes. Look for exotherms starting below the melting point.

Part 2: Deep Dive – Degradation Mechanisms

To troubleshoot effectively, you must understand why the molecule fails.

Mechanism A: The "Ortho-Effect" Hydrolysis

The 2'-nitro group is bulky. It forces the acetamide group to rotate, breaking the conjugation between the nitrogen lone pair and the phenyl ring.

  • Consequence: The amide bond behaves more like a simple ketone—highly reactive toward nucleophiles (water/hydroxide).

  • Result: Rapid formation of the aniline derivative.

Mechanism B: Photodeiodination

The Iodine atom at the 5' position is electron-rich but the bond is weak.

  • Pathway:

    
    
    
  • Fate of Radical: The aryl radical (

    
    ) abstracts a hydrogen from the solvent, resulting in the loss of the iodine functionality (forming 4'-methyl-2'-nitroacetanilide).
    
Visualizing the Pathways

DegradationPathways Start 5'-Iodo-4'-methyl- 2'-nitroacetanilide (Target Molecule) Light UV Light / Sunlight Start->Light Base pH > 8 or Acidic Moisture Start->Base Radical Aryl Radical + I• Light->Radical Homolytic Cleavage Deiodo 4'-methyl-2'-nitroacetanilide (De-iodinated Impurity) Radical->Deiodo H-Abstraction from Solvent Iodine I2 (Yellow Color) Radical->Iodine Radical Recombination Tetra Twisted Amide Intermediate Base->Tetra Nucleophilic Attack (Facilitated by Sterics) Aniline 5-Iodo-4-methyl- 2-nitroaniline (Hydrolysis Product) Tetra->Aniline C-N Bond Break Acetic Acetic Acid Tetra->Acetic

Figure 1: Dual degradation pathways showing photolytic deiodination (Red) and hydrolytic cleavage (Green).

Part 3: Troubleshooting Workflow

Use this decision tree when analyzing batch purity.

Troubleshooting Start Issue Detected CheckColor Is the solid yellow/brown? Start->CheckColor CheckSolubility Is there precipitate in solution? CheckColor->CheckSolubility No PhotoIssue Photodeiodination Likely CheckColor->PhotoIssue Yes HydrolysisIssue Hydrolysis Likely (Aniline formation) CheckSolubility->HydrolysisIssue Yes HPLC Run HPLC Analysis CheckSolubility->HPLC No (Just Purity Check) Action1 Action: Recrystallize (EtOH) Store in Dark PhotoIssue->Action1 Action1->HPLC Action2 Action: Check pH Avoid Basic Workup HydrolysisIssue->Action2 Action2->HPLC PeakID Identify Impurity Peak HPLC->PeakID Result1 Peak at RRT ~0.8 (De-iodinated) PeakID->Result1 Lower Retention Result2 Peak at RRT ~1.2 (Aniline/Hydrolyzed) PeakID->Result2 Higher Retention (More Polar/Basic)

Figure 2: Diagnostic logic for identifying impurity sources based on physical observation and HPLC data.

Part 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method

To distinguish the parent compound from its specific degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH inhibits hydrolysis during the run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Wavelength: 254 nm (General) and 220 nm (Amide bond).

  • Expected Elution Order:

    • 4'-methyl-2'-nitroacetanilide (De-iodinated photoproduct) – Elutes Early.

    • 5'-Iodo-4'-methyl-2'-nitroacetanilide (Parent).

    • 5-Iodo-4-methyl-2-nitroaniline (Hydrolysis product) – Elutes Late (depending on pH, usually distinct due to free amine).

Protocol 2: Recrystallization (Rescue of Light-Damaged Material)

Use this if your sample has turned yellow.

  • Dissolve the crude solid in minimal boiling Ethanol (95%) .

  • If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • The iodine (

    
    ) impurities generally remain in the ethanolic mother liquor.
    
  • Filter the crystals and wash with cold hexanes.

  • Dry under vacuum at 40°C (Do not exceed 50°C).

References
  • Mechanism of Amide Hydrolysis

    • Title: Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide.[5]

    • Source: Journal of the American Chemical Society / Scite.ai.
    • Relevance: Establishes the kinetic order and mechanism for nitro-substituted acetanilide hydrolysis, highlighting the susceptibility of the amide bond [1].
    • Link:

  • Photostability of Aryl Iodides

    • Title: Photo-induced iodination of aryl halides under very mild conditions.
    • Source: Nature Communic
    • Relevance: Details the homolytic cleavage mechanism of C-I bonds under light irradiation, explaining the yellowing (iodine release) observed in storage [2].
    • Link:

  • Thermal Stability of Nitroacetanilides

    • Title: Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitr
    • Source: ACS Organic Process Research & Development.
    • Relevance: Provides DSC data for ortho-nitroacetanilides, confirming autocatalytic decomposition risks above 116°C [3].[8]

    • Link:

  • General Properties of Nitroacetanilides

    • Title: 4'-Nitroacetanilide Properties and Safety.[9][10][11]

    • Source: ChemicalBook / Wikipedia.
    • Relevance: Provides baseline melting point and solubility d
    • Link:

Sources

Troubleshooting

Technical Support Center: Purification of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Welcome to the technical support guide for the purification of 5'-Iodo-4'-methyl-2'-nitroacetanilide. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5'-Iodo-4'-methyl-2'-nitroacetanilide. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The guidance herein is structured to explain the reasoning behind methodological choices, ensuring both successful execution and a deeper understanding of the purification principles at play.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 5'-Iodo-4'-methyl-2'-nitroacetanilide.

Q1: What are the most likely impurities in my crude 5'-Iodo-4'-methyl-2'-nitroacetanilide sample?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a standard route involving the nitration of 4'-methylacetanilide followed by iodination, or vice-versa, the primary impurities include:

  • Isomeric Byproducts: Nitration of 4'-methylacetanilide is directed by both the activating methyl group and the strongly activating acetamido group. While the desired product has the nitro group ortho to the acetamido group, other isomers can form. The acetamido group is a more powerful director, but reaction conditions can influence regioselectivity.[1]

  • Unreacted Starting Materials: Incomplete nitration or iodination will leave residual 4'-methylacetanilide or 2'-nitro-4'-methylacetanilide.

  • Di-iodinated or Di-nitrated Species: Harsh reaction conditions can lead to the introduction of a second iodo or nitro group on the aromatic ring.

  • Hydrolysis Products: The acetanilide functional group can be susceptible to hydrolysis under strong acidic conditions (like those used in nitration), potentially yielding 5-Iodo-4-methyl-2-nitroaniline.

  • Residual Acids and Reagents: Traces of sulfuric acid, nitric acid, or iodinating reagents may persist after workup.

Q2: My crude product is a dark yellow or brownish color. Is this normal, and can it be removed?

A2: A yellow to brownish hue is common for crude nitroaromatic compounds. This coloration can be due to the presence of nitrated impurities, residual acids, or minor degradation products.[2] In most cases, these colored impurities can be effectively removed by recrystallization, often with the aid of activated carbon, or by column chromatography.

Q3: What is the best starting point for purification: recrystallization or column chromatography?

A3: For batches with moderate to high purity (as assessed by a preliminary Thin Layer Chromatography, TLC), recrystallization is the more efficient and scalable first choice. It is faster and uses less solvent than chromatography. If TLC reveals multiple, closely-spaced spots, indicating a complex mixture of isomers or impurities with similar polarities, column chromatography will be necessary to achieve high purity.[3]

Q4: How stable is 5'-Iodo-4'-methyl-2'-nitroacetanilide? Are there any special handling precautions?

A4: Nitroaromatic compounds are generally stable under standard laboratory conditions. However, the presence of a methyl group ortho to a nitro group can sometimes introduce thermal instability, though this is more relevant at high temperatures.[4][5] The iodo-group is also stable. Standard precautions for handling chemical reagents are sufficient: store in a cool, dry place away from strong light.

Troubleshooting Common Purification Issues

This guide provides a problem-oriented approach to resolving common challenges encountered during the purification process.

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for isolating and purifying the target compound.

Purification Workflow A Crude Product B Perform TLC Analysis A->B Initial Assessment C Single Major Spot? (Minor baseline or solvent front impurities) B->C YES D Multiple Spots / Streaking? B->D NO E Recrystallization C->E Proceed F Column Chromatography D->F Proceed G Assess Purity (TLC, MP, NMR) E->G F->G H Pure Product G->H Purity Confirmed I Impure Fractions G->I Purity Not Met J Combine & Re-purify or Discard I->J Column Chromatography Workflow start Optimize TLC pack Pack Column (Slurry Method) start->pack Target Rf ~0.3 load Load Sample (Dry or Wet Loading) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of Nitroacetanilide Isomers: A Technical Guide

Topic: Spectroscopic Comparison of Nitroacetanilide Isomers Content Type: Publish Comparison Guide Executive Summary The structural differentiation of nitroacetanilide isomers (ortho-, meta-, and para-) is a critical com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Nitroacetanilide Isomers Content Type: Publish Comparison Guide

Executive Summary The structural differentiation of nitroacetanilide isomers (ortho-, meta-, and para-) is a critical competency in organic synthesis and medicinal chemistry, particularly during the development of analgesic isosteres and azo-dye intermediates.[1] While p-nitroacetanilide is the thermodynamically favored product of acetanilide nitration, the o-isomer forms as a significant minor product, and the m-isomer requires an alternative synthetic route. This guide provides a rigorous spectroscopic comparison (UV-Vis, IR, NMR, MS) to facilitate the unequivocal identification of these isomers, emphasizing the impact of intramolecular versus intermolecular hydrogen bonding on spectral signatures.

Molecular Structure & Theoretical Basis[1]

The physicochemical distinctiveness of nitroacetanilide isomers arises primarily from the electronic interaction between the electron-donating acetamido group (


) and the electron-withdrawing nitro group (

).
  • p-Nitroacetanilide: The substituents are on opposite ends of the benzene ring (1,4-substitution). This symmetry allows for maximum resonance overlap (conjugation) and strong intermolecular hydrogen bonding, resulting in a high melting point and low solubility in ethanol.

  • o-Nitroacetanilide: The substituents are adjacent (1,2-substitution).[1] This proximity facilitates a stable 6-membered intramolecular hydrogen bond between the amide hydrogen and the nitro oxygen. Steric repulsion between the bulky groups often forces the nitro group out of planarity, reducing conjugation.

  • m-Nitroacetanilide: The 1,3-substitution prevents direct resonance conjugation between the donor and acceptor groups. It lacks the symmetry of the para isomer and the intramolecular bonding capability of the ortho isomer.

Experimental Protocols

Synthesis and Isolation[2]
  • p- and o-Nitroacetanilide: Synthesized via electrophilic aromatic substitution (nitration) of acetanilide using

    
    .[1][2][3][4]
    
    • Differentiation: The reaction mixture is poured onto ice. The crude precipitate contains both isomers. Recrystallization from ethanol isolates the p-isomer (insoluble/crystallizes out).[1] The o-isomer remains in the filtrate due to higher solubility (disrupted intermolecular lattice) and can be isolated by concentrating the mother liquor.

  • m-Nitroacetanilide: Synthesized via the acetylation of m-nitroaniline using acetic anhydride, as direct nitration of acetanilide is ortho/para directing.[1]

Sample Preparation for Spectroscopy[1]
  • NMR: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
    . 
    
    
    
    may be used but DMSO is preferred for solubility and observing exchangeable amide protons.[1]
  • IR: Prepare KBr pellets (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on neat solid.[1]

  • UV-Vis: Prepare

    
     M solutions in absolute ethanol.
    

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The Hydrogen Bonding "Fingerprint"

The most diagnostic feature is the N-H stretching vibration.

  • p-Nitroacetanilide: Exhibits a broad band around 3260–3300 cm⁻¹ due to intermolecular hydrogen bonding.[1] Dilution in a non-polar solvent (like

    
    ) would shift this to a higher frequency (free N-H), but in solid phase (KBr), it remains broad.[1]
    
  • o-Nitroacetanilide: Displays a sharper band shifted to lower frequencies (~3200–3240 cm⁻¹ ) due to the strong intramolecular hydrogen bond.[1] Crucially, this peak position is concentration-independent in solution studies, confirming the intramolecular nature.

Table 1: Key IR Absorptions (KBr)

Functional Group p-Nitroacetanilide o-Nitroacetanilide Mechanistic Note
N-H Stretch 3260–3300 cm⁻¹ (Broad) 3200–3240 cm⁻¹ (Sharp) Inter- vs. Intramolecular H-bond
C=O[1] Stretch (Amide I) 1695 cm⁻¹ 1680–1690 cm⁻¹ H-bonding weakens C=O bond order

| NO₂ Asymmetric | 1500–1520 cm⁻¹ | 1500–1530 cm⁻¹ | Conjugation lowers frequency in para |[1]

Nuclear Magnetic Resonance (NMR)

Symmetry and Shielding

  • p-Nitroacetanilide:

    • Symmetry: The aromatic region shows a characteristic AA'BB' pattern (often appearing as two doublets) integrating to 2 protons each.[1]

    • Chemical Shifts:

      • Protons ortho to

        
         are strongly deshielded (~8.21 ppm).[1]
        
      • Protons ortho to

        
         are less deshielded (~7.77 ppm).[1]
        
      • Amide N-H: Appears downfield at ~10.5 ppm (DMSO-

        
        ).[1]
        
  • o-Nitroacetanilide:

    • Symmetry: Asymmetric ABCD pattern.[1] Four distinct aromatic signals.

    • Amide N-H: The intramolecular H-bond strongly deshields this proton, often shifting it further downfield or broadening it significantly compared to the meta isomer.

    • Methyl Group: Singlet ~2.1–2.2 ppm (similar across isomers).[1]

UV-Visible Spectroscopy

Steric Inhibition of Resonance[1]

  • p-Nitroacetanilide:

    
     ~315–320 nm (Ethanol).[1] Strong "Charge Transfer" band due to direct conjugation between the donor (amide) and acceptor (nitro) across the ring.
    
  • o-Nitroacetanilide:

    
     is typically blue-shifted (hypsochromic)  and of lower intensity (
    
    
    
    ).[1] The steric bulk of the adjacent nitro and acetamido groups forces the nitro group to twist out of the plane of the benzene ring, breaking the conjugation pathway.
Mass Spectrometry (MS)

The "Ortho Effect"[5]

Electron Ionization (EI) reveals distinct fragmentation pathways.

  • Common Pathway: All isomers show a base peak at m/z 138 (Molecular Ion - 42) corresponding to the loss of ketene (

    
    ), generating the nitroaniline radical cation.
    
  • The Ortho Effect: The o-isomer exhibits a unique fragmentation ion at m/z 121 (Loss of OH) or similar rearrangements involving the transfer of the amide hydrogen to the nitro oxygen, followed by loss of neutral fragments. This "proximity effect" is absent in m- and p- isomers.[1]

Comparative Data Summary

Propertyp-Nitroacetanilideo-Nitroacetanilidem-Nitroacetanilide
Melting Point 215–217 °C93–94 °C154–156 °C
Solubility (EtOH) Low (Crystallizes)High (Stays in filtrate)Moderate
¹H NMR (Aromatic) AA'BB' (Symmetric)ABCD (Complex)Asymmetric (Singlet at C2)
¹H NMR (NH) ~10.5 ppmDeshielded (H-bond)~10.1 ppm
IR (N-H) ~3280 cm⁻¹ (Broad)~3220 cm⁻¹ (Sharp)~3270 cm⁻¹
UV-Vis (

)
~315 nm (Red shifted)< 300 nm (Blue shifted)~260-280 nm

Analytical Workflow Diagrams

Figure 1: Isomer Identification Logic

This decision tree outlines the logical flow for identifying the specific isomer from a crude reaction mixture or unknown sample.

IsomerID Start Unknown Nitroacetanilide Sample MeltingPoint Step 1: Melting Point Analysis Start->MeltingPoint HighMP MP > 210°C MeltingPoint->HighMP MedMP MP ~ 155°C MeltingPoint->MedMP LowMP MP < 100°C MeltingPoint->LowMP Para Likely Para-Isomer (Symmetric Crystal Packing) HighMP->Para Meta Likely Meta-Isomer MedMP->Meta Ortho Likely Ortho-Isomer (Intramolecular H-Bond) LowMP->Ortho Confirm Step 2: Confirmation via 1H NMR (DMSO-d6) Para->Confirm Meta->Confirm Ortho->Confirm ParaPattern Symmetric AA'BB' Pattern (2 distinct aromatic signals) Confirm->ParaPattern Para OrthoPattern Complex ABCD Pattern (4 distinct aromatic signals) Confirm->OrthoPattern Ortho MetaPattern Asymmetric Pattern (Distinct singlet at C2) Confirm->MetaPattern Meta FinalPara CONFIRMED: p-Nitroacetanilide ParaPattern->FinalPara FinalOrtho CONFIRMED: o-Nitroacetanilide OrthoPattern->FinalOrtho FinalMeta CONFIRMED: m-Nitroacetanilide MetaPattern->FinalMeta

Caption: Logical workflow for the differentiation of nitroacetanilide isomers using thermal and spectroscopic data.

Figure 2: Hydrogen Bonding Topology

A visualization of the structural difference causing the spectral shifts.

HBonding cluster_ortho Ortho-Isomer (Intramolecular) cluster_para Para-Isomer (Intermolecular) O_Nitro Nitro Group (Acceptor) O_Amide Amide H (Donor) O_Amide->O_Nitro H-Bond (Stable 6-ring) P_Nitro Nitro Group (Molecule A) P_Amide Amide H (Molecule B) P_Amide->P_Nitro H-Bond (Lattice Network)

Caption: Structural topology of H-bonding. Ortho forms discrete units (low MP); Para forms networks (high MP).[1]

References

  • Magritek. (2025).[1][6] Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek Application Notes. Link

  • National Institute of Standards and Technology (NIST). (2025).[1] N-(4-Nitrophenyl)acetamide Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link

  • PubChem. (2025).[1] 4-Nitroacetanilide Compound Summary. National Library of Medicine. Link[1]

  • Someswar, G. P. (1988).[1] A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry. Link

  • Todua, N. G., & Mikaia, A. I. (2016).[1] Mass spectrometry of analytical derivatives.[7] 2. "Ortho" and "Para" effects. Mass Spektrometria. Link

Sources

Comparative

Biological Activity of Iodo-Substituted Nitroacetanilides: A Technical Comparison Guide

Topic: Biological Activity and Synthetic Utility of Iodo-Substituted Nitroacetanilides Content Type: Publish Comparison Guide Audience: Medicinal Chemists, drug discovery researchers, and synthetic organic chemists. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of Iodo-Substituted Nitroacetanilides Content Type: Publish Comparison Guide Audience: Medicinal Chemists, drug discovery researchers, and synthetic organic chemists.

Executive Summary & Technical Context

Iodo-substituted nitroacetanilides represent a specialized class of pharmacophores where the lipophilic and electronic properties of the iodine atom modulate the well-established redox activity of the nitro group. While acetanilides (e.g., acetaminophen) are traditionally analgesic, the introduction of nitro groups (at ortho or para positions) shifts the activity profile toward antimicrobial and cytotoxic modalities via reductive activation.

The addition of iodine creates a unique Structure-Activity Relationship (SAR). Unlike lighter halogens (F, Cl), iodine participates in halogen bonding (σ-hole interactions) and significantly increases the partition coefficient (LogP), enhancing membrane permeability. This guide objectively compares these derivatives against non-iodinated and standard halogenated analogs, providing a roadmap for their use as lead compounds or synthetic intermediates.

Mechanism of Action: The "Nitro-Iodo" Synergy

The biological efficacy of this class relies on a dual-mechanism driver, distinguishing it from simple acetanilides.

The Reductive Stress Pathway (Nitro Group)

The primary toxicity against bacteria (specifically anaerobes) and hypoxic cancer cells stems from the enzymatic reduction of the nitro group (


) by nitroreductases (Type I/II).
  • Mechanism:

    
    
    
  • Effect: The nitro-radical anion and hydroxylamine intermediates cause DNA strand breaks and oxidative stress.

The Lipophilic & Halogen Bonding Driver (Iodine)

Iodine acts as a "delivery & anchoring" vector.

  • Membrane Penetration: The bulky iodine atom increases lipophilicity, facilitating passive transport across bacterial cell walls (Gram-positive peptidoglycan layers).

  • Target Binding: Iodine exhibits a positive electrostatic potential cap (σ-hole) on the extension of the C-I bond, allowing it to act as a Lewis acid and bind to nucleophilic residues (e.g., carbonyl oxygens, nitrogen lone pairs) in target enzymes.

Mechanistic Pathway Diagram

SAR_Mechanism Compound Iodo-Nitroacetanilide Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Enhanced Permeability (High LogP due to Iodine) DNA DNA Damage (Strand Breaks) Compound->DNA Nitro-Radical Generation (Redox Cycling) Enzyme Nitroreductase (Bacterial/Cancer) Membrane->Enzyme Intracellular Transport Enzyme->Compound Binding via Halogen Bonding (σ-hole)

Figure 1: The dual-action mechanism where iodine facilitates entry and binding, while the nitro group executes the cytotoxic payload.

Comparative Performance Analysis

This section evaluates 2-iodo-4-nitroacetanilide against its structural analogs. Data is synthesized from physicochemical properties and reported biological activities of the acetanilide class.[1][2]

Physicochemical & Activity Profile[3][4]
FeatureH-Analog (4-Nitroacetanilide)Cl-Analog (2-Chloro-4-nitroacetanilide)I-Analog (2-Iodo-4-nitroacetanilide)Implication
LogP (Lipophilicity) ~1.4~2.0~2.6 Iodine variant has superior membrane crossing capability.
Electronic Effect Strong e- withdrawing (

)
Inductive withdrawing (-I)Polarizable / Halogen Bond Donor Iodine stabilizes binding in hydrophobic pockets better than Cl/H.
Antimicrobial Activity Moderate (Gram+)Moderate to HighHigh (Gram+ & Fungi) Enhanced efficacy against S. aureus due to lipophilicity.
Metabolic Stability Low (Rapid hydrolysis)ModerateModerate Steric bulk of iodine protects the amide bond from rapid enzymatic hydrolysis.
Comparison vs. Standards
  • Vs. Metronidazole (Standard Nitro-drug): Iodo-nitroacetanilides are generally less specific for anaerobes but possess a broader spectrum due to the acetanilide core's ability to interact with eukaryotic targets (e.g., COX enzymes), making them better suited as "dual-action" probes rather than pure antibiotics.

  • Vs. Iodine Tincture (Topical): Unlike free iodine (

    
    ), which is non-specifically oxidizing, the covalently bound iodine in these compounds is stable, directing the molecule to specific protein targets rather than causing general tissue necrosis.
    

Experimental Protocols: Synthesis & Evaluation

To ensure reproducibility and scientific integrity, the following protocols are provided. These are "self-validating" workflows: if the color changes or melting points deviate, the experiment should be halted.

Synthesis of 2-Iodo-4-nitroacetanilide (ICl Method)

Rationale: Direct iodination of nitroacetanilide is difficult due to the deactivated ring. The preferred route is iodination of the amine followed by acetylation, or using Iodine Monochloride (ICl) which is a more potent electrophile.

Reagents: 4-Nitroacetanilide, Iodine Monochloride (ICl), Glacial Acetic Acid, Sodium Thiosulfate.

Protocol:

  • Dissolution: Dissolve 10 mmol of 4-nitroacetanilide in 20 mL of glacial acetic acid. Heat gently (40°C) if necessary to ensure complete solvation.

  • Addition: Add 11 mmol of ICl (dissolved in 5 mL acetic acid) dropwise over 30 minutes.

    • Checkpoint: The solution should turn dark brown/red.

  • Reaction: Stir at room temperature for 12–18 hours.

    • Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The product will have a higher Rf than the starting material due to iodine substitution.

  • Quenching: Pour the mixture into 100 mL of ice-water containing 5% Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[3][4][5] Thiosulfate neutralizes unreacted iodine, turning the solution from dark brown to pale yellow.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[6]

    • Target MP: 138–140°C (Derivative dependent).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Nitroacetanilide + Glacial Acetic Acid Step1 Add Iodine Monochloride (ICl) Dropwise (30 min) Start->Step1 Step2 Stir 18h @ RT (Electrophilic Aromatic Substitution) Step1->Step2 Check TLC Check (Rf Shift?) Step2->Check Check->Step2 No (Wait) Quench Pour into Ice/Na2S2O3 (Remove excess I2) Check->Quench Yes Filter Filter & Recrystallize (Ethanol) Quench->Filter

Figure 2: Step-by-step synthesis workflow using Iodine Monochloride for regioselective iodination.

References

  • Synthesis of Halogenated Nitroanilines

    • Source: PrepChem. "Synthesis of 2-Iodo-4-nitroaniline."
    • URL:[Link]

  • SAR of Nitro Compounds

    • Title: "The Diverse Biological Activity of Recently Synthesized Nitro Compounds."
    • Source: MDPI (Molecules).
    • URL:[Link][7]

  • Fungicidal Activity of Acetanilides

    • Title: "The fungicidal activity of substituted acetanilides and rel
    • Source: Biochemical Journal (PMC).
    • URL:[Link]

  • Halogen Bonding in Drug Design

    • Title: "Halogen bonding in medicinal chemistry:
    • Source: Journal of Medicinal Chemistry (Contextual Reference).
    • URL:[Link]

Sources

Validation

Comparative study of the crystal packing of 5'-Iodo-4'-methyl-2'-nitroacetanilide

This comprehensive guide provides a comparative analysis of the crystal packing of 5'-Iodo-4'-methyl-2'-nitroacetanilide , contrasting it with its well-known parent compound, 4'-methyl-2'-nitroacetanilide (MNA) , and its...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a comparative analysis of the crystal packing of 5'-Iodo-4'-methyl-2'-nitroacetanilide , contrasting it with its well-known parent compound, 4'-methyl-2'-nitroacetanilide (MNA) , and its aniline precursor. This study highlights the impact of halogen substitution on polymorphic behavior and intermolecular interactions.

Executive Summary & Significance

5'-Iodo-4'-methyl-2'-nitroacetanilide is a critical model compound in crystal engineering, designed to probe the competition between hydrogen bonding (strong, directional) and halogen bonding (tunable, hydrophobic) in directing supramolecular assembly.

While the parent compound, 4'-methyl-2'-nitroacetanilide (MNA) , is a classic example of conformational polymorphism (existing in White, Yellow, and Amber forms), the introduction of an iodine atom at the 5'-position drastically alters the packing landscape. This guide compares the structural motifs, focusing on the ability of the Iodine atom to disrupt the intramolecular


 hydrogen bond that stabilizes the colored polymorphs of MNA.
Key Comparative Metrics
Feature4'-Methyl-2'-nitroacetanilide (MNA) 5'-Iodo-4'-methyl-2'-nitroacetanilide
Primary Interaction

(Inter) vs.

(Intra)

/

(Halogen Bond)
Polymorphism High (White, Yellow, Amber forms)Low / Suppressed (Steric locking)
Conformation Flexible (Twisted vs. Planar)Rigid (Locked by I...O/Nitro repulsion)
Crystal Habit Needles (Amber) / Prisms (White)Block / Prisms
Space Group

(Monoclinic)

(Triclinic) or

(Predicted)

Detailed Comparative Analysis

The Reference Standard: MNA Polymorphism

MNA is the benchmark for this study. Its polymorphism arises from the rotation of the acetamido group:

  • White Form: The amide group is twisted out of the phenyl ring plane. Molecules form intermolecular hydrogen bonds (

    
    ) resulting in infinite chains.
    
  • Yellow/Amber Forms: The amide group is planar with the ring, stabilized by an intramolecular hydrogen bond between the amide proton and the ortho-nitro oxygen (

    
    ). This planar conformation allows for extensive 
    
    
    
    stacking, causing the color.
The Target: 5'-Iodo Substitution Effect

The introduction of Iodine at the 5'-position (meta to the amide, para to the nitro) introduces two competing factors:

  • Steric Bulk: The large Iodine atom (

    
    ) creates steric pressure on the adjacent nitro group, potentially forcing it out of coplanarity with the ring.
    
  • Halogen Bonding (

    
    -hole):  The Iodine atom can act as a Lewis acid (halogen bond donor) toward the nitro group oxygen or the carbonyl oxygen.
    

Critical Insight: Unlike MNA, where the nitro group is free to accept a hydrogen bond, the 5'-Iodo derivative often exhibits a "repulsive" or "blocking" effect. As seen in the analogous 4-iodo-2-methyl-5-nitroaniline structure (Garden et al., 2001), the expected


 interaction is often weak or absent due to crystal packing constraints, leading to a structure devoid of the strong sheet-like motifs seen in MNA.
Structural Logic Flow

The following diagram illustrates the decision pathway for crystal packing in these acetanilide derivatives.

CrystalPacking Start Molecule Synthesis Substituent Substituent Analysis Start->Substituent MNA 4'-Me-2'-NO2 (MNA) Substituent->MNA No Halogen Iodo 5'-Iodo-4'-Me-2'-NO2 Substituent->Iodo Add Iodine (Pos 5) Interaction_MNA Competition: Inter vs. Intra H-Bond MNA->Interaction_MNA Interaction_Iodo Competition: H-Bond vs. Halogen Bond Iodo->Interaction_Iodo Result_MNA Polymorphism (White/Yellow/Amber) Interaction_MNA->Result_MNA Conformational Freedom Result_Iodo Steric Locking (Single Form Dominant) Interaction_Iodo->Result_Iodo I...O Repulsion or Weak XB

Caption: Structural logic governing the divergence in crystal packing between MNA and its 5'-Iodo derivative.

Experimental Protocols

Synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide

Objective: Selective acetylation of 5-iodo-4-methyl-2-nitroaniline.

  • Reagents:

    • 5-Iodo-4-methyl-2-nitroaniline (1.0 eq) [CAS: 97113-38-7][1]

    • Acetic Anhydride (1.2 eq)

    • Glacial Acetic Acid (Solvent, 5 mL/g)

    • Conc.

      
       (Catalytic, 1-2 drops)
      
  • Procedure:

    • Dissolve the aniline in glacial acetic acid in a round-bottom flask.

    • Add acetic anhydride dropwise with stirring at room temperature.

    • Add catalytic sulfuric acid.

    • Heat to 60°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Quench: Pour the reaction mixture onto crushed ice (10x volume).

    • Isolation: Filter the resulting precipitate.[2] Wash with cold water (

      
       mL) to remove acid.
      
    • Purification: Recrystallize from hot Ethanol/Water (95:5).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for comparative study:

MethodSolvent SystemTarget Polymorph/Habit
Slow Evaporation Ethanol (Abs)Prisms / Blocks (Thermodynamic form)
Vapor Diffusion THF (Solvent) / Hexane (Antisolvent)High-quality single crystals
Cooling Toluene (Hot

RT)
Needles (Kinetic form, if polymorphic)
Data Collection & Refinement (Standard Protocol)
  • Instrument: Bruker APEX-II or similar CCD diffractometer.

  • Temperature: 100 K (to reduce thermal motion of the heavy Iodine atom).

  • Radiation: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    due to the high absorption coefficient of Iodine.
  • Absorption Correction: Multi-scan (SADABS) is mandatory due to significant absorption by Iodine.

Supporting Data & Validation

Crystallographic Parameters (Comparative)

Note: Values for the Iodo-derivative are representative of analogous structures (e.g., 4-iodo-2-methyl-5-nitroaniline) where exact proprietary data is pending.

ParameterMNA (Yellow Form)5'-Iodo Analog (Predicted/Observed)
Crystal System MonoclinicTriclinic or Monoclinic
Space Group


or

Z (Molecules/Cell) 42 or 4
Density (

)
~1.38 g/cm³>1.85 g/cm³ (Due to Iodine)
N-H...O Distance 2.65 Å (Intra)> 2.80 Å (Weakened/Twisted)
I...O Distance N/A3.0 - 3.4 Å (Halogen Bond range)
Key Reference Mechanism

The study relies on the findings of Garden & Wardell (2001) regarding the aniline precursor. They established that despite the potential for


 interactions, the crystal packing is often dominated by close-packing requirements rather than strong directional halogen bonds. This "negative result" is crucial for interpreting the acetanilide derivative, suggesting that the steric bulk of Iodine  is the primary driver of the packing difference, preventing the formation of the planar "Yellow" polymorph seen in MNA.

References

  • Garden, S. J., & Wardell, J. L. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions.[3] Acta Crystallographica Section C: Crystal Structure Communications, 57(10), 1212-1214. Link

  • Haisa, M., Kashino, S., & Maeda, H. (1974). The Crystal and Molecular Structures of the Three Polymorphs of 4-Methyl-2-nitroacetanilide. Acta Crystallographica Section B, 30(11), 2510-2515. Link

  • Garden, S. J., Custodio, C. A., Wardell, J. L., & Low, J. N. (2002). 2-Cyano-4-iodoacetanilide: a hydrogen-bonded chain of R2(2)(12) and R2(2)(14) rings.[4] Acta Crystallographica Section E, 58(3), o277-o279. Link

  • PubChem. (2025).[5] Compound Summary: 5'-Iodo-4'-methyl-2'-nitroacetanilide (CAS 97113-37-6).[6] National Center for Biotechnology Information. Link

Sources

Comparative

A Comparative Guide to the Electronic Properties of 5'-Iodo-4'-methyl-2'-nitroacetanilide: A DFT-Driven Analysis

In the landscape of drug discovery and materials science, the nuanced electronic characteristics of a molecule are pivotal in defining its biological activity and material properties. 5'-Iodo-4'-methyl-2'-nitroacetanilid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the nuanced electronic characteristics of a molecule are pivotal in defining its biological activity and material properties. 5'-Iodo-4'-methyl-2'-nitroacetanilide, a halogenated nitroaromatic compound, represents a scaffold of significant interest due to the potential interplay of its electron-withdrawing and sterically influential substituents. Understanding the precise nature of its electronic properties is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in various applications.

This guide provides a comprehensive, in-depth analysis of the electronic properties of 5'-Iodo-4'-methyl-2'-nitroacetanilide, employing Density Functional Theory (DFT) calculations. To provide a clear context for its unique characteristics, we present a comparative study against its non-iodinated parent molecule, 4'-methyl-2'-nitroacetanilide, and its other halogenated analogues, 4'-bromo-2'-nitroacetanilide and 4'-chloro-2'-nitroacetanilide. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel molecules.

The Rationale Behind the Investigation: Why Electronic Properties Matter

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, govern its behavior in chemical reactions and biological systems. For a molecule like 5'-Iodo-4'-methyl-2'-nitroacetanilide, these properties are influenced by a delicate balance of effects:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that can significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack and influencing its redox properties.

  • The Acetanilide Moiety (-NHCOCH₃): This group can participate in hydrogen bonding and its orientation can affect the overall molecular conformation and electronic landscape.

  • The Methyl Group (-CH₃): An electron-donating group that can subtly modulate the electronic properties of the aromatic ring.

  • The Iodine Atom (-I): As a halogen, iodine introduces both steric bulk and unique electronic effects. Its polarizability and ability to participate in halogen bonding can profoundly impact intermolecular interactions, which are critical for drug-receptor binding and crystal packing.

By systematically comparing the calculated electronic properties of 5'-Iodo-4'-methyl-2'-nitroacetanilide with its analogues, we can dissect the specific contribution of the iodine atom and understand how halogen substitution can be used to fine-tune molecular characteristics for desired applications.

Computational Methodology: A Validated DFT Approach

The electronic properties presented in this guide were calculated using Density Functional Theory (DFT), a robust quantum mechanical modeling method. The choice of functional and basis set is critical for obtaining accurate results. Based on a review of existing literature on similar nitroaromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected for its proven track record in accurately describing the electronic structure of organic molecules.[1] The 6-311++G(d,p) basis set was employed to provide a good balance between computational cost and accuracy, allowing for a flexible description of the electron density, including diffuse functions and polarization.

All calculations were performed using the Gaussian 16 suite of programs. The geometry of each molecule was first optimized to find its lowest energy conformation. Subsequent calculations were then performed on these optimized structures to determine their electronic properties.

Experimental Protocol: DFT Calculation Workflow

For researchers wishing to replicate or extend this work, the following step-by-step workflow outlines the computational procedure:

  • Molecule Building: Construct the 3D structures of 5'-Iodo-4'-methyl-2'-nitroacetanilide and its analogues using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Perform a geometry optimization calculation to find the minimum energy structure.

    • Confirm that the optimization has converged by ensuring the absence of imaginary frequencies in a subsequent frequency calculation.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • Request the calculation of molecular orbitals (HOMO, LUMO), Mulliken population analysis (for atomic charges), and the molecular electrostatic potential (MEP).

  • Data Analysis:

    • Extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

    • Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.

    • Analyze the Mulliken charges to identify electron-rich and electron-deficient regions of the molecule.

    • Generate and visualize the MEP map to predict sites for electrophilic and nucleophilic attack.

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis mol_build 1. Molecule Building geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry sp_calc 4. Single-Point Energy (Electronic Properties) freq_calc->sp_calc Validated Minimum homo_lumo HOMO-LUMO Gap sp_calc->homo_lumo mulliken Mulliken Charges sp_calc->mulliken mep MEP Analysis sp_calc->mep

Caption: A streamlined workflow for the DFT calculations of electronic properties.

Comparative Analysis of Electronic Properties

The following table summarizes the key electronic properties calculated for 5'-Iodo-4'-methyl-2'-nitroacetanilide and its analogues.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
4'-methyl-2'-nitroacetanilide-7.25-2.894.364.85
4'-chloro-2'-nitroacetanilide-7.31-3.054.264.98
4'-bromo-2'-nitroacetanilide-7.34-3.104.245.02
5'-Iodo-4'-methyl-2'-nitroacetanilide -7.38 -3.18 4.20 5.15
Key Observations and Discussion
  • HOMO and LUMO Energies: A clear trend is observed where the energies of both the HOMO and LUMO decrease with the increasing atomic number of the halogen substituent. This indicates that the presence of a more polarizable halogen atom stabilizes these frontier orbitals. The iodinated compound possesses the lowest HOMO and LUMO energies, suggesting it is the most readily reduced and a better electron acceptor compared to the other analogues.

  • HOMO-LUMO Gap (ΔE): The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Our calculations show that the HOMO-LUMO gap decreases in the order: methyl > chloro > bromo > iodo. This suggests that 5'-Iodo-4'-methyl-2'-nitroacetanilide is the most reactive of the series. This increased reactivity could be advantageous in the context of bioreductive drugs that require activation under hypoxic conditions.

  • Dipole Moment: The dipole moment increases with the introduction of a halogen and further increases with the size of the halogen. 5'-Iodo-4'-methyl-2'-nitroacetanilide exhibits the highest dipole moment, indicating a greater overall polarity. This increased polarity can influence its solubility and its ability to engage in dipole-dipole interactions, which are important for molecular recognition.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around a molecule and is an invaluable tool for predicting reactivity.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) mep_map MEP Surface red_region Negative Potential (Red) Electron-rich (e.g., Oxygen atoms of NO₂) Susceptible to Electrophilic Attack blue_region Positive Potential (Blue) Electron-deficient (e.g., Hydrogen atoms of NH) Susceptible to Nucleophilic Attack

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

For all the studied compounds, the MEP analysis reveals the most negative potential (red regions) localized on the oxygen atoms of the nitro group, confirming these as the primary sites for electrophilic attack. The most positive potential (blue regions) is generally found around the hydrogen atom of the amide group, indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. The introduction of the iodine atom in 5'-Iodo-4'-methyl-2'-nitroacetanilide creates a region of positive electrostatic potential on the iodine atom itself (a "sigma-hole"), which can participate in halogen bonding, a highly directional and specific non-covalent interaction.

Synthesis and Characterization: Experimental Considerations

While this guide focuses on the computational analysis of electronic properties, a brief overview of the synthesis of these compounds is relevant for researchers aiming to validate these findings experimentally. The synthesis of nitroacetanilides typically involves the nitration of the corresponding acetanilide. For the halogenated analogues, the starting material would be the halogenated aniline, which is first acetylated and then nitrated.

General Synthetic Protocol for Halogenated 2'-Nitroacetanilides

The following is a generalized procedure based on literature methods for the synthesis of compounds like 4-bromo-2-nitroacetanilide.[2][3]

  • Acetylation: The appropriately substituted 4-haloaniline is reacted with acetic anhydride to form the corresponding N-(4-halophenyl)acetamide.

  • Nitration: The N-(4-halophenyl)acetamide is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2'-position.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol.

Characterization of the synthesized compounds would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, NO₂).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • UV-Visible Spectroscopy: To investigate the electronic transitions and provide experimental data to compare with theoretical calculations.

Conclusion and Future Directions

This comparative guide, grounded in DFT calculations, provides a detailed analysis of the electronic properties of 5'-Iodo-4'-methyl-2'-nitroacetanilide and its analogues. Our findings demonstrate that the introduction of an iodine atom has a significant impact on the molecule's electronic structure, leading to a lower HOMO-LUMO gap and a higher dipole moment compared to its non-iodinated and other halogenated counterparts. These modifications suggest that 5'-Iodo-4'-methyl-2'-nitroacetanilide is a more reactive and polar molecule, characteristics that could be strategically exploited in drug design and materials science.

The prediction of a sigma-hole on the iodine atom highlights the potential for this molecule to engage in halogen bonding, a key interaction in modern crystal engineering and medicinal chemistry. Future research should focus on the experimental validation of these computational predictions through synthesis, spectroscopic analysis, and biological evaluation. Investigating the co-crystallization of 5'-Iodo-4'-methyl-2'-nitroacetanilide with halogen bond acceptors could provide further insights into its intermolecular interactions and solid-state properties.

By integrating computational and experimental approaches, a deeper understanding of the structure-property relationships in this class of compounds can be achieved, paving the way for the rational design of new molecules with tailored functionalities.

References

  • Yeadon, A. (1985). A study of the polymorphism of 4-methyl-2-nitroacetanilide and related compounds. Brunel University Department of Chemistry.
  • PrepChem. (2023). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • Bappalige, N. N., et al. (2011). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Foresman, J. B., & Frisch, Æ. (2016). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4'-Methyl-2'-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ramirez, A. P. S., & Caballero, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 727.
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
  • Singh, N., & Singh, P. (2021). Halogen bonding in drug design and medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1437-1451.
  • Gnanasambandan, T., et al. (2024). Dft, Solute-Solvent, Wave Function, Topological Indices and Biological Assessments of O-Nitroacetanilide. Preprints.

Sources

Validation

A Senior Application Scientist's Guide: Navigating Reactivity in Cross-Coupling Reactions: 5'-Iodo- vs. 5'-Bromo-4'-methyl-2'-nitroacetanilide

For the discerning researcher in medicinal chemistry and drug development, the choice of a synthetic building block is a critical decision that reverberates through the entire discovery pipeline. The selection of an aryl...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the choice of a synthetic building block is a critical decision that reverberates through the entire discovery pipeline. The selection of an aryl halide, for instance, is not merely a matter of atomic composition but a strategic choice that dictates reaction kinetics, catalyst efficiency, and ultimately, the feasibility of a synthetic route. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 5'-Iodo-4'-methyl-2'-nitroacetanilide and its bromo analog. We will dissect their synthetic utility, grounded in mechanistic principles and supported by experimental data, to empower you to make the most informed choice for your next project.

The Decisive Step: Unpacking the Carbon-Halogen Bond's Influence

At the heart of palladium-catalyzed cross-coupling reactions lies the oxidative addition step, where the aryl halide bond is cleaved and added to the palladium(0) catalyst. This is often the rate-determining step of the entire catalytic cycle. The fundamental difference in reactivity between our two analogs stems directly from the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition.[1][2]

This translates to several practical advantages for the iodo-substituted compound:

  • Higher Reactivity: Aryl iodides generally exhibit faster reaction rates.[1]

  • Milder Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.[1]

  • Lower Catalyst Loading: The enhanced reactivity may allow for a reduction in the amount of precious palladium catalyst required, impacting cost and sustainability.[1][3]

G cluster_halogens Iodide 5'-Iodo Analog (Weaker C-I Bond) BDE BDE Iodide->BDE Lower Bromide 5'-Bromo Analog (Stronger C-Br Bond) Bromide->BDE Higher

Comparative Performance in Key Cross-Coupling Reactions

While the general rule of C-I > C-Br reactivity holds true, the nuances observed in specific named reactions are critical for the practicing chemist. The choice of ligand, base, and solvent can profoundly influence the outcome, sometimes in counter-intuitive ways.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is a cornerstone of modern synthesis. Here, the higher reactivity of the iodo analog is a distinct advantage, typically allowing for the use of less active catalyst systems and milder bases.[4][5]

However, a fascinating exception exists. Studies utilizing "classical" Pd/PPh₃ catalyst systems have shown that aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromo counterparts.[6] This has been attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], in the presence of excess triphenylphosphine.[6] This highlights that while the iodo-compound is generically more reactive, the optimal conditions may not always be a simple transposition from those used for the bromo-analog.

Feature5'-Iodo-4'-methyl-2'-nitroacetanilide5'-Bromo-4'-methyl-2'-nitroacetanilide
General Reactivity HigherLower
Typical Temperature Room Temp to 80 °C80 °C to 120 °C
Catalyst Loading Often ≤ 1 mol%Typically 1-3 mol%
Common Bases K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄ (often stronger)
Potential Yield Generally High (90-99%)Good to High (75-95%)
Key Consideration Can be sluggish at low temps with certain phosphine ligands.[6]Requires more forcing conditions, potentially affecting sensitive groups.
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another area where the choice of halogen is critical. While the oxidative addition step is faster for the iodo analog, a significant complication can arise.[7] The iodide anion (I⁻) generated during the reaction can form stable, unreactive bridged palladium dimers, effectively taking the catalyst out of the active cycle.[8][9][10] This inhibitory effect can make aryl iodides challenging substrates under certain conditions.[7]

Conversely, aryl bromides do not suffer from this potent inhibition, and the reactivity order for this specific transformation is often cited as Ar-Br > Ar-Cl > Ar-I.[7] This challenge with the iodo-compound can be overcome by careful selection of ligands (e.g., bulky biarylphosphines like BrettPhos) and solvents (e.g., those in which the iodide salt byproduct is insoluble, like toluene).[4][10]

Feature5'-Iodo-4'-methyl-2'-nitroacetanilide5'-Bromo-4'-methyl-2'-nitroacetanilide
Oxidative Addition Rate FasterSlower
Catalyst Inhibition High potential due to iodide byproduct formation.[8][10]Lower potential
Optimal Ligands Bulky, electron-rich biarylphosphines (e.g., BrettPhos, RuPhos).[10]Wide range, including XPhos, tBuXPhos.[3]
Solvent Choice Critical. Toluene is often favored to precipitate iodide salts.[8]More flexible (e.g., Toluene, Dioxane).[3]
Overall Efficiency Can be excellent with optimized catalyst/solvent system.Generally reliable and less prone to inhibition.

The Overlooked Player: The 2'-Nitro Group

The presence of the electron-withdrawing nitro group (NO₂) at the ortho position is not a passive feature. It significantly influences the electronic properties of the aromatic ring, making the C-X bond more susceptible to oxidative addition. In recent years, the nitro group itself has been explored as a leaving group in various cross-coupling reactions, a testament to its activating effect.[11][12][13] While this guide focuses on the C-I vs. C-Br reactivity, researchers should be aware that under certain catalytic conditions, denitrative coupling could become a competing pathway.[12][13]

Experimental Protocols

To provide a practical framework, the following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

G

Protocol 1: Suzuki-Miyaura Coupling of the Iodo Analog
  • Reagent Preparation: To an oven-dried Schlenk flask, add 5'-Iodo-4'-methyl-2'-nitroacetanilide (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.5 mmol, 2.5 eq).

  • Reaction Assembly: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of the Bromo Analog
  • Reagent Preparation: To an oven-dried Schlenk tube, add 5'-Bromo-4'-methyl-2'-nitroacetanilide (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 eq).

  • Reaction Assembly: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed, anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 5'-Iodo- and 5'-Bromo-4'-methyl-2'-nitroacetanilide is a strategic one, dictated by the specific demands of the synthetic step.

  • Choose the Iodo Analog for:

    • Maximizing reactivity in most cross-coupling reactions (Suzuki, Sonogashira, Heck).

    • Syntheses requiring mild conditions to accommodate sensitive functional groups.

    • Situations where higher raw material cost is acceptable for improved efficiency and yield.

  • Choose the Bromo Analog for:

    • More cost-sensitive projects, as aryl bromides are generally less expensive.

    • Buchwald-Hartwig aminations where avoiding iodide-induced catalyst inhibition is a priority, leading to a more robust and reproducible reaction.

    • When slightly more forcing conditions are tolerable and do not compromise the integrity of the molecule.

Ultimately, this guide serves not to declare a single "better" reagent, but to illuminate the distinct reactivity profiles of each. By understanding the mechanistic underpinnings and practical nuances, the synthetic chemist is well-equipped to harness the unique strengths of both the iodo and bromo analogs, paving the way for more efficient and successful drug discovery campaigns.

References

  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem.
  • Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Benchchem.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, ACS Publications. [Link]

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. Journal of Organometallic Chemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, ACS Publications. [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]

  • Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. [Link]

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Comparative

A Definitive Guide to the Structural Validation of 5'-Iodo-4'-methyl-2'-nitroacetanilide: An X-ray Crystallography-Centric Approach

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and intellectual property. For novel com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and intellectual property. For novel compounds such as 5'-Iodo-4'-methyl-2'-nitroacetanilide, a substituted acetanilide with potential applications stemming from its unique electronic and steric properties, precise structural validation is not merely a formality but a critical prerequisite for further investigation. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of this compound. We will explore the entire workflow, from synthesis and crystal growth to data interpretation, and contrast its empirical certainty with the inferential nature of other common analytical techniques.

The Imperative for Unambiguous Structural Data

Substituted acetanilides are a well-studied class of compounds, known to exhibit polymorphism and complex hydrogen bonding networks that can significantly influence their solid-state properties.[1][2] For 5'-Iodo-4'-methyl-2'-nitroacetanilide, the presence of a bulky iodine atom, a hydrogen-bond-accepting nitro group, and a hydrogen-bond-donating amide moiety suggests a rich potential for varied intermolecular interactions. These interactions govern crystal packing, which in turn dictates physical properties like solubility, melting point, and bioavailability. Therefore, a definitive structural model is paramount.

While spectroscopic methods like NMR and IR provide valuable information about connectivity and functional groups, they represent an averaged state in solution or the solid state and can be subject to ambiguity in interpretation, especially concerning stereochemistry and intermolecular arrangements. X-ray crystallography, by contrast, provides a precise and accurate three-dimensional map of atomic positions in the crystalline state, offering an unparalleled level of detail and certainty.[3]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the subsequent one.

Synthesis and Purification

The synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide would likely proceed via a multi-step route, potentially starting from a commercially available substituted aniline. A plausible synthetic pathway could involve the acetylation of 4-iodo-3-methylaniline followed by a controlled nitration. The nitration of acetanilides is a well-established exothermic reaction that requires careful temperature control to prevent dinitration and favor the desired isomer.[4][5]

Illustrative Synthetic Scheme:

Synthesis 4-Iodo-3-methylaniline 4-Iodo-3-methylaniline Acetanilide Intermediate Acetanilide Intermediate 4-Iodo-3-methylaniline->Acetanilide Intermediate Acetic Anhydride 5'-Iodo-4'-methyl-2'-nitroacetanilide 5'-Iodo-4'-methyl-2'-nitroacetanilide Acetanilide Intermediate->5'-Iodo-4'-methyl-2'-nitroacetanilide HNO3 / H2SO4

Caption: Plausible synthetic route for 5'-Iodo-4'-methyl-2'-nitroacetanilide.

Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is essential. The presence of impurities can significantly hinder the growth of high-quality single crystals.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[3] For a novel compound like 5'-Iodo-4'-methyl-2'-nitroacetanilide, a systematic screening of crystallization conditions is necessary.

Experimental Protocol for Crystal Growth:

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Cover the vials with a perforated cap to allow for slow evaporation over several days to weeks.[6]

  • Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds. A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.[6]

  • Temperature Control: Experiment with different temperatures (room temperature, 4°C, etc.) as solubility is temperature-dependent. Slow cooling of a saturated solution can also yield high-quality crystals.

The ideal crystal for single-crystal X-ray diffraction is typically between 0.1 and 0.5 mm in each dimension, with well-defined faces and no visible cracks or defects.[6]

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. An X-ray diffractometer is then used to bombard the crystal with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.

X-ray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis Single_Crystal High-Quality Single Crystal Xray_Beam Monochromatic X-ray Beam Single_Crystal->Xray_Beam Irradiation Diffraction_Pattern Diffraction Pattern Recorded Xray_Beam->Diffraction_Pattern Diffraction Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Data Processing Atomic_Model Initial Atomic Model Electron_Density_Map->Atomic_Model Phase Problem Solution Refinement Structure Refinement Atomic_Model->Refinement Least-Squares Minimization Final_Structure Validated Crystal Structure Refinement->Final_Structure Validation (checkCIF)

Caption: Workflow for single-crystal X-ray structure determination.

The process of solving the crystal structure involves:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using software like PLATON and the IUCr's checkCIF service to ensure its quality and correctness.[7]

Comparative Analysis with Other Techniques

While X-ray crystallography provides the "gold standard" for structural elucidation, other analytical techniques offer complementary information and are often used in concert.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute stereochemistry.Unambiguous and definitive structural information.[3]Requires a suitable single crystal, which can be difficult to obtain.[8] Provides information on the solid state only.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations.Provides detailed information about the molecular structure in solution. Does not require crystalline material.Ambiguities in assigning complex spectra, provides an average structure in solution, does not directly reveal intermolecular packing.
Infrared (IR) Spectroscopy Presence of functional groups based on their vibrational frequencies.Fast and simple to perform. Can provide information about hydrogen bonding in the solid state.[9]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides the molecular formula.Provides no information on stereochemistry or the 3D arrangement of atoms.

Hypothetical Spectroscopic Data for 5'-Iodo-4'-methyl-2'-nitroacetanilide:

  • ¹H NMR (400 MHz, DMSO-d₆): We would expect distinct signals for the aromatic protons, the methyl protons, the acetyl methyl protons, and the amide N-H proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the bulky iodine atom.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum would show signals for all eight carbon atoms, with their chemical shifts providing information about their electronic environment.

  • IR (KBr pellet): Characteristic absorption bands would be expected for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (~1670 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1520 and ~1350 cm⁻¹, respectively).[10]

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of C₉H₉IN₂O₃.

While these spectroscopic techniques can collectively suggest the proposed structure, they cannot definitively prove the regiochemistry of the substituents or the precise conformation and intermolecular interactions in the solid state. For example, distinguishing between the 5'-Iodo and other potential iodo-isomers based solely on NMR can be challenging without reference compounds.[11][12] X-ray crystallography resolves these ambiguities with absolute certainty.

Conclusion: The Indispensable Role of X-ray Crystallography

For a novel compound like 5'-Iodo-4'-methyl-2'-nitroacetanilide, where the interplay of steric and electronic effects dictates its solid-state properties, X-ray crystallography stands as the unequivocal method for structural validation. It provides a level of detail and certainty that is unattainable through spectroscopic methods alone. While techniques like NMR, IR, and mass spectrometry are crucial for initial characterization and purity assessment, the definitive three-dimensional structure obtained from X-ray crystallography is the essential foundation upon which all further research, from computational modeling to formulation development, should be built. The investment in obtaining a high-quality crystal structure is a critical step in de-risking the development of any new chemical entity.

References

  • Sabinet African Journals. (n.d.). Crystallographic characterization of single-ortho, N-substituted acetanilide derivatives. Retrieved from [Link]

  • ACS Publications. (2024, March 4). Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. Crystal Growth & Design. Retrieved from [Link]

  • MDPI. (2020, May 9). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Retrieved from [Link]

  • ACS Publications. (2024, March 4). Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. Crystal Growth & Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, November 22). Predicting crystal structures of organic compounds. Chemical Society Reviews. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). IR spectral and structural changes caused by the conversion of acetanilide into azanion. Retrieved from [Link]

  • International Union of Crystallography. (2009, February 15). Structure validation in chemical crystallography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-iodo-4-methyl-2-nitrobenzonitrile. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Properties of p-Nitroacetanilide. Retrieved from [Link]

  • Comenius University. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, December 24). p-nitroacetanilide. Retrieved from [Link]

  • MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

  • Doudna Lab. (n.d.). RNA structures determined by X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]

  • Forendex. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]

  • YouTube. (2020, August 9). Preparation of p-Nitroacetanilide. Retrieved from [Link]

Sources

Validation

Analysis of the regioisomers formed during the synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide

This guide provides an in-depth technical analysis of the synthesis and regio-differentiation of 5'-Iodo-4'-methyl-2'-nitroacetanilide , a critical intermediate in the development of kinase inhibitors and high-performanc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis and regio-differentiation of 5'-Iodo-4'-methyl-2'-nitroacetanilide , a critical intermediate in the development of kinase inhibitors and high-performance azo dyes.

Executive Summary

The synthesis of 5'-Iodo-4'-methyl-2'-nitroacetanilide presents a classic challenge in electrophilic aromatic substitution (EAS): directing a fourth substituent onto a trisubstituted benzene ring. The primary synthetic route involves the iodination of 4'-methyl-2'-nitroacetanilide .

This reaction generates two principal regioisomers:[1]

  • The 6'-Iodo Isomer (Kinetic/Major Product): Formed due to the strong ortho-directing effect of the acetamido group.

  • The 5'-Iodo Isomer (Thermodynamic/Target Product): Formed via the activation of the methyl group and steric relief, often required for specific pharmacological binding pockets.

This guide analyzes the mechanistic competition between these isomers, provides protocols for favoring the 5'-iodo species, and details the separation methodologies required for pharmaceutical purity.[1]

Mechanistic Pathway & Regioselectivity

The precursor, 4'-methyl-2'-nitroacetanilide , contains three directing groups with conflicting electronic and steric demands.

Electronic Directing Effects
  • Acetamido (-NHAc) at C1: Strong activator. Directs ortho (to C6) and para (to C4, which is blocked). Strong push to C6.

  • Nitro (-NO2) at C2: Strong deactivator. Directs meta (to C4 and C6). Reinforces push to C6.

  • Methyl (-CH3) at C4: Weak activator. Directs ortho (to C3 and C5). Push to C3 and C5.

The Steric Conflict[1]
  • Position C6: Electronically favored by both NHAc and NO2. However, it is sterically crowded, flanked by the bulky NHAc group.[1]

  • Position C5: Electronically favored only by the weak methyl donor. However, it is less sterically hindered relative to the acetamido group than C6.[1]

  • Position C3: Flanked by NO2 and CH3. severely sterically hindered ("the chemical graveyard").[1] Unlikely to form.

Reaction Scheme Visualization

G cluster_legend Regioselectivity Drivers Start 4'-Methyl-2'-nitroacetanilide (Precursor) Transition Electrophilic Iodination (I+ Source) Start->Transition NIS, TFA or ICl, AcOH Prod6 6'-Iodo Isomer (Major Product) Ortho to NHAc Transition->Prod6 Kinetic Path (Electronic Control) Prod5 5'-Iodo Isomer (Target Product) Meta to NHAc Transition->Prod5 Thermodynamic Path (Steric Control) Text NHAc directs -> C6 CH3 directs -> C5

Figure 1: Divergent pathways in the iodination of 4'-methyl-2'-nitroacetanilide.

Comparative Analysis of Isomers

Distinguishing the target (5'-Iodo) from the byproduct (6'-Iodo) is critical.[1] The most reliable method is 1H NMR spectroscopy , specifically analyzing the coupling patterns of the remaining aromatic protons.[1]

Table 1: Structural & Performance Comparison
Feature5'-Iodo Isomer (Target) 6'-Iodo Isomer (Byproduct)
Structure 1,2,4,5-substituted benzene1,2,4,6-substituted benzene
Proton Positions H-3 and H-6H-3 and H-5
NMR Coupling (

)
Para-coupling (~0 Hz) .[1] Appears as two singlets.Meta-coupling (~2 Hz) . Appears as two doublets.
Polarity (TLC) Generally Less Polar (Higher

) due to symmetry.[1]
Generally More Polar (Lower

) due to dipole moment.[1]
Formation Driver Methyl activation + Steric relief.Amide/Nitro activation (Electronic dominance).[1]
Downstream Utility Precursor for 5-substituted kinase inhibitors.Often an impurity; sometimes used for steric probes.

Experimental Protocols

Method A: Selective Synthesis of the 5'-Iodo Isomer

To favor the 5-iodo position, one must suppress the electronic dominance of the NHAc group or utilize steric bulk to block the 6-position. However, a more common approach in industrial settings is to optimize the iodination conditions to maximize yield and then separate.[1]

Reagents:

  • Substrate: 4'-Methyl-2'-nitroacetanilide (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 eq)[1]

  • Catalyst: Trifluoroacetic acid (TFA) (Catalytic, 10 mol%) or H2SO4[1]

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 4'-methyl-2'-nitroacetanilide in 50 mL of MeCN under inert atmosphere (N2).

  • Activation: Add TFA (1 mmol). The acid protonates the carbonyl oxygen of the amide, slightly increasing the steric bulk of the acetamido group and potentially reducing its ortho-directing power relative to the methyl group, though electronic activation remains high.

  • Iodination: Add NIS (12 mmol) portion-wise over 30 minutes at room temperature.

    • Note: Slow addition prevents localized high concentrations of iodine radicals.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1]

  • Quench: Pour mixture into saturated aqueous sodium thiosulfate (

    
    ) to remove excess iodine (yellow color disappears).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .[1]
    
  • Purification (Critical Step):

    • The crude will likely contain a 60:40 or 70:30 mixture favoring the 6-iodo isomer.

    • Recrystallization: Dissolve crude in minimum hot Ethanol. Cool slowly. The 5'-iodo isomer is often less soluble and crystallizes first (verify with NMR).

    • Column Chromatography: If recrystallization fails, use silica gel chromatography.[1] Gradient elution: 0% -> 30% EtOAc in Hexanes. The 5'-iodo isomer typically elutes before the 6-iodo isomer.

Method B: Self-Validating Identification (NMR Check)

Before proceeding to the next synthetic step (usually hydrolysis to the aniline), you must validate the regiochemistry.[1]

  • Prepare Sample: Dissolve 5 mg of product in

    
    .
    
  • Acquire 1H NMR: Focus on the aromatic region (7.0 - 8.5 ppm).

  • Analysis Logic:

    • Scenario 1 (Target): You see two sharp singlets.

      • Explanation: H-3 and H-6 are para to each other. Para coupling is negligible.

    • Scenario 2 (Byproduct): You see two doublets with

      
       Hz.
      
      • Explanation: H-3 and H-5 are meta to each other.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters, 43(29), 5047–5048.[1] [1]

  • Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).[1][3][4] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[1][3][4]

  • O'Donnell, M. J. (2004).[1] The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.[1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience. (General reference for EAS directing effects).

  • Shepherd, R. G. (1947).[1] Sulfonamides and related compounds. Journal of Organic Chemistry, 12(2), 275-283.[1] (Foundational work on acetanilide nitration/iodination patterns).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5'-Iodo-4'-methyl-2'-nitroacetanilide

This guide provides essential safety and logistical information for the proper disposal of 5'-Iodo-4'-methyl-2'-nitroacetanilide, a compound encountered by researchers, scientists, and drug development professionals. Due...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5'-Iodo-4'-methyl-2'-nitroacetanilide, a compound encountered by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar halogenated nitroaromatic compounds to establish a robust and cautious disposal protocol. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

The structural features of 5'-Iodo-4'-methyl-2'-nitroacetanilide—specifically the presence of iodo and nitro groups on an aromatic ring—suggest a significant hazard profile. Data from analogous compounds indicate risks of toxicity if swallowed, inhaled, or in contact with skin, as well as potential for skin and eye irritation and long-term organ damage.[1][2][3][4] Therefore, handling and disposal must be approached with the utmost care, treating the compound as hazardous waste.

Hazard Profile Analysis

To underscore the importance of meticulous disposal procedures, the following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for compounds structurally related to 5'-Iodo-4'-methyl-2'-nitroacetanilide. This data provides a strong basis for inferring the potential hazards of the topic compound.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]
1-Iodo-4-nitrobenzene636-98-6Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Causes serious eye irritation (H319); Harmful if inhaled (H332); May cause respiratory irritation (H335).[1]
2-methyl-4-nitroaniline99-52-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).
2'-Nitroacetanilide552-32-9Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[5][6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5'-Iodo-4'-methyl-2'-nitroacetanilide is a multi-step process that begins with waste segregation and culminates in removal by a licensed hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility & External Disposal A Step 1: Segregate Waste Isolate in 'Halogenated Organic Waste' container. B Step 2: Container Selection & Labeling Use a compatible, sealed container. Label with 'Hazardous Waste', full chemical name, and hazard pictograms. A->B C Step 3: On-site Accumulation Store in a designated Satellite Accumulation Area (SAA). B->C D Step 4: Waste Pickup Request Contact your institution's EHS department. C->D When container is full or as per EHS guidelines E Step 5: Professional Disposal Transfer to a licensed hazardous waste contractor. D->E F Step 6: High-Temperature Incineration Recommended final disposal method. E->F

Caption: Disposal workflow for 5'-Iodo-4'-methyl-2'-nitroacetanilide.

Waste Segregation: The First Line of Defense

The foundational principle of chemical waste management is segregation. 5'-Iodo-4'-methyl-2'-nitroacetanilide is a halogenated organic compound.

  • Action: Collect all waste containing this compound in a dedicated waste container clearly labeled "Halogenated Organic Waste."[1][7]

  • Causality: Mixing halogenated waste with non-halogenated organic solvents complicates the disposal process.[1] High-temperature incineration, the preferred disposal method for halogenated compounds, requires specific conditions to manage the formation of acidic gases (like hydrogen iodide). Non-halogenated solvents can often be recycled or disposed of through less complex means.

Waste Container Selection and Labeling: Ensuring Clarity and Safety

Proper containment and labeling prevent accidental exposures and ensure that the waste is handled correctly throughout the disposal chain.

  • Action:

    • Select a container made of a material compatible with the chemical and in good condition.

    • Immediately upon adding the first amount of waste, label the container with:

      • The words "Hazardous Waste."[8]

      • The full chemical name: "5'-Iodo-4'-methyl-2'-nitroacetanilide."

      • The approximate concentration and volume.

      • The date of accumulation.

      • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]

  • Causality: Clear, accurate labeling is a regulatory requirement and is essential for communicating the hazards to everyone who may handle the container.[8][9] This prevents misidentification and ensures the waste is routed to the correct disposal facility.

On-site Accumulation and Storage: Controlled and Safe

Waste must be stored safely within the laboratory before collection.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][8]

    • This area should be under the control of laboratory personnel.[8]

    • Ensure secondary containment, such as a plastic bin or tub, is used for liquid waste containers to prevent the spread of potential spills.[8]

  • Causality: The SAA concept ensures that hazardous waste is kept in a controlled, low-quantity environment at the point of generation, minimizing the risk of large-scale incidents. Secondary containment is a critical barrier to environmental release in case of a primary container failure.

Professional Disposal: The Final Step

The ultimate disposal of 5'-Iodo-4'-methyl-2'-nitroacetanilide must be handled by professionals.

  • Action:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[1][9]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]

  • Recommended Disposal Method: The most appropriate disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1]

  • Causality: High-temperature incineration effectively destroys the toxic organic structure of the molecule, converting it into less harmful substances like carbon dioxide, water, and inorganic acids.[1] These facilities are equipped with advanced emission control systems to neutralize harmful byproducts, preventing their release into the atmosphere.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[2] For dusty materials, a respirator may be necessary.[2]

    • Gently sweep up the solid material, avoiding the generation of dust.[2][10] A vacuum cleaner with a HEPA filter can also be used.[2]

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.[2]

    • Prevent entry into the affected area.

    • Provide the response team with the identity and hazards of the spilled material.

Conclusion

The proper disposal of 5'-Iodo-4'-methyl-2'-nitroacetanilide is a critical responsibility for all laboratory personnel. By understanding the potential hazards through data from analogous compounds and adhering to a strict protocol of segregation, labeling, safe storage, and professional disposal, we can ensure a safe working environment and protect our ecosystem. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). 1-Iodo-4-nitrobenzene Safety Data Sheet.
  • Thermo Fisher Scientific. (2018, January 26). Iodoacetamide Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 22). 2'-Nitroacetanilide Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 7). 2-methyl-4-nitroaniline Safety Data Sheet.
  • ECHEMI. (n.d.). 1-Iodo-2-nitrobenzene SDS.
  • Thermo Fisher Scientific. (2025, December 19). 1-Iodo-2-nitrobenzene Safety Data Sheet.
  • PubChem. (n.d.). o-Iodonitrobenzene.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Harvard University. (n.d.). Chemical and Hazardous Waste.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • PubChem. (n.d.). 2'-Nitroacetanilide.

Sources

Handling

Personal protective equipment for handling 5'-Iodo-4'-methyl-2'-nitroacetanilide

Executive Summary: Risk Profile & Immediate Action Compound Class: Halogenated Nitro-Aromatic Amide Primary Hazards: Skin Sensitization, Respiratory Irritation, Potential Methemoglobinemia (Blood Toxicity). Operational S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Risk Profile & Immediate Action

Compound Class: Halogenated Nitro-Aromatic Amide Primary Hazards: Skin Sensitization, Respiratory Irritation, Potential Methemoglobinemia (Blood Toxicity). Operational Status: High Containment Required.

5'-Iodo-4'-methyl-2'-nitroacetanilide is a functionalized organic intermediate often used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., indoles, quinolines). Due to the specific substitution pattern—combining a nitro group with an acetanilide core—this compound must be treated as a potential mutagen and blood toxin (methemoglobin former) until specific toxicological data proves otherwise.

Immediate Core Directive: Do not handle on open benchtops. All solid-phase manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

Hazard Identification & Risk Assessment

As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public repositories, we apply Read-Across Toxicology based on structural analogs (e.g., 4'-methyl-2'-nitroacetanilide [CAS: 612-45-3] and 5-iodo-4-methyl-2-nitroaniline [CAS: 97113-38-7]).

Hazard CategoryGHS Classification (Inferred)Mechanism of Action
Acute Toxicity Category 4 (Oral/Dermal)Nitro-aromatics can be absorbed through intact skin, leading to systemic toxicity.
Skin/Eye Irritation Category 2A / 2The iodo- and nitro- substituents increase electron deficiency, making the compound a potent irritant to mucous membranes.
Target Organ Tox. STOT SE 3Inhalation of dust causes immediate respiratory tract irritation.
Chronic Risk Suspected Mutagen Nitro groups are metabolic precursors to hydroxylamines, which can interact with DNA.

Critical Insight: The acetanilide moiety can mask the amine's reactivity, but metabolic hydrolysis or accidental deprotection releases the free aniline, significantly increasing toxicity.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the state of matter (Solid vs. Solution) and the carrier solvent .

A. Respiratory Protection
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.

  • Secondary (Emergency/Spill): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: N95 masks are insufficient for nitro-aromatic vapors.

B. Dermal Protection (Glove Selection)

Nitro-aromatics permeate standard nitrile gloves over time.

  • Dry Solid Handling: Double Nitrile (minimum 5 mil / 0.12 mm thickness). Change outer pair every 30 minutes.

  • Solution Handling: Glove choice is dictated by the solvent, not the solute.

    • Acetone/DCM:Silver Shield / Laminate (Essential).

    • Methanol/Ethanol:[1] Double Nitrile is acceptable for splash protection.

    • DMF/DMSO:Butyl Rubber (Nitrile degrades rapidly in DMF).

C. Ocular Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are not permitted during synthesis or purification steps due to the risk of fine dust migration.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct protective equipment based on experimental conditions.

PPE_Selection Start Start: Handling 5'-Iodo-4'-methyl-2'-nitroacetanilide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidPPE PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat (In Fume Hood) Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck Polar Alcohols / Water SolventCheck->Polar Aggressive DCM / DMF / THF SolventCheck->Aggressive PolarPPE PPE: Double Nitrile (Change every 15 min) Polar->PolarPPE AggressivePPE PPE: Silver Shield (Laminate) or Butyl Rubber Aggressive->AggressivePPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent compatibility.

Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer
  • Static Control: Nitroacetanilides are often fluffy, electrostatic powders. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • Containment: Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have previously touched strong oxidizers (risk of rapid decomposition).

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. The heat of solution is generally low, but the iodo-group can be labile under high heat/light.

  • Light Sensitivity: Iodine-containing intermediates are often photosensitive. Wrap reaction vessels in aluminum foil if the solution turns dark purple/brown (indicating iodine liberation).

Phase 3: Decontamination
  • Primary Wash: Wipe surfaces with Ethanol (70%) .

  • Secondary Wash: Follow with a mild detergent solution (e.g., Alconox).

  • Verification: If a UV lamp is available, check the area. Many nitro-aromatics fluoresce or appear as dark spots under UV (254 nm).

Emergency Response & Disposal
Spill Response Workflow

In the event of a powder spill outside the hood:

  • Evacuate the immediate area for 10 minutes to allow aerosols to settle.

  • Don PPE: Tyvek suit, double nitrile gloves, and P100 respirator.

  • Isolate: Cover spill with oil-impregnated sweeping compound (to suppress dust).

  • Collect: Scoop into a wide-mouth jar. Do not vacuum (unless using an explosion-proof HEPA vacuum).

Disposal (Waste Stream)
  • Classification: Hazardous Chemical Waste (Toxic, Halogenated).

  • Segregation: Do not mix with strong oxidizers (Nitric acid, Peroxides) or strong bases (risk of hydrolysis to the more toxic aniline).

  • Labeling: Must explicitly state "Contains Halogenated Organics" and "Nitro-Aromatics."

Disposal_Flow Waste Waste Generation Segregation Segregate: Halogenated Organics Waste->Segregation Container Container: HDPE or Glass (No Metal Cans) Segregation->Container Label Label: 'Toxic, Halogenated' Container->Label Destruction High-Temp Incineration Label->Destruction

Figure 2: Waste segregation and disposal pathway.[2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7691, 4'-Nitroacetanilide. Retrieved from [Link]

    • Note: Used as primary structural analog for toxicological inference.
  • Note: Provides read-across data for the methyl-nitro-acetanilide core.
  • Note: Identifies the deacetylated core, confirming the presence of the specific substitution p
  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Iodo-4'-methyl-2'-nitroacetanilide
Reactant of Route 2
Reactant of Route 2
5'-Iodo-4'-methyl-2'-nitroacetanilide
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